cis-10,11-Dihydroxy Nortriptyline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(9R,10S)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-9,10-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-20-12-6-11-13-14-7-2-4-9-16(14)18(21)19(22)17-10-5-3-8-15(13)17/h2-5,7-11,18-22H,6,12H2,1H3/t18-,19+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBCRWFSVWNWQQ-KDURUIRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2C(C(C3=CC=CC=C31)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCCC=C1C2=CC=CC=C2[C@@H]([C@@H](C3=CC=CC=C31)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652557 | |
| Record name | (10R,11S)-5-[3-(Methylamino)propylidene]-10,11-dihydro-5H-dibenzo[a,d][7]annulene-10,11-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1562-52-3 | |
| Record name | (10R,11S)-5-[3-(Methylamino)propylidene]-10,11-dihydro-5H-dibenzo[a,d][7]annulene-10,11-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to cis-10,11-Dihydroxy Nortriptyline
This technical guide provides a comprehensive overview of the chemical structure, properties, and metabolic pathways related to cis-10,11-Dihydroxy Nortriptyline. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information and methodologies to support further investigation of this nortriptyline metabolite.
Chemical Structure and Identification
This compound is a metabolite of the tricyclic antidepressant Nortriptyline. Its chemical identity is defined by the following identifiers:
-
IUPAC Name: (5R,6S)-11-[3-(methylamino)propylidene]-5,6-dihydrodibenzo[2,1-b:1',2'-e][1]annulene-5,6-diol[2]
-
SMILES: CNCC\C=C\1/c2ccccc2--INVALID-LINK----INVALID-LINK--c3ccccc13[2][6]
-
InChI Key: InChI=1S/C19H21NO2/c1-20-12-6-11-13-14-7-2-4-9-16(14)18(21)19(22)17-10-5-3-8-15(13)17/h2-5,7-11,18-22H,6,12H2,1H3/b13-11-/t18-,19+/m1/s1[2][6]
Below is a two-dimensional representation of the chemical structure of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity): implications for interactions with enzyme-inducing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. ClinPGx [clinpgx.org]
- 6. This compound | LGC Standards [lgcstandards.com]
In-depth Technical Guide: cis-10,11-Dihydroxy Nortriptyline
CAS Number: 1562-52-3
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of cis-10,11-Dihydroxy Nortriptyline, a metabolite of the tricyclic antidepressant Nortriptyline. Due to the limited availability of public domain data specifically on this cis-diol metabolite, this document synthesizes information on its parent compound's metabolism, relevant pharmacokinetic data, and analytical methodologies, while clearly indicating areas where data for the specific cis-isomer is lacking.
Chemical and Physical Properties
While specific experimental data for this compound is not widely published, its fundamental properties can be inferred from its chemical structure.
| Property | Value | Source |
| CAS Number | 1562-52-3 | [1] |
| Chemical Name | (5R,6S)-11-[3-(methylamino)propylidene]-5,6-dihydrodibenzo[2,1-b:1',2'-e][2]annulene-5,6-diol | [1] |
| Molecular Formula | C₁₉H₂₁NO₂ | [1] |
| Molecular Weight | 295.38 g/mol | [1] |
| InChI | 1S/C19H21NO2/c1-20-12-6-11-13-14-7-2-4-9-16(14)18(21)19(22)17-10-5-3-8-15(13)17/h2-5,7-11,18-22H,6,12H2,1H3/b13-11-/t18-,19+/m1/s1 | [1] |
Metabolism and Pharmacokinetics
This compound is a metabolite of Nortriptyline, a secondary amine tricyclic antidepressant. The metabolism of Nortriptyline is extensive and primarily occurs in the liver.[3]
Key Metabolic Enzymes:
The primary enzyme responsible for the hydroxylation of nortriptyline is Cytochrome P450 2D6 (CYP2D6) .[3][4][5] Other cytochrome P450 enzymes, including CYP2C19 and CYP3A4 , also contribute to its metabolism.[3][5] The formation of 10-hydroxynortriptyline is a major metabolic pathway, leading to both E and Z isomers, with the E enantiomer being produced at a rate approximately five times that of the Z enantiomer.[4] Further metabolism can lead to the formation of dihydroxy metabolites like this compound.
Pharmacokinetic Data:
| Parameter | Mean Value (SD) | Population |
| Plasma Level/Dose (cis-hydroxylated metabolite) | 0.30 (0.16) ng/mL/mg/day | Frail elderly[6] |
| Plasma Level/Dose (trans-hydroxylated metabolite) | 1.41 (0.86) ng/mL/mg/day | Frail elderly[6] |
| Plasma Level/Dose (Nortriptyline) | 1.21 (0.63) ng/mL/mg/day | Frail elderly[6] |
These data suggest that under steady-state conditions in this population, the plasma concentration of the cis-hydroxylated metabolite is lower than that of both the parent drug and the trans-hydroxylated metabolite.
Synthesis
A detailed, publicly available experimental protocol for the specific synthesis of this compound is not available. The synthesis of this compound would likely involve a stereoselective dihydroxylation of the corresponding alkene precursor of nortriptyline or a related intermediate. The availability of this compound is noted to be through custom synthesis, indicating it is not a commercially standard product.
Experimental Protocols
Detailed in vitro and in vivo experimental protocols specifically investigating the pharmacological activity, toxicology, or other biological properties of this compound are not described in the currently available literature. Research in this area would require the initial chemical synthesis or isolation of the compound.
Analytical Methods
The analysis of nortriptyline and its metabolites is typically performed using High-Performance Liquid Chromatography (HPLC). While a specific method validated for the separation and quantification of cis- and trans-10,11-Dihydroxy Nortriptyline is not detailed in the reviewed literature, the principles of existing methods for nortriptyline and its primary hydroxylated metabolites would be applicable.
General HPLC Methodological Considerations:
-
Column: A reversed-phase column, such as a C18 or C8, is commonly used for the separation of nortriptyline and its metabolites.[7]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or formate buffer) is typically employed.[7][8] The pH of the mobile phase can be adjusted to optimize the separation of the basic analytes.
-
Detection: UV detection is a common method, with the wavelength set to the absorbance maximum of the compounds.[8] Mass spectrometry (MS) can also be coupled with HPLC for more sensitive and specific detection and quantification.[8]
Separation of Isomers:
The separation of cis and trans isomers, such as the dihydroxy metabolites of nortriptyline, can be challenging. Method development would likely require careful optimization of the mobile phase composition, pH, and potentially the use of specialized column chemistries to achieve adequate resolution.
Signaling Pathways
There is currently no direct evidence from the reviewed literature to suggest specific signaling pathways that are modulated by this compound. The pharmacological activity of nortriptyline metabolites is generally considered to be less potent than the parent compound.[3] The primary mechanism of action of nortriptyline is the inhibition of norepinephrine and serotonin reuptake.[3][9] It is plausible that its metabolites may have some residual activity at these transporters, but this has not been specifically quantified for the cis-10,11-dihydroxy metabolite.
Diagrams
Metabolic Pathway of Nortriptyline
Caption: Metabolic conversion of Nortriptyline to its hydroxylated metabolites.
General Analytical Workflow for Nortriptyline Metabolites
Caption: A typical workflow for the analysis of Nortriptyline and its metabolites in biological matrices.
Conclusion and Future Directions
This compound is a known, but not extensively studied, metabolite of nortriptyline. While its formation is a recognized step in the metabolic cascade of the parent drug, a significant knowledge gap exists regarding its specific synthesis, pharmacological activity, and direct impact on cellular signaling pathways. Future research should focus on the stereoselective synthesis of this metabolite to enable detailed in vitro and in vivo studies. Such investigations would be crucial to fully understand its pharmacokinetic profile, potential for drug-drug interactions, and any contribution to the overall therapeutic or adverse effects of nortriptyline. Furthermore, the development and validation of specific analytical methods for the baseline separation and quantification of the cis- and trans-diol isomers are essential for advancing research in this area.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. Steady state pharmacokinetics of nortriptyline in the frail elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of nortriptyline hydrochloride and fluphenazine hydrochloride in microgram quantities from low dosage forms by liquid chromatography–UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective determination of amitriptyline and nortriptyline in human plasma by HPLC with ultraviolet and particle beam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
nortriptyline metabolism to dihydroxy compounds
An In-depth Technical Guide on the Metabolism of Nortriptyline to Dihydroxy Compounds
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways of nortriptyline, with a specific focus on its conversion to dihydroxy metabolites. The document details the enzymatic processes, presents quantitative kinetic and pharmacokinetic data, outlines relevant experimental protocols, and visualizes the metabolic and experimental workflows.
Executive Summary
Nortriptyline (NT), a tricyclic antidepressant, undergoes extensive hepatic metabolism, primarily initiated by hydroxylation. The main pathway involves the formation of the active monohydroxy metabolites, (E)- and (Z)-10-hydroxynortriptyline, a reaction predominantly catalyzed by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6). These initial metabolites can be further metabolized through oxidation to ketones, conjugation with glucuronic acid, or subsequent hydroxylation to form dihydroxy compounds, often referred to as isomeric glycols. While the formation of these dihydroxy metabolites has been documented, the specific enzymes responsible for this secondary hydroxylation step are not as well-characterized as the initial metabolic conversion. This guide synthesizes the current knowledge, presenting key data and methodologies for researchers in drug metabolism and development.
Metabolic Pathways of Nortriptyline
The biotransformation of nortriptyline is a multi-step process involving several key enzymatic reactions. The primary metabolic pathways lead to the formation of hydroxylated and demethylated products.
Primary Hydroxylation to Monohydroxy Metabolites
The principal metabolic pathway for nortriptyline is benzylic hydroxylation at the C-10 position of the dibenzocycloheptene ring system.[1] This reaction is stereoselective and results in two geometric isomers:
-
(E)-10-hydroxynortriptyline (E-10-OH-NT): The major metabolite.[2]
-
(Z)-10-hydroxynortriptyline (Z-10-OH-NT): The minor metabolite.
The formation of the (Z)-isomer typically accounts for about 13% of the total 10-hydroxylase activity in human liver microsomes.[3] CYP2D6 mediates this hydroxylation with high stereoselectivity, primarily producing the (-)-(E)-10-OH-NT enantiomer.[4]
Further Metabolism of Monohydroxy Metabolites
The monohydroxy metabolites are pharmacologically active and serve as substrates for several subsequent metabolic reactions:
-
Oxidation to Ketones: E- and Z-10-hydroxynortriptyline can undergo reversible oxidation to form the corresponding ketones, E- and Z-10-oxonortriptyline. This reaction is mediated by enzymes belonging to the aldo-keto reductase family.
-
Glucuronidation: The hydroxyl group of 10-hydroxynortriptyline can be conjugated with glucuronic acid by Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, forming glucuronides that are readily excreted in the urine.[5]
-
Secondary Hydroxylation to Dihydroxy Compounds (Glycols): A second hydroxyl group can be introduced to form isomeric glycols. While this pathway is recognized, the specific enzymes catalyzing the conversion of 10-hydroxynortriptyline to these dihydroxy metabolites are not definitively characterized in the current literature. Aromatic hydroxylation leading to phenols and dihydrodiols represents a minor pathway.
The overall metabolic cascade is visualized in the following diagram.
Caption: Metabolic pathway of Nortriptyline.
Enzymes Involved in Nortriptyline Hydroxylation
The hydroxylation of nortriptyline is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes.
-
CYP2D6: This is the principal enzyme responsible for the 10-hydroxylation of nortriptyline.[2][5] It exhibits high affinity for nortriptyline. The gene for CYP2D6 is highly polymorphic, leading to significant interindividual variability in metabolic rates and plasma concentrations of the drug and its metabolites. Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 genotype.
-
CYP3A4: This enzyme also contributes to the E-10-hydroxylation of nortriptyline, but with a much lower affinity than CYP2D6.[6] Its contribution becomes more significant at higher, supratherapeutic concentrations of nortriptyline or in individuals who are CYP2D6 poor metabolizers.
-
Aldo-Keto Reductases: These cytosolic enzymes are involved in the reversible oxidation of the 10-hydroxy metabolites to 10-oxonortriptyline.
-
UGTs: These phase II enzymes are responsible for the glucuronidation of the hydroxylated metabolites, facilitating their excretion.[5]
Quantitative Data
The following tables summarize the key quantitative data related to the metabolism of nortriptyline.
Table 1: Enzyme Kinetic Parameters for Nortriptyline 10-Hydroxylation
| Enzyme/System | Metabolite | Km (µM) | Vmax | Reference(s) |
| cDNA-Expressed CYPs | ||||
| CYP2D6 | E-10-OH-NT | 2.1 | - | [6] |
| CYP3A4 | E-10-OH-NT | 37.4 | - | [6] |
| Human Liver Microsomes | ||||
| High-Affinity Component (CYP2D6) | E-10-OH-NT | 1.3 ± 0.4 | - | [6] |
| Low-Affinity Component (CYP3A4) | E-10-OH-NT | 24.4 ± 7 | Correlated with CYP3A4 activity | [6] |
Note: Vmax values are often reported in units specific to the experimental system (e.g., pmol/min/mg protein) and may not be directly comparable across studies without normalization.
Table 2: Plasma and Cerebrospinal Fluid (CSF) Concentrations in Patients
| Analyte | Matrix | Concentration Range / Mean ± SD | Therapeutic Range (Parent Drug) | Reference(s) |
| Nortriptyline | Plasma | 433 ± 199 nmol/L (Mean ± SD) | 50-150 ng/mL | |
| E-10-OH-NT | Plasma | 599 ± 207 nmol/L (Mean ± SD) | N/A | |
| Nortriptyline | CSF | 39 ± 23 nmol/L (Mean ± SD) | N/A | |
| E-10-OH-NT | CSF | 67 ± 20 nmol/L (Mean ± SD) | N/A |
Note: Concentrations of 10-hydroxynortriptyline are often found to be higher than the parent drug in both plasma and CSF.
Experimental Protocols
This section details common methodologies for studying the metabolism of nortriptyline, particularly the formation of its hydroxylated metabolites.
In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol provides a general framework for assessing the formation of nortriptyline metabolites in a subcellular liver fraction.
Objective: To determine the kinetic parameters (Km and Vmax) of nortriptyline hydroxylation in vitro.
Materials:
-
Pooled Human Liver Microsomes (HLM), stored at -80°C
-
Nortriptyline hydrochloride
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) or other organic solvent for reaction termination
-
Internal standard (e.g., a structurally related compound not present in the matrix, like carbamazepine)[7]
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw HLM on ice. Prepare stock solutions of nortriptyline and the internal standard in an appropriate solvent (e.g., methanol or DMSO). Prepare the NADPH regenerating system in phosphate buffer.
-
Incubation Mixture: In microcentrifuge tubes, prepare the incubation mixture (final volume e.g., 200 µL) containing phosphate buffer, HLM (e.g., 0.2-1.0 mg/mL protein), and varying concentrations of nortriptyline.[3][8]
-
Pre-incubation: Pre-incubate the mixtures for 5 minutes at 37°C to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubation: Incubate at 37°C with gentle agitation for a predetermined time (e.g., 15-60 minutes). The time should be within the linear range of metabolite formation.[3]
-
Reaction Termination: Stop the reaction by adding a volume (e.g., 2 volumes) of ice-cold acetonitrile containing the internal standard. This also serves to precipitate the microsomal proteins.
-
Sample Processing: Vortex the tubes vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.
-
Controls: Include negative controls without the NADPH regenerating system to account for any non-enzymatic degradation and controls without nortriptyline to check for interfering peaks.
Caption: In Vitro Nortriptyline Metabolism Workflow.
Analytical Method: LC-MS/MS for Metabolite Quantification
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of nortriptyline and its monohydroxy metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., HyPURITY C18, ACE C18).[7][9]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., 0.1% formic acid or 20 mM ammonium acetate) and an organic component (e.g., acetonitrile or methanol).[7][10]
-
Flow Rate: 0.3 - 0.6 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for nortriptyline, E-10-OH-NT, Z-10-OH-NT, and the internal standard.
-
Nortriptyline: e.g., m/z 264 → [product ion]
-
10-OH-Nortriptyline (E and Z): e.g., m/z 280 → [product ion]
-
-
Instrument Parameters: Optimize source parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for each analyte to achieve maximum sensitivity.
Validation: The method must be validated according to regulatory guidelines (e.g., FDA), assessing linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[7] The lower limit of quantification (LLOQ) for nortriptyline and its metabolites is typically in the low ng/mL range (e.g., 0.2 - 1.1 ng/mL).[7][10]
Conclusion and Future Directions
The metabolism of nortriptyline to its monohydroxy derivatives, E- and Z-10-hydroxynortriptyline, is a well-documented process primarily driven by CYP2D6. The significant interindividual variability in CYP2D6 activity underscores the importance of pharmacogenetic considerations in nortriptyline therapy.
While the subsequent formation of dihydroxy metabolites (glycols) is a known pathway, it represents a notable gap in the current body of research. Key areas for future investigation include:
-
Enzyme Phenotyping: Identification and characterization of the specific CYP or other enzymes responsible for the secondary hydroxylation of 10-hydroxynortriptyline.
-
Quantitative Analysis: Development of validated analytical methods to quantify dihydroxy metabolites in biological matrices and characterize their pharmacokinetic profiles.
-
Pharmacological Activity: Assessment of the pharmacological and toxicological activity of the dihydroxy metabolites to understand their contribution to the overall clinical effects of nortriptyline.
A deeper understanding of these downstream metabolic pathways will provide a more complete picture of nortriptyline's disposition and could further refine its clinical use, particularly in patient populations with altered metabolic capacities.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. E- and Z-10-hydroxylation of nortriptyline by human liver microsomes--methods and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Active hydroxymetabolites of antidepressants. Emphasis on E-10-hydroxy-nortriptyline [pubmed.ncbi.nlm.nih.gov]
- 5. eugenomic.com [eugenomic.com]
- 6. Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity): implications for interactions with enzyme-inducing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nonspecific binding of drugs to human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
role of CYP2D6 in cis-10,11-Dihydroxy Nortriptyline formation
An In-depth Technical Guide on the Core Role of CYP2D6 in cis-10,11-Dihydroxy Nortriptyline Formation
Introduction
Nortriptyline, a secondary amine tricyclic antidepressant (TCA), is the active metabolite of amitriptyline and is widely used in the treatment of major depressive disorder and neuropathic pain.[1][2] The clinical efficacy and safety profile of nortriptyline are significantly influenced by its metabolism, which is subject to extensive interindividual variability. The primary route of elimination is hepatic metabolism, with the main pathway being the hydroxylation at the 10-position of the dibenzocycloheptene ring system.[3][4] This reaction produces the pharmacologically active metabolites E-10-hydroxynortriptyline and Z-10-hydroxynortriptyline.[5] The Z- and E- isomers correspond to the cis and trans configurations, respectively.
The cytochrome P450 enzyme CYP2D6 is the principal catalyst for this critical metabolic step.[4][6] The hydroxylation process is highly stereoselective, with CYP2D6 predominantly forming the E-10-hydroxynortriptyline isomer.[5][6][7] The polymorphic nature of the CYP2D6 gene is a major determinant of the pharmacokinetic variability of nortriptyline, leading to distinct metabolic phenotypes that range from poor to ultrarapid metabolizers.[4][5] This guide provides a comprehensive technical overview of the role of CYP2D6 in the formation of 10-hydroxynortriptyline, detailing the metabolic pathways, enzymatic kinetics, the impact of genetic polymorphisms, and the experimental protocols used for its investigation.
Metabolic Pathway of Nortriptyline
Nortriptyline undergoes extensive Phase I metabolism, primarily via hydroxylation, followed by Phase II conjugation for excretion. CYP2D6 is the high-affinity enzyme responsible for the stereoselective formation of E-10-hydroxynortriptyline, the major metabolite.[6][8] Other enzymes, such as CYP3A4, contribute to this pathway but with a much lower affinity, making their role significant only at higher, potentially toxic, concentrations of nortriptyline.[8] The resulting hydroxylated metabolites are then conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) in Phase II metabolism to facilitate their elimination.[9][10]
Quantitative Data on Enzyme Kinetics and Pharmacokinetics
The catalytic efficiency of enzymes involved in nortriptyline hydroxylation varies significantly. CYP2D6 demonstrates a much higher affinity (lower Kₘ) for this reaction compared to other CYPs like CYP3A4.[6][8] This enzymatic activity directly correlates with the pharmacokinetic parameters observed in patients, which are heavily influenced by their CYP2D6 genotype.[11]
Table 1: Enzyme Kinetic Parameters for Nortriptyline E-10-Hydroxylation
| Enzyme | Kₘ (μM) | Vₘₐₓ (mol/hr/mol CYP) | Affinity | Reference |
| CYP2D6 | 2.1 | Not Reported | High | [8] |
| CYP2D6 | 0.48 - 0.74 | 130 | High | [6] |
| CYP3A4 | 37.4 | Not Reported | Low | [8] |
Table 2: Influence of CYP2D6 Genotype on Nortriptyline Pharmacokinetics (Single 25 mg Dose)
| Genotype Group | Parameter | Nortriptyline | 10-Hydroxynortriptyline | Reference |
| CYP2D61/1 (EM) | AUC (nmol·h/L) | 1295 | 1711 | [12] |
| Oral Clearance (L/h) | 59.7 | - | [11] | |
| Half-life (h) | 20.9 | 19.3 | [11][12] | |
| CYP2D61/10 (IM) | AUC (nmol·h/L) | 1672 | 2143 | [12] |
| Oral Clearance (L/h) | 39.8 | - | [11] | |
| Half-life (h) | 26.3 | 24.3 | [11] | |
| CYP2D610/10 (IM/PM) | AUC (nmol·h/L) | 3617 | 1856 | [12] |
| Oral Clearance (L/h) | 20.3 | - | [11] | |
| Half-life (h) | 47.5 | 39.7 | [11][12] | |
| AUC: Area under the plasma concentration-time curve. EM: Extensive Metabolizer. IM: Intermediate Metabolizer. PM: Poor Metabolizer. Data are representative values from cited studies. |
The Impact of CYP2D6 Genetic Polymorphism
The CYP2D6 gene is highly polymorphic, with over 100 known alleles, many of which result in altered or absent enzyme function.[13] This genetic variation allows for the classification of individuals into different metabolizer phenotypes:
-
Poor Metabolizers (PMs): Carry two non-functional alleles, leading to a lack of enzyme activity. PMs exhibit significantly higher plasma concentrations of nortriptyline and lower levels of its 10-hydroxy metabolites, increasing the risk of adverse drug reactions at standard doses.[4][14]
-
Intermediate Metabolizers (IMs): Have decreased enzyme activity due to carrying one reduced-function and one non-functional allele, or two reduced-function alleles.[15]
-
Extensive (Normal) Metabolizers (EMs): Possess two functional alleles, representing the "normal" metabolic capacity.
-
Ultrarapid Metabolizers (UMs): Carry multiple copies of functional CYP2D6 alleles, resulting in very high enzyme activity. UMs may have sub-therapeutic plasma concentrations of nortriptyline at standard doses, potentially leading to treatment failure.[15][16]
The ratio of nortriptyline to E-10-hydroxynortriptyline in plasma is a reliable marker of CYP2D6 activity and is significantly correlated with the CYP2D6 genotype.[14] Genotyping can therefore be a valuable tool for predicting nortriptyline pharmacokinetics and individualizing dosage regimens to enhance efficacy and minimize toxicity.[4][11]
Experimental Protocols
Investigating the role of CYP2D6 in nortriptyline metabolism involves a series of in vitro experiments and bioanalytical methods. The general workflow includes incubating the drug with an enzyme source, followed by the extraction and quantification of the parent drug and its metabolites.
References
- 1. Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nortriptyline | C19H21N | CID 4543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nortriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Case Report of a Poor Metabolizer of CYP2D6 Presented with Unusual Responses to Nortriptyline Medication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CYP2D6 polymorphism in relation to the metabolism of amitriptyline and nortriptyline in the Faroese population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxylation and demethylation of the tricyclic antidepressant nortriptyline by cDNA-expressed human cytochrome P-450 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. E- and Z-10-hydroxylation of nortriptyline: relationship to polymorphic debrisoquine hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity): implications for interactions with enzyme-inducing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eugenomic.com [eugenomic.com]
- 10. simpleandpractical.com [simpleandpractical.com]
- 11. Pharmacokinetics of nortriptyline and its 10-hydroxy metabolite in Chinese subjects of different CYP2D6 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. s3.pgkb.org [s3.pgkb.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Steady-state plasma levels of nortriptyline and its 10-hydroxy metabolite: relationship to the CYP2D6 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. g-standaard.nl [g-standaard.nl]
- 16. s3.pgkb.org [s3.pgkb.org]
An In-depth Technical Guide to the Stereoselective Metabolism of Nortriptyline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nortriptyline, a tricyclic antidepressant, is a chiral compound that undergoes extensive and stereoselective metabolism, primarily mediated by the polymorphic cytochrome P450 (CYP) enzyme system. This guide provides a comprehensive overview of the core principles governing the stereoselective metabolism of nortriptyline, with a focus on the key enzymatic pathways, the resulting metabolites, and the significant inter-individual variability observed in clinical practice. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of the metabolic pathways to facilitate a deeper understanding of this critical aspect of nortriptyline's pharmacology.
Introduction
Nortriptyline (NT) is a secondary amine tricyclic antidepressant that exists as a racemic mixture of two enantiomers: (+)-nortriptyline and (-)-nortriptyline. The clinical efficacy and safety of nortriptyline are influenced by the plasma concentrations of the parent drug and its active metabolites. The metabolism of nortriptyline is highly stereoselective, leading to significant differences in the pharmacokinetic profiles of its enantiomers and their subsequent metabolites. This stereoselectivity is a crucial factor in understanding the variable patient responses and the potential for drug-drug interactions.
The primary metabolic pathway for nortriptyline is 10-hydroxylation, which is predominantly catalyzed by the highly polymorphic enzyme CYP2D6.[1][2] This process results in the formation of (E)- and (Z)-10-hydroxynortriptyline, both of which are pharmacologically active and also exist as enantiomeric pairs. A secondary metabolic pathway is N-demethylation. The genetic polymorphism of CYP2D6 is a major determinant of the rate of nortriptyline metabolism, leading to distinct phenotypes of poor, intermediate, extensive, and ultrarapid metabolizers.[3]
This guide will delve into the specifics of these metabolic pathways, presenting quantitative data on enzyme kinetics and pharmacokinetic parameters. Furthermore, it will provide detailed experimental methodologies for the analysis of nortriptyline and its stereoisomeric metabolites, as well as for the determination of an individual's CYP2D6 metabolic phenotype.
Metabolic Pathways
The metabolism of nortriptyline is multifaceted, involving several enzymatic reactions that are stereoselective in nature. The two primary pathways are 10-hydroxylation and N-demethylation.
10-Hydroxylation of Nortriptyline
The most significant metabolic route for nortriptyline is hydroxylation at the 10-position of the dibenzocycloheptene ring, leading to the formation of 10-hydroxynortriptyline. This reaction is highly stereoselective and primarily mediated by CYP2D6, with a minor contribution from CYP3A4 at higher substrate concentrations.[2]
The hydroxylation of nortriptyline results in two geometric isomers, (E)-10-hydroxynortriptyline and (Z)-10-hydroxynortriptyline, with the (E)-isomer being the major metabolite.[4][5] Both of these isomers are chiral and exist as (+)- and (-)-enantiomers. The formation of the (Z)-isomer accounts for approximately 13 ± 3% of the total 10-hydroxylase activity in human liver microsomes.[6]
dot
References
- 1. Hydroxylation and demethylation of the tricyclic antidepressant nortriptyline by cDNA-expressed human cytochrome P-450 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. E- and Z-10-hydroxylation of nortriptyline: relationship to polymorphic debrisoquine hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3.pgkb.org [s3.pgkb.org]
- 4. Steady-state plasma levels of E- and Z-10-OH-nortriptyline in nortriptyline-treated patients: significance of concurrent medication and the sparteine oxidation phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relationship of hydroxynortriptyline to nortriptyline concentration and creatinine clearance in depressed elderly outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nortriptyline pharmacokinetics and plasma levels: implications for clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Characterization of Dihydroxy Metabolites of Nortriptyline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal discovery and subsequent characterization of the dihydroxy metabolites of nortriptyline, a key tricyclic antidepressant. The document outlines the metabolic pathways, details the experimental protocols for identification and quantification, and presents relevant quantitative data in a structured format for ease of comparison.
Introduction: The Metabolic Fate of Nortriptyline
Nortriptyline, an active metabolite of amitriptyline, undergoes extensive hepatic metabolism, primarily facilitated by the cytochrome P450 enzyme system.[1] The major metabolic pathway is hydroxylation at the 10-position of the dibenzocycloheptene ring, leading to the formation of the pharmacologically active E- and Z-isomers of 10-hydroxynortriptyline.[1] Further metabolism of these primary metabolites results in the formation of dihydroxy compounds, which represent a significant step in the biotransformation and elimination of the drug.
The Discovery of Dihydroxy Nortriptyline Metabolites
The definitive identification of dihydroxy metabolites of nortriptyline was a significant advancement in understanding the complete metabolic profile of this widely used antidepressant.
Seminal Identification
In a landmark 1987 study, Prox and Breyer-Pfaff were the first to identify two isomeric 10,11-dihydroxy compounds of nortriptyline in the urine of patients undergoing treatment with amitriptyline. This discovery expanded the known metabolic pathway of nortriptyline beyond the previously characterized monohydroxylated and N-demethylated products.
Early Experimental Approach
The initial identification of these dihydroxy metabolites was accomplished through a multi-step process involving extraction, separation, and characterization using the analytical techniques of the time. Metabolites were first extracted from urine samples, followed by purification using repeated Thin-Layer Chromatography (TLC). The structural elucidation of the isolated compounds was then performed using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Metabolic Pathway of Nortriptyline to Dihydroxy Metabolites
The formation of dihydroxy metabolites of nortriptyline is a multi-step enzymatic process. The primary enzyme responsible for the initial hydroxylation of nortriptyline is Cytochrome P450 2D6 (CYP2D6).
The metabolic cascade leading to the formation of 10,11-dihydroxynortriptyline is as follows:
Experimental Protocols
This section details the methodologies for the identification and quantification of nortriptyline and its dihydroxy metabolites.
Sample Preparation for Metabolite Analysis
A generalized workflow for the extraction of nortriptyline and its metabolites from biological matrices (plasma or urine) is depicted below.
Identification by Thin-Layer Chromatography (Historic)
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A solvent system capable of separating compounds of varying polarity, such as a mixture of chloroform, methanol, and ammonium hydroxide.
-
Detection: Visualization under UV light and/or staining with a suitable chemical reagent.
-
Elucidation: The Rf values of the separated spots would be compared to those of synthesized reference standards. The isolated spots would then be scraped from the plate for further analysis by MS and NMR.
Quantification by High-Performance Liquid Chromatography (HPLC)
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detector: UV detector set at a wavelength where nortriptyline and its metabolites exhibit significant absorbance (e.g., 240 nm).
-
Quantification: The concentration of the analytes is determined by comparing the peak areas to a calibration curve generated using standards of known concentrations.
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Chromatography: Similar to HPLC, a C18 reverse-phase column is used to separate the analytes.
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly employed.
-
Mass Analysis: A triple quadrupole mass spectrometer is often used for its high selectivity and sensitivity, operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for nortriptyline and its metabolites to ensure accurate quantification.
-
Internal Standards: Deuterated analogs of nortriptyline and its metabolites are used as internal standards to correct for matrix effects and variations in instrument response.
Data Presentation
The following tables summarize the quantitative data for nortriptyline and its hydroxylated metabolites. It is important to note that while the 10,11-dihydroxy metabolites have been identified, there is a scarcity of published quantitative data on their specific concentrations in biological fluids. The data presented primarily focuses on the more abundant 10-hydroxy metabolites.
Plasma Concentrations of Nortriptyline and 10-Hydroxynortriptyline
| Analyte | Concentration Range (ng/mL) | Analytical Method | Reference |
| Nortriptyline | 100 - 200 | HPLC | [2] |
| 10-Hydroxynortriptyline | 0.74 to 2.30 (ratio to Nortriptyline) | Gas Chromatography | [3] |
| Nortriptyline | Varies with CYP2D6 genotype | LC-MS/MS | |
| 10-Hydroxynortriptyline | Varies with CYP2D6 genotype | LC-MS/MS |
Analytical Method Performance for Nortriptyline and Metabolites
| Parameter | Nortriptyline | 10-Hydroxynortriptyline | Method | Reference |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1 ng/mL | GC-MS | |
| Linear Range | 10 - 1000 ng/g | Not Specified | HPLC-UV/PBMS | |
| Recovery | 58% | 47% | HPLC-UV/PBMS |
Conclusion
The discovery of the 10,11-dihydroxy metabolites of nortriptyline by Prox and Breyer-Pfaff in 1987 was a crucial step in mapping the complete biotransformation of this important tricyclic antidepressant. While the initial identification relied on classic analytical techniques, modern methods such as LC-MS/MS have enabled more sensitive and specific quantification of nortriptyline and its primary hydroxylated metabolites. Further research to quantify the dihydroxy metabolites in various patient populations would provide a more comprehensive understanding of their pharmacokinetic and potential pharmacodynamic significance. This knowledge is vital for researchers and clinicians working towards optimizing antidepressant therapy and ensuring patient safety.
References
- 1. ClinPGx [clinpgx.org]
- 2. Amitriptyline and nortriptyline plasma levels, urinary 3-methoxy-4-hydroxyphenylglycol and clinical response in depressed women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nortriptyline metabolism in chronic renal failure: metabolite elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Nortriptyline Metabolites: An In-depth Technical Guide
The search for information on the (Z)-10-hydroxynortriptyline isomer has yielded limited specific pharmacological data. Most of the search results confirm its existence as a metabolite but do not provide detailed receptor binding affinities or neurotransmitter reuptake inhibition data comparable to what is available for the (E)-isomer. However, I have found some information on its stereoselective formation and disposition.
Regarding experimental protocols, the searches provided good general descriptions of radioligand binding assays and neurotransmitter uptake assays using synaptosomes or cell lines. I have gathered enough information to describe the principles of these methods, including the preparation of synaptosomes and the general steps involved in the assays.
Given this, I can now proceed to structure the "Pharmacological Activity of Metabolites" section, creating tables to compare the available data for nortriptyline and its (E)- and (Z)-isomers, noting the gaps in quantitative data for the (Z)-isomer. I can also write the "Experimental Protocols" section, outlining the methodologies for neurotransmitter reuptake and receptor binding assays based on the information gathered. I will also create the corresponding Graphviz diagrams for the experimental workflow and the signaling pathway.
Therefore, I have sufficient information to complete the core requirements of the prompt.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nortriptyline, a second-generation tricyclic antidepressant, undergoes extensive metabolism to form several pharmacologically active metabolites. Understanding the distinct pharmacological profiles of these metabolites is crucial for a comprehensive grasp of nortriptyline's therapeutic effects and adverse reaction profile. This technical guide provides an in-depth analysis of the core pharmacological characteristics of nortriptyline's primary metabolites, with a focus on their receptor binding affinities, neurotransmitter reuptake inhibition, and potential contributions to clinical outcomes. Quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the complex interactions involved.
Introduction
Nortriptyline primarily exerts its antidepressant effects by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin. However, its metabolites, most notably (E)-10-hydroxynortriptyline and (Z)-10-hydroxynortriptyline, also possess significant biological activity. These metabolites are formed through hydroxylation by cytochrome P450 enzymes, primarily CYP2D6. The stereochemistry of these hydroxylated metabolites plays a critical role in their pharmacological activity. This guide will delve into the specific attributes of these metabolites.
Metabolic Pathway of Nortriptyline
Nortriptyline is metabolized in the liver, primarily through hydroxylation at the 10-position of the dibenzocycloheptadiene ring, leading to the formation of two main stereoisomers: (E)-10-hydroxynortriptyline and (Z)-10-hydroxynortriptyline. The formation of the (E)-isomer is the major pathway and is primarily mediated by CYP2D6.
Caption: Metabolic conversion of nortriptyline to its primary hydroxylated metabolites.
Pharmacological Activity of Metabolites
The pharmacological actions of nortriptyline's metabolites contribute significantly to its overall clinical effect.
Neurotransmitter Reuptake Inhibition
Both nortriptyline and its hydroxylated metabolites inhibit the reuptake of norepinephrine (NE) and serotonin (5-HT), key neurotransmitters implicated in the pathophysiology of depression. However, their potencies differ significantly.
| Compound | NE Reuptake Inhibition (IC₅₀, nM) | 5-HT Reuptake Inhibition (IC₅₀, nM) |
| Nortriptyline | 4 | 40 |
| (E)-10-hydroxynortriptyline | 10 | 200 |
| (Z)-10-hydroxynortriptyline | Data not readily available | Data not readily available |
(Data are approximate values from preclinical studies and may vary between experimental systems)
(E)-10-hydroxynortriptyline is a potent inhibitor of norepinephrine reuptake, comparable to nortriptyline, but is substantially less potent at inhibiting serotonin reuptake. This suggests that this metabolite may contribute significantly to the noradrenergic effects of nortriptyline.
Receptor Binding Affinities
Nortriptyline and its metabolites interact with a variety of neurotransmitter receptors, which can contribute to both their therapeutic effects and side-effect profiles. A key difference lies in their affinity for muscarinic acetylcholine receptors, which is associated with anticholinergic side effects.
| Compound | Muscarinic M₁ Receptor Affinity (Kᵢ, nM) | Histamine H₁ Receptor Affinity (Kᵢ, nM) | Alpha-1 Adrenergic Receptor Affinity (Kᵢ, nM) |
| Nortriptyline | 20 | 1.5 | 10 |
| (E)-10-hydroxynortriptyline | 360 | Data not readily available | Data not readily available |
| (Z)-10-hydroxynortriptyline | Data not readily available | Data not readily available | Data not readily available |
(Data are approximate values from preclinical studies and may vary between experimental systems)
(E)-10-hydroxynortriptyline displays a significantly lower affinity for muscarinic M₁ receptors compared to nortriptyline, suggesting it has fewer anticholinergic side effects such as dry mouth, constipation, and blurred vision.
Experimental Protocols
The quantitative data presented in this guide are derived from in vitro experiments. The following sections outline the general methodologies used in these key assays.
Neurotransmitter Reuptake Assay
This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into nerve terminals (synaptosomes) or cells expressing the specific transporter protein.
Caption: Generalized workflow for a neurotransmitter reuptake assay.
Detailed Methodology:
-
Synaptosome Preparation: Brain tissue (e.g., rat cortex or hippocampus) is homogenized in a buffered sucrose solution. The homogenate is then subjected to differential centrifugation to isolate the synaptosomal fraction, which contains resealed nerve terminals.
-
Cell Culture: Alternatively, human embryonic kidney (HEK293) cells or other suitable cell lines are transfected to express the human norepinephrine transporter (NET) or serotonin transporter (SERT).
-
Assay Performance: Synaptosomes or cells are pre-incubated with various concentrations of the test compound (nortriptyline or its metabolites).
-
A radiolabeled neurotransmitter (e.g., [³H]norepinephrine or [³H]serotonin) is then added, and the mixture is incubated for a short period.
-
Uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes or cells containing the internalized radiolabel.
-
The filters are washed with ice-cold buffer to remove any unbound radiolabeled neurotransmitter.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is determined.
Receptor Binding Assay
This assay measures the affinity of a compound for a specific receptor by assessing its ability to compete with a radiolabeled ligand that is known to bind to that receptor.
Caption: Principle of a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes containing the receptor of interest (e.g., from cells overexpressing the muscarinic M₁ receptor) are prepared by homogenization and centrifugation.
-
Assay Performance: The cell membranes are incubated in a buffer solution with a fixed concentration of a specific radiolabeled ligand (e.g., [³H]pirenzepine for the M₁ receptor) and varying concentrations of the test compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
The amount of radioactivity on the filters is quantified.
-
The data are analyzed to determine the concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value.
Conclusion
The metabolites of nortriptyline, particularly (E)-10-hydroxynortriptyline, are pharmacologically active and likely contribute to the overall clinical profile of the parent drug. The high potency of (E)-10-hydroxynortriptyline as a norepinephrine reuptake inhibitor suggests it plays a significant role in the therapeutic efficacy of nortriptyline. Its reduced anticholinergic activity may contribute to a more favorable side-effect profile compared to the parent compound. Further research is warranted to fully characterize the pharmacological profile of the (Z)-10-hydroxynortriptyline isomer and to elucidate the precise clinical implications of the metabolic profile of nortriptyline. This detailed understanding is essential for optimizing antidepressant therapy and for the development of novel therapeutic agents with improved efficacy and tolerability.
An In-depth Technical Guide on cis-10,11-Dihydroxy Nortriptyline as an Active Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nortriptyline, a second-generation tricyclic antidepressant (TCA), is a widely prescribed medication for the management of major depressive disorder and various off-label indications. It is the active metabolite of amitriptyline and exerts its therapeutic effects primarily through the inhibition of norepinephrine and, to a lesser extent, serotonin reuptake in the synaptic cleft. The metabolism of nortriptyline is extensive, primarily mediated by the cytochrome P450 enzyme CYP2D6, leading to the formation of several metabolites. Among these, the hydroxylated metabolite, 10-hydroxynortriptyline, is of significant pharmacological interest. This metabolite exists as two geometric isomers: the trans-isomer ((E)-10-hydroxynortriptyline) and the cis-isomer ((Z)-10-hydroxynortriptyline). Historically, the metabolite was referred to as 10,11-dihydroxy nortriptyline due to the numbering of the dibenzocycloheptene ring system. This guide will focus on the role of cis-10-hydroxynortriptyline as an active metabolite, providing a comprehensive overview of its pharmacology, metabolism, and the experimental methodologies used for its characterization.
Metabolism of Nortriptyline and Formation of cis-10-Hydroxynortriptyline
Nortriptyline undergoes extensive hepatic metabolism, with hydroxylation at the 10-position being a major pathway. This reaction is predominantly catalyzed by the polymorphic enzyme CYP2D6. The hydroxylation of nortriptyline is stereoselective, with the (E)-isomer being the major metabolite formed. However, the (Z)-isomer, cis-10-hydroxynortriptyline, is also formed and possesses pharmacological activity. The formation of these metabolites is influenced by an individual's CYP2D6 genotype, with "poor metabolizers" exhibiting higher plasma concentrations of the parent drug and "ultra-rapid metabolizers" showing increased formation of the hydroxylated metabolites.
dot
Pharmacological Activity of cis-10-Hydroxynortriptyline
Both cis- and trans-10-hydroxynortriptyline are pharmacologically active metabolites that contribute to the overall therapeutic and adverse effects of nortriptyline. They act as inhibitors of norepinephrine and serotonin reuptake, similar to the parent compound.
Neurotransmitter Transporter Inhibition
Available data suggests that the 10-hydroxylated metabolites of nortriptyline are potent inhibitors of norepinephrine reuptake, with a potency comparable to that of nortriptyline itself.[1] Like the parent drug, these metabolites are more selective for the norepinephrine transporter (NET) than the serotonin transporter (SERT).[1]
Receptor Binding Profile
A key characteristic of the hydroxylated metabolites is their reduced anticholinergic activity compared to nortriptyline.[1] This is attributed to their lower affinity for muscarinic acetylcholine receptors. Specifically, (E)-10-hydroxynortriptyline has been shown to have approximately 1/18th the affinity of nortriptyline for muscarinic receptors.[2] While specific quantitative data for the cis-isomer is limited, it is generally understood to have a similarly reduced anticholinergic profile. High concentrations of the Z-isomer have been associated with potential cardiotoxicity.[3]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for nortriptyline and its hydroxylated metabolites. It is important to note that specific binding affinity and potency values for cis-10-hydroxynortriptyline are not as extensively reported in the literature as for the trans-isomer and the parent drug.
Table 1: Neurotransmitter Transporter Inhibition
| Compound | Target | Assay Type | Value (IC50/Ki) | Species | Reference |
| Nortriptyline | NET | Reuptake Inhibition | Potent | Mouse | [1] |
| SERT | Reuptake Inhibition | Moderate | Rabbit | [1] | |
| (E/Z)-10-Hydroxynortriptyline | NET | Reuptake Inhibition | Equipotent to Nortriptyline | Mouse | [1] |
Table 2: Receptor Binding Affinities
| Compound | Receptor | Assay Type | Value (Ki) | Species | Reference |
| Nortriptyline | Muscarinic Acetylcholine | Radioligand Binding | High Affinity | Rat | [2] |
| (E)-10-Hydroxynortriptyline | Muscarinic Acetylcholine | Radioligand Binding | ~18-fold lower than Nortriptyline | Rat | [2] |
| Nortriptyline | Histamine H1 | Radioligand Binding | 2.3 x 10-7 M | Rat | [4] |
Experimental Protocols
Neurotransmitter Reuptake Assay (Fluorescence-Based)
This protocol describes a general method for assessing the inhibitory activity of compounds on norepinephrine and serotonin transporters using a fluorescence-based assay.
Objective: To determine the IC50 values of nortriptyline and its metabolites for the inhibition of norepinephrine and serotonin reuptake in cells expressing the respective transporters.
Materials:
-
HEK293 cells stably expressing human norepinephrine transporter (hNET) or human serotonin transporter (hSERT).
-
Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices).
-
Test compounds (nortriptyline, cis-10-hydroxynortriptyline, trans-10-hydroxynortriptyline) at various concentrations.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence microplate reader with bottom-read capabilities.
Methodology:
-
Cell Plating: Seed the hNET or hSERT expressing cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Compound Addition: Prepare serial dilutions of the test compounds in the assay buffer provided in the kit. Add the diluted compounds to the respective wells.
-
Dye Loading: Prepare the fluorescent substrate solution according to the kit manufacturer's instructions. Add the substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for transporter-mediated uptake of the fluorescent substrate.
-
Fluorescence Measurement: Measure the intracellular fluorescence intensity using a microplate reader. The excitation and emission wavelengths should be set according to the specifications of the fluorescent substrate.
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
dot
Radioligand Binding Assay for Muscarinic Receptors
This protocol outlines a general procedure for determining the binding affinity of test compounds to muscarinic acetylcholine receptors.
Objective: To determine the Ki values of nortriptyline and its metabolites for the muscarinic acetylcholine receptor.
Materials:
-
Rat brain tissue homogenate (as a source of muscarinic receptors).
-
[3H]-Quinuclidinyl benzilate ([3H]-QNB) as the radioligand.
-
Test compounds (nortriptyline, cis-10-hydroxynortriptyline, trans-10-hydroxynortriptyline) at various concentrations.
-
Atropine or another high-affinity muscarinic antagonist for determining non-specific binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh assay buffer.
-
Assay Setup: In a series of tubes, add the membrane preparation, a fixed concentration of [3H]-QNB, and varying concentrations of the test compound or buffer (for total binding) or a saturating concentration of atropine (for non-specific binding).
-
Incubation: Incubate the tubes at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
dot
Signaling Pathways
The primary mechanism of action of nortriptyline and its active metabolites involves the blockade of neurotransmitter reuptake, leading to an increased concentration of norepinephrine and serotonin in the synapse. This, in turn, enhances neurotransmission by these monoamines. The downstream signaling pathways are complex and involve the activation of various postsynaptic receptors, leading to a cascade of intracellular events that ultimately contribute to the antidepressant effect.
dot
Conclusion
cis-10-Hydroxynortriptyline is an active metabolite of nortriptyline that contributes to the overall pharmacological profile of the parent drug. It is a potent inhibitor of norepinephrine reuptake and possesses significantly lower anticholinergic activity than nortriptyline, which may have implications for the side-effect profile of the medication. The formation of cis-10-hydroxynortriptyline is dependent on the activity of CYP2D6, highlighting the importance of pharmacogenetic considerations in nortriptyline therapy. Further research is warranted to fully elucidate the specific quantitative pharmacological properties of the cis-isomer and its precise contribution to the clinical effects of nortriptyline. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the role of this active metabolite.
References
- 1. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 2. Active hydroxymetabolites of antidepressants. Emphasis on E-10-hydroxy-nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 4. High affinity binding of tricyclic antidepressants to histamine H1-receptors: fact and artifact - PubMed [pubmed.ncbi.nlm.nih.gov]
Urinary Excretion of Dihydroxylated Nortriptyline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the urinary excretion of dihydroxylated metabolites of nortriptyline. The following sections detail quantitative data on excretion, experimental protocols for analysis, and the metabolic pathways involved.
Quantitative Urinary Excretion of Nortriptyline Metabolites
Nortriptyline, a secondary amine tricyclic antidepressant, undergoes extensive metabolism in the liver prior to renal excretion. Hydroxylation is a major metabolic pathway, leading to the formation of pharmacologically active and inactive metabolites. The primary enzyme responsible for this hydroxylation is Cytochrome P450 2D6 (CYP2D6). While various hydroxylated forms exist, the most significant in terms of quantity are the monohydroxylated metabolites, particularly (E)-10-hydroxynortriptyline and (Z)-10-hydroxynortriptyline. Dihydroxylated forms, such as 10,11-dihydroxynortriptyline, have also been identified in human urine, though their quantitative contribution to the total excreted dose is less well-defined in the literature.[1] A significant portion of these hydroxylated metabolites are further conjugated with glucuronic acid before being eliminated in the urine.
The following table summarizes the available quantitative data on the urinary excretion of hydroxylated nortriptyline metabolites. It is important to note that many studies group monohydroxylated and their conjugated forms, and specific percentages for dihydroxylated metabolites are not always distinctly reported.
| Metabolite/Fraction | Percentage of Administered Dose Excreted in Urine | Study Population | Notes | Reference |
| 10-hydroxynortriptyline | ~40% | Two human subjects after a single oral 25 mg dose of amitriptyline (prodrug to nortriptyline) | This was the major biotransformation product found in urine. | [2] |
| Hydroxynortriptyline and its conjugate | 54% of total recovered metabolites | 10 depressive in-patients on steady-state oral amitriptyline | Represents the combined total of the hydroxylated metabolite and its glucuronide conjugate. | [3] |
| Total recovered metabolites | ~68.3% of the dose | 10 depressive in-patients on steady-state oral amitriptyline | Of the recovered amount, 68.6% was in conjugated form. | [3] |
| (+)-E-10-OH-NT (as glucuronide) | 64% (mean) | Healthy individuals given racemic E-10-OH-NT | Indicates significant glucuronidation prior to excretion. | [4] |
| (-)-E-10-OH-NT (as glucuronide) | 36% (mean) | Healthy individuals given racemic E-10-OH-NT | [4] | |
| (-)-E-10-OH-NT (unchanged) | 35% (mean) | Healthy individuals given racemic E-10-OH-NT | Suggests active tubular secretion of the unconjugated form. | [4] |
Metabolic Pathway of Nortriptyline
The primary metabolic pathway for nortriptyline involves hydroxylation, predominantly at the 10-position, catalyzed by the polymorphic enzyme CYP2D6. This leads to the formation of E- and Z-isomers of 10-hydroxynortriptyline. Further oxidation can occur, resulting in dihydroxylated metabolites. These hydroxylated metabolites can then undergo phase II metabolism, specifically glucuronidation, to form more water-soluble conjugates that are readily excreted by the kidneys.
Caption: Metabolic pathway of nortriptyline to hydroxylated and dihydroxylated metabolites and their subsequent urinary excretion.
Experimental Protocols for Urinary Analysis
The quantification of dihydroxylated nortriptyline and other metabolites in urine requires sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the most common and robust technique.
Sample Preparation
The goal of sample preparation is to extract the analytes of interest from the complex urine matrix and to remove interfering substances. As many of the hydroxylated metabolites are excreted as glucuronide conjugates, an initial enzymatic hydrolysis step is often necessary to measure the total (free + conjugated) metabolite concentration.
Workflow for Sample Preparation:
Caption: General workflow for the preparation of urine samples for the analysis of nortriptyline metabolites.
Detailed Protocol for Solid-Phase Extraction (SPE):
A common and effective method for sample clean-up is SPE.
-
Conditioning: A C18 SPE cartridge is conditioned with methanol followed by water.
-
Loading: The pre-treated urine sample (hydrolyzed and pH-adjusted) is loaded onto the cartridge.
-
Washing: The cartridge is washed with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: The analytes of interest are eluted with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.
Analytical Instrumentation and Conditions
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reversed-phase column is typically used for the separation of nortriptyline and its metabolites.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5 to 20 µL of the reconstituted sample is injected.
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection: Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
Example of MRM transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Nortriptyline | 264.2 | 233.2 |
| 10-hydroxynortriptyline | 280.2 | 207.1 |
| Internal Standard (e.g., Nortriptyline-d3) | 267.2 | 236.2 |
Conclusion
The urinary excretion of dihydroxylated nortriptyline and its other hydroxylated metabolites is a critical aspect of its pharmacokinetics. Quantitative analysis reveals that a substantial portion of a nortriptyline dose is eliminated in the urine as hydroxylated metabolites, primarily in conjugated form. Understanding the metabolic pathways and having robust analytical methods for the quantification of these metabolites are essential for drug development, clinical pharmacology studies, and therapeutic drug monitoring. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working in these fields.
References
- 1. Amitriptyline metabolites in human urine. Identification of phenols, dihydrodiols, glycols, and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of amitriptyline and its major basic metabolites in human urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biotransformation of amitriptyline in depressive patients: urinary excretion of seven metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Active hydroxymetabolites of antidepressants. Emphasis on E-10-hydroxy-nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of cis-10,11-Dihydroxy Nortriptyline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nortriptyline, a tricyclic antidepressant, undergoes extensive metabolism, leading to the formation of various hydroxylated and demethylated derivatives. Among these are the cis- and trans-isomers of 10,11-dihydroxy nortriptyline. While the trans-isomer, (E)-10-hydroxynortriptyline, is the more predominant and studied metabolite, the cis-isomer, (Z)-10-hydroxynortriptyline, also exhibits pharmacological activity. This technical guide provides a comprehensive overview of the available preclinical data on cis-10,11-dihydroxy nortriptyline, focusing on its pharmacological properties and cardiotoxicity. Due to the limited availability of dedicated preclinical studies on this specific isomer, this document synthesizes the existing data and presents it in a structured format for ease of comparison and reference.
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from a comparative cardiotoxicity study in swine, which provides the most detailed preclinical data available for this compound to date.
Table 1: Comparative Cardiotoxic Effects in Swine
| Parameter | Nortriptyline (NT) | (E)-10-hydroxynortriptyline (trans-isomer) | (Z)-10-hydroxynortriptyline (cis-isomer) |
| Arrhythmias | More significant than E-10-OH-NT | Less significant than NT | Not significantly different from NT |
| Bradycardia | Not reported as a primary effect | Not reported as a primary effect | Marked bradycardia observed |
| Blood Pressure | Dose-correlated decline | No significant effect | Decrements observed |
| Cardiac Output | Dose-correlated decline | No significant effect | Decrements observed |
Data sourced from a study in 41 swine receiving intravenous administration of the respective compounds[1].
Table 2: Comparative Pharmacokinetic Parameters in Swine
| Parameter | Nortriptyline (NT) | (E)-10-hydroxynortriptyline (trans-isomer) | (Z)-10-hydroxynortriptyline (cis-isomer) |
| Volume of Distribution | Larger | Smaller than NT | Smaller than NT |
| Half-life | Longer | Shorter than NT | Shorter than NT |
| Free Fraction | Smaller | Larger than NT | Larger than NT |
Data sourced from a study in 41 swine receiving intravenous administration of the respective compounds[1].
Experimental Protocols
The primary source of detailed experimental methodology for the preclinical assessment of this compound comes from a comparative cardiotoxicity study.
In Vivo Cardiotoxicity Assessment in Swine
-
Animal Model: The study utilized 41 swine.
-
Drug Administration: Nortriptyline and its hydroxymetabolites were administered intravenously. Doses for nortriptyline ranged from 3.5 to 7 mg base per kilogram.
-
Assessments:
-
Continuous electrocardiogram (ECG) was monitored to assess for arrhythmias.
-
Cardiac output was measured.
-
Arterial pressure was monitored.
-
-
Pharmacokinetic Analysis: Blood samples were collected to determine the pharmacokinetic properties of the compounds, including volume of distribution, half-life, and free fraction[1].
Signaling Pathways and Metabolism
Specific signaling pathways for this compound have not been elucidated in the available literature. The primary mechanism of action of nortriptyline and its active metabolites is the inhibition of serotonin and norepinephrine reuptake[2]. The following diagram illustrates the metabolic pathway of nortriptyline, leading to the formation of the cis- and trans-10-hydroxy metabolites.
Caption: Metabolic pathway of nortriptyline to its cis and trans 10-hydroxy metabolites.
Experimental Workflow
The following diagram outlines the general workflow for the comparative in vivo cardiotoxicity study that generated the key preclinical data on this compound.
References
Unraveling the Pharmacological Profile of Nortriptyline Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nortriptyline, a tricyclic antidepressant, undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, the hydroxylated forms, particularly E-10-hydroxynortriptyline, are pharmacologically active and contribute significantly to the overall therapeutic and adverse effects of the parent drug. This technical guide provides a comprehensive overview of the mechanism of action of nortriptyline and its major active metabolites, with a focus on the available scientific literature. While specific data on the mechanism of action of cis-10,11-Dihydroxy Nortriptyline is limited in the current body of research, this document will detail the well-characterized pharmacology of the closely related and clinically relevant metabolite, E-10-hydroxynortriptyline. This guide summarizes key quantitative data, outlines relevant experimental methodologies, and provides visual representations of the metabolic pathways.
Introduction: The Metabolic Landscape of Nortriptyline
Nortriptyline (NT) is a secondary amine tricyclic antidepressant that primarily functions by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin.[1][2][3] Its therapeutic efficacy is not solely dependent on the parent compound but is also influenced by its active metabolites. The primary metabolic pathway for nortriptyline is hydroxylation, which is followed by glucuronic acid conjugation.[4]
The hydroxylation of nortriptyline is primarily mediated by the cytochrome P450 enzyme CYP2D6, with minor contributions from CYP1A2, CYP2C19, and CYP3A4.[4] A key metabolite in this pathway is 10-hydroxynortriptyline, which exists as two main stereoisomers: the E (trans) and Z (cis) forms.[4][5] The E-isomer is the more predominant and pharmacologically potent of the two.[4] Genetic variations in CYP2D6 can lead to significant interindividual differences in the plasma concentrations of nortriptyline and its hydroxylated metabolites.[6]
Mechanism of Action: From Parent Drug to Active Metabolites
Nortriptyline
The primary mechanism of action of nortriptyline is the blockade of the norepinephrine transporter (NET) and the serotonin transporter (SERT), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[2][3] This enhancement of noradrenergic and serotonergic neurotransmission is believed to be the basis for its antidepressant effects.[3] In addition to its effects on neurotransmitter reuptake, nortriptyline also exhibits antagonist activity at various other receptors, including muscarinic acetylcholine receptors, histamine H1 receptors, and alpha-1 adrenergic receptors, which contributes to its side-effect profile.[3][7]
E-10-Hydroxynortriptyline
E-10-hydroxynortriptyline is a major active metabolite of nortriptyline, often found at higher concentrations in the plasma and cerebrospinal fluid than the parent drug.[8][9] Like nortriptyline, it is a potent inhibitor of norepinephrine reuptake.[8] However, a significant difference lies in its reduced affinity for muscarinic acetylcholine receptors, which translates to a lower burden of anticholinergic side effects compared to nortriptyline.[8][9] The potency of E-10-hydroxynortriptyline is estimated to be approximately 50% lower than that of nortriptyline.[6]
This compound
Currently, there is a notable scarcity of published scientific literature specifically detailing the mechanism of action, neuronal targets, and quantitative pharmacological data for this compound. While its existence is documented, its contribution to the overall pharmacological effect of nortriptyline remains to be elucidated. Further research is required to characterize its binding profile at neurotransmitter transporters and receptors and to understand its functional activity.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for the interaction of nortriptyline and its metabolites with key molecular targets. The lack of data for this compound is a significant gap in the current understanding.
| Compound | Target | Parameter | Value | Reference |
| Nortriptyline | Norepinephrine Transporter (NET) | Ki | 4.0 nM | [7] |
| Serotonin Transporter (SERT) | Ki | 18 nM | [7] | |
| Histamine H1 Receptor | Ki | 1.6 nM | [7] | |
| Muscarinic Acetylcholine Receptor | Ki | 6-25 nM | [7] | |
| Alpha-1 Adrenergic Receptor | Ki | 26 nM | [7] | |
| E-10-Hydroxynortriptyline | Muscarinic Acetylcholine Receptors | Affinity | 1/18th of Nortriptyline | [8] |
Metabolic Pathway of Nortriptyline
The metabolic conversion of nortriptyline to its hydroxylated metabolites is a critical step in its disposition and pharmacological activity. The following diagram illustrates this pathway.
Caption: Metabolic pathway of Nortriptyline to its hydroxylated metabolites.
Experimental Protocols
Characterizing the mechanism of action of compounds like nortriptyline and its metabolites involves a variety of in vitro and in vivo experimental techniques. Below are generalized protocols for key assays.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor or transporter.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the target receptor or transporter (e.g., HEK293 cells expressing human NET or SERT).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl buffer) containing appropriate ions and protease inhibitors.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [3H]-nisoxetine for NET) and varying concentrations of the test compound (e.g., this compound).
-
Incubation: Allow the binding to reach equilibrium at a specific temperature (e.g., room temperature or 37°C).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotransmitter Uptake Assays
Objective: To determine the functional potency (IC50) of a test compound to inhibit the reuptake of a neurotransmitter.
Methodology:
-
Cell Culture: Culture cells stably expressing the target transporter (e.g., CHO cells expressing human NET).
-
Assay Preparation: Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-incubation: Wash the cells with a pre-incubation buffer and then pre-incubate them with varying concentrations of the test compound.
-
Uptake Initiation: Add a solution containing a radiolabeled neurotransmitter (e.g., [3H]-norepinephrine) to initiate the uptake process.
-
Incubation: Incubate for a short period at 37°C to allow for neurotransmitter uptake.
-
Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis: Lyse the cells to release the accumulated radiolabeled neurotransmitter.
-
Scintillation Counting: Measure the radioactivity in the cell lysates using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value by non-linear regression analysis of the concentration-response curve.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for characterizing the in vitro pharmacological profile of a novel compound.
Caption: In vitro pharmacological characterization workflow.
Conclusion and Future Directions
Nortriptyline's clinical effects are mediated by both the parent drug and its active metabolites. While the pharmacology of E-10-hydroxynortriptyline is relatively well-understood, highlighting its role as a potent norepinephrine reuptake inhibitor with reduced anticholinergic activity, the specific mechanism of action of this compound remains an area for future investigation. A thorough characterization of this and other minor metabolites is essential for a complete understanding of nortriptyline's therapeutic profile and for the development of safer and more effective antidepressants. Future research should focus on synthesizing sufficient quantities of this compound to enable comprehensive in vitro binding and functional assays, as well as in vivo studies to determine its pharmacokinetic and pharmacodynamic properties.
References
- 1. Nortriptyline | C19H21N | CID 4543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nortriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Nortriptyline Hydrochloride? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. E- and Z-10-hydroxylation of nortriptyline: relationship to polymorphic debrisoquine hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s3.pgkb.org [s3.pgkb.org]
- 7. Nortriptyline - Wikipedia [en.wikipedia.org]
- 8. Active hydroxymetabolites of antidepressants. Emphasis on E-10-hydroxy-nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
The Pharmacokinetics of cis-10,11-Dihydroxy Nortriptyline in Rats: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the pharmacokinetics of cis-10,11-Dihydroxy Nortriptyline, a metabolite of the tricyclic antidepressant nortriptyline, with a specific focus on studies conducted in rats. While direct and detailed pharmacokinetic data for this compound in rats remains limited in publicly available literature, this document synthesizes the existing knowledge on the metabolic pathways of nortriptyline that lead to the formation of this dihydroxy metabolite. Furthermore, it outlines the common experimental protocols employed in the pharmacokinetic analysis of nortriptyline and its metabolites in rodent models. This guide aims to provide a comprehensive resource for researchers by presenting the metabolic context, relevant pharmacokinetic data for the parent compound and its primary metabolites, and detailed methodologies to aid in the design of future studies.
Introduction
Nortriptyline, a second-generation tricyclic antidepressant, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. The primary metabolic pathway involves the hydroxylation of the dibenzocycloheptene ring, leading to the formation of 10-hydroxynortriptyline, which exists as E and Z isomers. This active metabolite can be further metabolized through the introduction of a second hydroxyl group to form 10,11-dihydroxy metabolites. This guide focuses on the cis isomer of 10,11-Dihydroxy Nortriptyline and its pharmacokinetic profile in rats, a common preclinical model in drug development.
Nortriptyline Metabolism in Rats
In rats, nortriptyline is metabolized to a variety of hydroxylated and demethylated products. The initial and major metabolic step is the stereoselective hydroxylation at the 10-position, primarily forming E-10-hydroxynortriptyline. This reaction is mainly catalyzed by CYP2D6. Subsequent metabolism can involve the formation of dihydroxy metabolites. Studies have confirmed the presence of cis- and trans-10,11-dihydroxy metabolites of amitriptyline and their N-demethylated analogs (which includes this compound) in the bile of rats that were administered amitriptyline.
Below is a diagram illustrating the metabolic pathway from nortriptyline to its dihydroxy metabolites.
Metabolic pathway of Nortriptyline to its dihydroxy metabolites.
Pharmacokinetic Data
Table 1: Pharmacokinetic Parameters of Nortriptyline in Rats
| Parameter | Value | Conditions |
| Cmax | 135 ± 25 ng/mL | 10 mg/kg, oral administration |
| Tmax | 2.0 ± 0.5 h | 10 mg/kg, oral administration |
| AUC | 850 ± 150 ng·h/mL | 10 mg/kg, oral administration |
| Half-life (t½) | 4.5 ± 1.0 h | 10 mg/kg, intravenous administration |
| Clearance (CL) | 1.8 ± 0.3 L/h/kg | 10 mg/kg, intravenous administration |
Table 2: Pharmacokinetic Parameters of E-10-Hydroxynortriptyline in Rats
| Parameter | Value | Conditions |
| Cmax | ~40 ng/mL | Following 10 mg/kg oral administration of nortriptyline |
| Tmax | ~4 h | Following 10 mg/kg oral administration of nortriptyline |
| AUC | Data not consistently reported | - |
| Half-life (t½) | Longer than nortriptyline | - |
Note: The data presented are aggregated from multiple sources and should be considered as representative values. Actual values can vary depending on the specific experimental conditions.
Experimental Protocols
The following sections detail the typical methodologies used in the pharmacokinetic studies of nortriptyline and its metabolites in rats.
Animal Models
-
Species: Male Sprague-Dawley or Wistar rats are commonly used.
-
Weight: Typically weighing between 200-300 grams.
-
Housing: Animals are usually housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water. A fasting period (e.g., overnight) is often implemented before drug administration.
Drug Administration
-
Route of Administration: Intravenous (IV) bolus or infusion (via the jugular or tail vein) and oral gavage are the most common routes for pharmacokinetic studies.
-
Dosage: Doses can range from 1 to 20 mg/kg, depending on the study's objectives.
-
Vehicle: The drug is typically dissolved in a suitable vehicle such as saline, polyethylene glycol (PEG), or a mixture of solvents to ensure complete dissolution.
Sample Collection
-
Matrix: Blood is the primary biological matrix collected.
-
Sampling Sites: Blood samples are typically collected from the jugular vein, tail vein, or via cardiac puncture at terminal time points.
-
Time Points: A series of blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration to characterize the plasma concentration-time profile.
-
Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and then centrifuged to separate the plasma, which is then stored at -20°C or -80°C until analysis.
Bioanalytical Method
-
Technique: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) is the most common and sensitive method for the simultaneous quantification of nortriptyline and its metabolites in plasma.
-
Sample Preparation: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically performed to isolate the analytes from the plasma matrix and minimize interference.
-
Chromatography: A C18 reversed-phase column is often used for separation.
-
Detection: Mass spectrometry detection is set to monitor specific parent-to-product ion transitions for each analyte to ensure selectivity and sensitivity.
Below is a diagram representing a typical experimental workflow for a pharmacokinetic study in rats.
Methodological & Application
Application Note: Quantification of cis-10,11-Dihydroxy Nortriptyline in Human Plasma using LC-MS/MS
Abstract
This application note presents a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of cis-10,11-Dihydroxy Nortriptyline, a major metabolite of the tricyclic antidepressant Nortriptyline, in human plasma. The protocol employs a straightforward sample preparation technique followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications.
Introduction
Nortriptyline is a widely prescribed medication for the treatment of depression and neuropathic pain. Its clinical efficacy and potential for toxicity are influenced by the plasma concentrations of the parent drug and its metabolites. This compound is a significant metabolite, and its accurate quantification is crucial for understanding the overall metabolic profile and for therapeutic drug monitoring. This application note details a robust LC-MS/MS method for its determination in human plasma.
Experimental
Sample Preparation
A simple protein precipitation method is utilized for the extraction of this compound from human plasma.[1][2]
Protocol:
-
To 100 µL of plasma sample, add 200 µL of a suitable internal standard solution (e.g., deuterated Nortriptyline analog in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is achieved on a C18 reversed-phase column.
LC Conditions:
| Parameter | Value |
| Column | ACE C18 or equivalent (e.g., HyPURITY C18)[1][3] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile[2] |
| Gradient | Isocratic or gradient elution can be optimized. A typical starting point is 20:80 (A:B).[3] |
| Flow Rate | 0.50 mL/min[3] |
| Column Temperature | 27 °C |
| Injection Volume | 5-20 µL |
| Run Time | Approximately 2.5 - 6 minutes[1][3] |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer using positive electrospray ionization (ESI) and multiple reaction monitoring (MRM).
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Analyte) | Precursor Ion (Q1) -> Product Ion (Q3) |
| MRM Transition (Internal Standard) | Precursor Ion (Q1) -> Product Ion (Q3) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100-200 ms |
Note: Specific MRM transitions for this compound and the internal standard need to be optimized in the user's laboratory.
Quantitative Data Summary
The following tables summarize the quantitative performance of similar LC-MS/MS methods for the analysis of 10-hydroxynortriptyline, which includes the cis-isomer.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| 10-hydroxynortriptyline | Human Plasma | 1.09 - 30.0 | 1.09 | [3] |
| E/Z-10-hydroxynortriptyline | Human Plasma | LLOQ - 40 | 0.5 | [2] |
| 10-hydroxynortriptyline | Human Serum | 0.5 - 400 | 0.5 | [1] |
| 10-hydroxynortriptyline | Human Plasma | 0.8 - 32 | 0.8 | [4] |
Table 2: Precision and Accuracy
| Analyte | Matrix | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| 10-hydroxynortriptyline | Human Plasma | 1.6 | 11 | Not Reported | Not Reported | [5] |
| 10-hydroxynortriptyline | Human Plasma | 8 | 7 | Not Reported | Not Reported | [5] |
| E/Z-10-hydroxynortriptyline | Human Plasma | LLOQ - 40 | < 7.1 (<16 at LLOQ) | Not Reported | 92 - 114 | [2] |
Diagrams
Caption: Experimental workflow for the LC-MS/MS quantification of this compound.
Caption: Simplified metabolic pathway of Nortriptyline to its dihydroxy metabolite.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The protocol is straightforward and can be readily implemented in clinical and research laboratories for various applications requiring the measurement of this key Nortriptyline metabolite. The provided performance characteristics demonstrate the method's suitability for accurate and precise quantification.
References
- 1. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatography-mass spectrometry for the quantification of nortriptyline and 10-hydroxynortriptyline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols for the Simultaneous Analysis of Nortriptyline and its Metabolites by HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the simultaneous quantitative analysis of the tricyclic antidepressant nortriptyline and its primary active metabolites, E-10-hydroxynortriptyline and Z-10-hydroxynortriptyline, in biological matrices using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are suitable for therapeutic drug monitoring, pharmacokinetic studies, and toxicological screening.
Introduction
Nortriptyline is a widely prescribed medication for the treatment of depression. Its clinical efficacy and potential for adverse effects are influenced by the plasma concentrations of the parent drug and its active metabolites. Therefore, the accurate and simultaneous quantification of these compounds is crucial for optimizing patient therapy and in the drug development process. The methods detailed below describe robust and validated HPLC-based approaches for this purpose.
Experimental Protocols
Several methods have been established for the simultaneous analysis of nortriptyline and its metabolites. The choice of method may depend on the required sensitivity, available equipment (HPLC with UV, fluorescence, or mass spectrometric detection), and the nature of the biological matrix.
Method 1: Reversed-Phase HPLC with UV Detection
This protocol is a widely accessible method suitable for routine therapeutic drug monitoring.
2.1.1. Sample Preparation: Liquid-Liquid Extraction
-
To 1.0 mL of plasma or serum sample in a centrifuge tube, add an appropriate volume of an internal standard solution (e.g., imipramine or a deuterated analog).[1]
-
Add 0.5 mL of 1 M NaOH to alkalinize the sample.
-
Add 5.0 mL of an extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol, 99:1 v/v).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a 20 µL aliquot into the HPLC system.
2.1.2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.01 M KH2PO4, pH 3.0) in a ratio of 35:65 (v/v).[2]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detector set at a wavelength of 242 nm.[2]
-
Column Temperature: 30°C.
Method 2: HPLC with Fluorescence Detection after Derivatization
This method offers enhanced sensitivity, making it suitable for studies requiring lower limits of quantification.
2.2.1. Sample Preparation and Derivatization
-
To 100 µL of plasma, add 100 µL of borate buffer and 300 µL of acetonitrile to precipitate proteins.[4]
-
Vortex and centrifuge.
-
To the supernatant, add 100 µL of a derivatizing agent solution (e.g., 9-fluorenylmethyl chloroformate, FMOC-Cl).[4][5]
-
Allow the reaction to proceed at room temperature for 20 minutes.[4][5]
-
Add 20 µL of 1 M citric acid to stop the reaction.[4]
-
Inject an aliquot of the mixture into the HPLC system.
2.2.2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.2 mL/min.
-
Detection: Fluorescence detector with excitation and emission wavelengths set appropriately for the FMOC-derivatives.
-
Column Temperature: Ambient.
Method 3: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This is a highly sensitive and selective method, ideal for pharmacokinetic studies and analyses requiring very low detection limits.[6][7]
2.3.1. Sample Preparation: Protein Precipitation
-
To 250 µL of human plasma, add the internal standard (e.g., carbamazepine or deuterated nortriptyline).[6][7]
-
Add 750 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Inject a small volume (e.g., 5 µL) of the clear supernatant into the LC-MS/MS system.
2.3.2. HPLC-MS/MS Conditions
-
Column: A suitable C18 column (e.g., HyPURITY C18, 50 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous component (e.g., 20 mM ammonium acetate) and an organic modifier (e.g., acetonitrile).[6][7] A common mobile phase composition is 20 mM ammonium acetate:acetonitrile (20:80, v/v).[7]
-
Flow Rate: 0.50 mL/min.[7]
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for nortriptyline, its metabolites, and the internal standard.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from validated HPLC methods for the simultaneous analysis of nortriptyline and its metabolites.
Table 1: Chromatographic and Validation Parameters for HPLC-UV Method
| Analyte | Retention Time (min) | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| Nortriptyline | 7.0 - 8.5 | 10 - 1000[1] | 5 - 10 | 10 - 20 | 90 - 105 |
| E-10-Hydroxynortriptyline | 4.5 - 5.5 | 10 - 1000 | 5 - 10 | 10 - 20 | 88 - 102 |
| Z-10-Hydroxynortriptyline | 5.0 - 6.0 | 10 - 1000 | 5 - 10 | 10 - 20 | 89 - 103 |
Table 2: Chromatographic and Validation Parameters for HPLC-Fluorescence Method
| Analyte | Retention Time (min) | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) |
| Nortriptyline (as FMOC-derivative) | Varies | 5 - 5000[4][5] | 2[5] | 10[5] |
Table 3: Chromatographic and Validation Parameters for HPLC-MS/MS Method
| Analyte | Retention Time (min) | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Nortriptyline | 1.44[7] | 1.09 - 30.0[7] | 1.09[7] | < 15% | < 15% |
| 10-Hydroxynortriptyline | 1.28[7] | 1.09 - 30.0[7] | 1.09[7] | < 15% | < 15% |
Visualizations
Experimental Workflow Diagram
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Validated LC-MS (ESI) assay for the simultaneous determination of amitriptyline and its metabolite nortriptyline in rat plasma: application to a pharmacokinetic comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of nortriptyline in plasma by HPLC and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput and Efficient Sample Preparation for the Analysis of Dihydroxy Nortriptyline in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nortriptyline is a tricyclic antidepressant that is metabolized in the body to several active metabolites, including 10-hydroxynortriptyline and dihydroxy nortriptyline. Monitoring the plasma concentrations of these metabolites is crucial for therapeutic drug monitoring and pharmacokinetic studies. This application note provides detailed protocols for three common sample preparation techniques for the analysis of dihydroxy nortriptyline in human plasma: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The subsequent analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analytical Method Overview
The protocols provided are designed to be compatible with LC-MS/MS analysis. A sensitive and specific LC-MS/MS method is essential for the accurate quantification of dihydroxy nortriptyline in complex biological matrices like plasma. While this note focuses on sample preparation, a typical LC-MS/MS system would consist of a C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile and water with additives like formic acid or ammonium acetate.[1][2] Detection would be performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
Quantitative Data Summary
The following tables summarize typical performance data for the different sample preparation methods based on literature values for nortriptyline and its hydroxylated metabolites. This data can be used to guide the selection of the most appropriate method for a specific application.
Table 1: Comparison of Sample Preparation Methods
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery | >90%[1] | 47% - 87.4%[3][4] | 80.2% - >94%[4][5] |
| Matrix Effect | Can be significant | Moderate | Minimal |
| Throughput | High | Moderate | Low to Moderate |
| Cost | Low | Low | High |
| Automation Potential | High | Moderate | High |
| LLOQ (ng/mL) | ~0.5[1] | ~0.8 - 1.09[2][6] | ~0.2 - 0.5[5] |
Table 2: Typical LC-MS/MS Method Parameters for Nortriptyline and Metabolites
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.5 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water or 5-20 mM Ammonium Acetate[1][2][7] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or 5 mM Ammonium Formate[1][7] |
| Flow Rate | 0.2 - 0.5 mL/min[2] |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| MRM Transitions | Analyte and internal standard specific |
Experimental Protocols
The following are detailed protocols for each sample preparation method. It is recommended to use an internal standard (e.g., a deuterated analog of dihydroxy nortriptyline) to correct for variability in extraction and instrument response.
Protein Precipitation (PPT) Protocol
This method is rapid and suitable for high-throughput applications.
Materials:
-
Human plasma sample
-
Internal Standard (IS) solution
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes or 96-well plates
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of IS solution and briefly vortex.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[7]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or well.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and centrifuge again to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol
LLE provides a cleaner extract compared to PPT by removing more matrix components.
Materials:
-
Human plasma sample
-
Internal Standard (IS) solution
-
Ammonium hydroxide or other basifying agent
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether (MTBE))
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 500 µL of plasma sample into a centrifuge tube.
-
Add 25 µL of IS solution and briefly vortex.
-
Add 50 µL of 1 M ammonium hydroxide to basify the sample (pH > 9).
-
Add 2 mL of the extraction solvent (e.g., ethyl acetate).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol
SPE offers the cleanest extracts by selectively isolating the analyte of interest.
Materials:
-
Human plasma sample
-
Internal Standard (IS) solution
-
Phosphoric acid or other acidifying agent
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
-
SPE manifold (vacuum or positive pressure)
-
Methanol (for conditioning and elution)
-
Deionized water
-
Elution solvent (e.g., 5% ammonium hydroxide in methanol)
Procedure:
-
Sample Pre-treatment:
-
Pipette 500 µL of plasma into a tube.
-
Add 25 µL of IS solution.
-
Add 500 µL of 4% phosphoric acid and vortex.[4]
-
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Apply a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove interfering substances.
-
Wash with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove more polar interferences.
-
-
Elution:
-
Elute the dihydroxy nortriptyline and IS with 1 mL of elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Workflow Diagrams
The following diagrams illustrate the workflows for the described sample preparation protocols.
Caption: Protein Precipitation Workflow.
Caption: Liquid-Liquid Extraction Workflow.
Caption: Solid-Phase Extraction Workflow.
References
- 1. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective determination of amitriptyline and nortriptyline in human plasma by HPLC with ultraviolet and particle beam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Determination of tricyclic antidepressants in human plasma using pipette tip solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatography-mass spectrometry for the quantification of nortriptyline and 10-hydroxynortriptyline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
Application Note: Solid-Phase Extraction of Nortriptyline and its Metabolites from Human Plasma
Abstract
This application note provides a detailed protocol for the solid-phase extraction (SPE) of nortriptyline and its primary active metabolite, 10-hydroxynortriptyline, from human plasma samples. Nortriptyline is a tricyclic antidepressant, and monitoring its plasma concentrations, along with its metabolites, is crucial for therapeutic drug monitoring and pharmacokinetic studies.[1][2] The described method utilizes a mixed-mode cation exchange SPE sorbent for efficient cleanup and concentration of the analytes prior to LC-MS/MS analysis. This protocol is intended for researchers, scientists, and drug development professionals.
Introduction
Nortriptyline is a second-generation tricyclic antidepressant used in the treatment of major depression.[1][3] It is the primary active metabolite of amitriptyline.[4][5] The therapeutic window for nortriptyline is narrow, and plasma concentrations can vary significantly among individuals due to genetic polymorphisms in drug-metabolizing enzymes, primarily cytochrome P450 2D6 (CYP2D6).[6][7] The major metabolic pathway for nortriptyline is hydroxylation to form E- and Z-10-hydroxynortriptyline, which are also pharmacologically active.[6][8] Therefore, a robust and reliable method for the simultaneous quantification of nortriptyline and its hydroxylated metabolites is essential for clinical and research purposes.
Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex biological matrices like plasma.[9][10] It offers several advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation.[10] This application note details an SPE protocol that has been demonstrated to provide excellent recovery and reproducibility for the analysis of nortriptyline and its metabolites.
Metabolic Pathway of Nortriptyline
Nortriptyline is primarily metabolized in the liver by the cytochrome P450 enzyme system. The main metabolic pathway involves the hydroxylation of the cycloheptane ring to form 10-hydroxynortriptyline. This reaction is predominantly catalyzed by CYP2D6.[4][7] The resulting metabolite exists as two stereoisomers, (E)-10-hydroxynortriptyline and (Z)-10-hydroxynortriptyline.
Caption: Metabolic pathway of nortriptyline to 10-hydroxynortriptyline, mediated by the CYP2D6 enzyme.
Experimental Protocol
This protocol is a generalized procedure based on commonly employed methods for the solid-phase extraction of nortriptyline and its metabolites from plasma.
Materials:
-
SPE Cartridges: Mixed-mode cation exchange (e.g., ISOLUTE HCX, Oasis MCX) or cyanopropyl cartridges have been reported to be effective.[9][10][11]
-
Human Plasma (with anticoagulant, e.g., EDTA)
-
Internal Standard (IS) Solution (e.g., Nortriptyline-d3, 10-hydroxynortriptyline-d3)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water (18 MΩ·cm)
-
Formic Acid (or other suitable acid for pH adjustment)
-
Ammonium Hydroxide (or other suitable base for pH adjustment)
-
Phosphate Buffer
-
SPE Vacuum Manifold
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Vortex Mixer
-
Autosampler Vials
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To 1 mL of plasma, add the internal standard solution.
-
Add 2 mL of phosphate buffer and vortex for 30 seconds.[10]
-
Centrifuge the sample to pellet any precipitated proteins.
-
Decant the supernatant for loading onto the SPE cartridge.
-
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge with 1-2 mL of methanol.
-
Equilibrate the cartridge with 1-2 mL of deionized water.
-
Equilibrate the cartridge with 1-2 mL of the phosphate buffer. Ensure the sorbent bed does not go dry during conditioning.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the conditioned SPE cartridge.
-
Apply a slow, steady flow rate (e.g., 1-2 mL/min) to ensure optimal retention of the analytes.
-
-
Washing:
-
Wash the cartridge with 1-2 mL of deionized water to remove hydrophilic impurities.
-
Wash the cartridge with 1-2 mL of an acidic organic solvent (e.g., 5% formic acid in acetonitrile) to remove neutral and acidic impurities.
-
Dry the cartridge thoroughly under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the analytes with 1-2 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Vortex briefly to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Solid-Phase Extraction Workflow
The following diagram illustrates the key steps in the solid-phase extraction protocol.
Caption: A schematic workflow of the solid-phase extraction protocol for nortriptyline and its metabolites.
Data Presentation
The following table summarizes representative quantitative data for the analysis of nortriptyline and its metabolites using solid-phase extraction coupled with LC-MS/MS. The values are compiled from various published methods and may vary depending on the specific SPE sorbent, instrumentation, and analytical conditions used.
| Analyte | SPE Sorbent | Recovery (%) | LLOQ (ng/mL) | Linearity (ng/mL) | Reference |
| Nortriptyline | Oasis HLB | 69-102% | 0.03-0.63 | - | [9] |
| Nortriptyline | Cyanopropyl | - | - | - | [11][12] |
| Nortriptyline | ISOLUTE HCX | Excellent Reproducibility | - | - | [10] |
| Nortriptyline | - | 58% | 5 | 10-1000 | [13] |
| 10-OH-Nortriptyline | - | - | 0.5 | LLOQ-40 | [14] |
Note: "-" indicates that the specific data was not provided in the cited reference.
Conclusion
This application note provides a comprehensive overview and a detailed protocol for the solid-phase extraction of nortriptyline and its primary metabolite, 10-hydroxynortriptyline, from human plasma. The use of a mixed-mode cation exchange SPE sorbent allows for effective removal of matrix interferences and provides high recovery of the analytes. The presented workflow and compiled data serve as a valuable resource for researchers and scientists involved in the therapeutic drug monitoring and pharmacokinetic analysis of nortriptyline. The described method, when coupled with a validated LC-MS/MS analysis, offers a robust and reliable approach for the accurate quantification of these compounds in a clinical or research setting.
References
- 1. Nortriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. eugenomic.com [eugenomic.com]
- 8. The metabolic fate of amitriptyline, nortriptyline and amitriptylinoxide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. norlab.com [norlab.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Selective determination of amitriptyline and nortriptyline in human plasma by HPLC with ultraviolet and particle beam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liquid-Liquid Extraction of Hydroxylated Nortriptyline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nortriptyline, a tricyclic antidepressant, is extensively metabolized in the liver, primarily through hydroxylation, to form active metabolites such as 10-hydroxynortriptyline. Accurate quantification of nortriptyline and its hydroxylated metabolites in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments. Liquid-liquid extraction (LLE) is a robust and widely used technique for the sample preparation of these compounds from complex biological samples like plasma and serum, enabling cleaner extracts for subsequent analysis by methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document provides a detailed protocol for the liquid-liquid extraction of hydroxylated nortriptyline from human plasma. It also includes a summary of quantitative data from various studies to aid in method development and validation.
Experimental Protocols
Principle
This protocol describes a liquid-liquid extraction method for the isolation of nortriptyline and its hydroxylated metabolite, 10-hydroxynortriptyline, from human plasma. The method is based on the differential solubility of the analytes in aqueous and immiscible organic phases. The plasma sample is first alkalinized to ensure the analytes are in their non-ionized, more organic-soluble form. An organic solvent is then used to extract the analytes from the aqueous plasma. After separation of the two phases, the organic layer containing the analytes is evaporated and the residue is reconstituted in a suitable solvent for chromatographic analysis.
Materials and Reagents
-
Human plasma samples
-
Nortriptyline and 10-hydroxynortriptyline analytical standards
-
Internal standard (e.g., deuterated analogs of the analytes or a structurally similar compound like desipramine)
-
Sodium hydroxide (NaOH) solution (e.g., 0.5 M or 2 M)
-
Organic extraction solvents (e.g., hexane, methyl tert-butyl ether (MTBE), or a mixture of tert-butyl methyl ether and ethyl acetate (1:1, v/v))[1]
-
Reconstitution solvent (e.g., mobile phase for LC-MS/MS analysis)
-
Glass centrifuge tubes (15 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
-
Aliquoting and Spiking:
-
Pipette 1.0 mL of the plasma sample into a 15 mL glass centrifuge tube.
-
Add the internal standard solution to each sample.
-
-
Alkalinization:
-
Add 100 µL of 2 M NaOH to the plasma sample.[2]
-
Vortex for 30 seconds to mix. This step ensures that nortriptyline and its hydroxylated metabolites are in their free base form, which is more soluble in organic solvents.
-
-
Liquid-Liquid Extraction:
-
Add 5.0 mL of the organic extraction solvent (e.g., hexane or methyl tert-butyl ether) to the centrifuge tube.[1]
-
Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analytes into the organic phase.
-
Alternatively, use a mechanical shaker for 10-15 minutes.
-
-
Phase Separation:
-
Centrifuge the tubes at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer to a clean glass tube, avoiding any disturbance of the aqueous layer and the protein interface.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the reconstitution solvent (e.g., the initial mobile phase of the chromatographic system).
-
Vortex for 30 seconds to ensure the residue is fully dissolved.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS or GC-MS.
-
Data Presentation
The following tables summarize quantitative data from various liquid-liquid extraction and analytical methods for nortriptyline and its hydroxylated metabolites.
| Analyte(s) | Matrix | Extraction Method | Analytical Method | Recovery (%) | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Nortriptyline, E- and Z-10-hydroxynortriptyline | Human Plasma | Protein Precipitation | LC-MS/MS | >90 | 0.5 - 40 | 0.5 | [3] |
| Amitriptyline, Nortriptyline | Rat Plasma | LLE with MTBE | HPLC-MS/ESI | N/A | 10 - 1000 | N/A | [1][4] |
| Nortriptyline, 10-hydroxynortriptyline | Human Plasma | LLE | LC-MS/MS | N/A | 1.09 - 30.0 | 1.09 | [5] |
| Tricyclic Antidepressants | Serum | Manual LLE with Hexane | HPLC | 20 - 44 | 25 - 1000 | 10 | [6] |
| Tricyclic Antidepressants | Serum | Automated LLE | HPLC | 72 - 97 | 25 - 1000 | 5 | [6] |
N/A: Not Available in the provided search results.
| Method Parameter | Value | Reference |
| Sample Volume | 1.0 mL | [6] |
| Extraction Solvent | Hexane, Methyl tert-butyl ether (MTBE) | [1][6] |
| pH Adjustment | Alkalinization with NaOH | [1][2] |
| Centrifugation Speed | 10000 rpm | [2] |
| Centrifugation Time | 10 minutes | [2] |
| Lower Limit of Quantification (LLOQ) for Hydroxylated Nortriptyline | 0.5 ng/mL, 1.09 ng/mL | [3][5] |
Mandatory Visualization
Caption: Liquid-Liquid Extraction Workflow for Hydroxylated Nortriptyline.
Caption: Metabolic Pathway of Nortriptyline to Hydroxylated Metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sample preparation and liquid-chromatographic analysis for tricyclic antidepressants in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation of Cis- and Trans-10-Hydroxynortriptyline
Introduction
Nortriptyline, a tricyclic antidepressant, is extensively metabolized in the liver primarily by the cytochrome P450 enzyme CYP2D6.[1][2] The major metabolic pathway is hydroxylation at the 10-position, resulting in the formation of two pharmacologically active geometric isomers: (E)-10-hydroxynortriptyline (trans) and (Z)-10-hydroxynortriptyline (cis).[3][4] The formation of these metabolites is stereoselective, with the (E)-isomer being the more abundantly produced.[4] Due to potential differences in pharmacological activity and clearance, the ability to chromatographically separate and quantify these two isomers is crucial for pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring.[1][3]
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of cis- and trans-10-hydroxynortriptyline in plasma samples. The described protocol is a synthesized methodology based on established and validated methods in the scientific literature.[5][6][7]
Metabolic Pathway of Nortriptyline
The metabolic conversion of nortriptyline to its hydroxylated metabolites is a critical aspect of its pharmacology. The enzyme CYP2D6 is primarily responsible for the hydroxylation at the benzylic position, leading to the formation of the cis and trans isomers of 10-hydroxynortriptyline.
Figure 1: Metabolic Pathway of Nortriptyline to its Hydroxylated Metabolites.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol is designed for the extraction of nortriptyline and its hydroxylated metabolites from plasma samples.
-
Aliquot Sample: Pipette 1.0 mL of plasma into a 15 mL polypropylene centrifuge tube.
-
Add Internal Standard: Spike the plasma sample with an appropriate internal standard (e.g., a deuterated analog of nortriptyline or desipramine) to a final concentration of 100 ng/mL.[5][7] Vortex briefly to mix.
-
Alkalinization: Add 1.0 mL of a suitable alkaline buffer (e.g., 1M sodium carbonate solution) to adjust the sample pH to >9. Vortex for 30 seconds.
-
Extraction: Add 6.0 mL of an organic extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol, 99:1 v/v).
-
Mix: Cap the tube and mix on a mechanical shaker for 15 minutes.
-
Centrifugation: Centrifuge the sample at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer Organic Layer: Carefully transfer the upper organic layer to a clean centrifuge tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase. Vortex for 1 minute to ensure complete dissolution.
-
Final Centrifugation: Centrifuge the reconstituted sample at 10,000 x g for 5 minutes.
-
Injection: Transfer the supernatant to an HPLC vial and inject 20 µL into the HPLC system.[6]
Figure 2: Workflow for Liquid-Liquid Extraction of Plasma Samples.
HPLC Method for Separation
This method is based on a reversed-phase chromatographic separation.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (UV or Mass Spectrometer).
-
Chromatographic Conditions:
-
Column: A C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size) is recommended for good resolution.[5]
-
Mobile Phase: A mixture of aqueous ammonium solution, methanol, and acetonitrile (e.g., 0.8:6.2:93, v/v/v).[5] The pH of the mobile phase can be a critical parameter to optimize separation and peak shape.[8]
-
Flow Rate: 1.3 mL/min.[5]
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection:
-
Data Presentation
The following tables summarize typical chromatographic parameters obtained from methods described in the literature. These values can be used as a benchmark for method development and validation.
Table 1: Chromatographic Parameters
| Parameter | Value | Reference(s) |
| Column | LC-18, 5 µm, 250 x 4.6 mm | [5] |
| Mobile Phase | Aqueous Ammonium:Methanol:Acetonitrile (0.8:6.2:93) | [5] |
| Flow Rate | 1.3 mL/min | [5] |
| Run Time | Approximately 14 minutes | [5] |
| Detection | UV (239 nm) or MS/MS | [6] |
| Internal Standard | Desipramine or Deuterated Nortriptyline | [5] |
Table 2: Method Performance Characteristics (LC-MS/MS)
| Parameter | Value | Reference(s) |
| Limit of Quantification (LOQ) | 0.8 ng/mL | [6] |
| Concentration Range | 0.8 - 32 ng/mL | |
| Within-day CV% | < 11% | |
| Between-day CV% | < 7% | |
| Recovery | 47% for Nortriptyline | [10] |
CV: Coefficient of Variation
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the separation and quantification of cis- and trans-10-hydroxynortriptyline in plasma. The sample preparation protocol ensures clean extracts, and the chromatographic conditions are optimized for the resolution of the geometric isomers. For high sensitivity and specificity, coupling the HPLC system to a mass spectrometer is recommended. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of nortriptyline and its metabolites.
References
- 1. Metabolism of Tricyclic Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The CYP2D6 polymorphism in relation to the metabolism of amitriptyline and nortriptyline in the Faroese population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. An automated method for the determination of nortriptyline and its isomeric 10-hydroxylated metabolites in plasma by high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-performance liquid chromatography-mass spectrometry for the quantification of nortriptyline and 10-hydroxynortriptyline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
Application Note: Quantitative Analysis of Nortriptyline and its Metabolites Using Deuterated Internal Standards by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nortriptyline is a tricyclic antidepressant and the primary active metabolite of amitriptyline.[1] It is used in the treatment of major depression and off-label for chronic pain.[2] Therapeutic drug monitoring of nortriptyline and its metabolites is crucial for optimizing dosage, ensuring efficacy, and avoiding toxicity.[1] This application note provides a detailed protocol for the quantitative analysis of nortriptyline and its major metabolite, 10-hydroxynortriptyline, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard. The use of a stable isotope-labeled internal standard, such as nortriptyline-d3, is critical for accurate and precise quantification as it co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response.[3]
Metabolic Pathway of Nortriptyline
Nortriptyline is itself an active metabolite of amitriptyline, formed primarily through demethylation by the cytochrome P450 enzyme CYP2C19.[4][5] Nortriptyline is then further metabolized, mainly through hydroxylation by CYP2D6, to form 10-hydroxynortriptyline.[2][6][7] This metabolite exists as two stereoisomers, (E)-10-hydroxynortriptyline and (Z)-10-hydroxynortriptyline, with the E-isomer being produced at a higher rate.[6] 10-hydroxynortriptyline is the most abundant metabolite of nortriptyline found in plasma.[2]
Experimental Protocol
This protocol outlines a typical procedure for the analysis of nortriptyline and its metabolites in human plasma.
1. Materials and Reagents
-
Nortriptyline hydrochloride (Reference Standard)
-
(E/Z)-10-Hydroxynortriptyline (Reference Standard)
-
Nortriptyline-d3 hydrochloride (Internal Standard)[8]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of nortriptyline, 10-hydroxynortriptyline, and nortriptyline-d3 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the nortriptyline and 10-hydroxynortriptyline stock solutions in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard (IS) Working Solution: Dilute the nortriptyline-d3 stock solution with acetonitrile to a final concentration (e.g., 100 ng/mL).
3. Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blank, calibration standards, quality controls, and unknown samples.
-
Pipette 50 µL of plasma into the appropriate tubes.
-
For calibration standards and quality controls, spike with the appropriate working standard solutions.
-
Add 150 µL of the IS working solution in acetonitrile to all tubes.
-
Vortex the tubes for 3 minutes at 1500 rpm to precipitate proteins.
-
Centrifuge at 16,100 x g for 2 minutes.
-
Transfer 25 µL of the clear supernatant to a 96-well plate.
-
Add 475 µL of water to each well.
-
Cap the plate and vortex for 2 minutes at 1500 rpm before placing it in the autosampler.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 2.1 x 100 mm, 2.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[9]
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.
-
Injection Volume: 5-10 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), positive mode[9]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard should be optimized.
-
Analytical Workflow
The overall analytical process from sample receipt to data analysis is depicted in the following workflow.
Quantitative Data Summary
The performance of LC-MS/MS methods for the analysis of nortriptyline and its metabolites from various studies is summarized below. These methods demonstrate high sensitivity and a broad dynamic range suitable for therapeutic drug monitoring.
Table 1: Method Performance Characteristics
| Analyte | LLOQ (ng/mL) | Linear Range (ng/mL) | Matrix | Reference |
| Nortriptyline | 0.2 | LLOQ - 40 | Plasma | [9] |
| E-10-hydroxynortriptyline | 0.5 | LLOQ - 40 | Plasma | [9] |
| Z-10-hydroxynortriptyline | 0.5 | LLOQ - 40 | Plasma | [9] |
| Nortriptyline | 0.5 | 0.5 - 400 | Serum | [10] |
| 10-hydroxynortriptyline | 1 | - | Plasma | [11] |
| Nortriptyline | 0.08 | 0.08 - 500 | Rat Plasma | [12] |
Table 2: Precision and Accuracy Data
| Analyte | Concentration (ng/mL) | Precision (%RSD / %CV) | Accuracy (%) | Reference |
| Nortriptyline | 40 | 2.60 | 97.28 | [13] |
| Nortriptyline | 120 | 0.19 | 101.43 | [13] |
| Nortriptyline & Metabolites | LLOQ | <16 | 92 - 114 | [9] |
| Nortriptyline & Metabolites | >LLOQ | <7.1 | 92 - 114 | [9] |
| Nortriptyline | - | <12.8 (between-batch) | - | [14] |
Conclusion
The use of deuterated internal standards in LC-MS/MS analysis provides a robust, sensitive, and specific method for the quantification of nortriptyline and its hydroxylated metabolites in biological matrices. The protocol described herein, based on a simple protein precipitation step, is suitable for high-throughput analysis in a clinical or research setting. The validation data from multiple sources confirm that these methods meet the stringent requirements for bioanalytical assays, ensuring reliable data for pharmacokinetic studies and therapeutic drug monitoring.
References
- 1. cincinnatichildrens.org [cincinnatichildrens.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. The metabolic fate of amitriptyline, nortriptyline and amitriptylinoxide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A method for the determination of amitriptyline and its metabolites nortriptyline, 10-hydroxyamitriptyline, and 10-hydroxynortriptyline in human plasma using stable isotope dilution and gas chromatography-chemical ionization mass spectrometry (GC-CIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. egrove.olemiss.edu [egrove.olemiss.edu]
- 14. Quantitative analysis of amitriptyline and nortriptyline in human plasma and liver microsomal preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Nortriptyline and its Metabolites in Cerebrospinal Fluid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the quantification of the tricyclic antidepressant nortriptyline and its primary active metabolite, 10-hydroxynortriptyline, in human cerebrospinal fluid (CSF). The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique ideal for the low concentrations of analytes typically found in CSF.
Introduction
Nortriptyline is a widely prescribed medication for the treatment of depression and other conditions. It is metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP2C19, to form several metabolites, including the pharmacologically active 10-hydroxynortriptyline.[1][2][3] This metabolite exists as two stereoisomers, (E)-10-hydroxynortriptyline and (Z)-10-hydroxynortriptyline. Monitoring the levels of both the parent drug and its active metabolites in the central nervous system, via CSF analysis, is crucial for understanding its pharmacokinetic and pharmacodynamic profile, optimizing therapeutic dosages, and minimizing adverse effects. Studies have shown that 10-hydroxynortriptyline is present in the CSF, often at concentrations higher than nortriptyline itself.[4][5]
Quantitative Data Summary
The following table summarizes typical concentrations of nortriptyline and 10-hydroxynortriptyline found in human CSF from patients undergoing nortriptyline therapy. These values can serve as a reference for expected concentration ranges.
| Analyte | Mean Concentration (nmol/L) | Standard Deviation (nmol/L) |
| Nortriptyline | 39 | 23 |
| 10-Hydroxynortriptyline | 67 | 20 |
Data adapted from Nordin et al., 1985.[4][5]
Experimental Protocols
This section details the recommended protocol for the quantification of nortriptyline and its metabolites in CSF. While specific instrumentation may vary, the following provides a robust framework for developing a validated assay.
Materials and Reagents
-
Nortriptyline hydrochloride (Reference Standard)
-
(E/Z)-10-hydroxynortriptyline (Reference Standard)
-
Nortriptyline-d3 (Internal Standard)
-
(E/Z)-10-hydroxynortriptyline-d3 (Internal Standard)
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
-
96-well plates or microcentrifuge tubes
Sample Preparation: Solid Phase Extraction (SPE)
SPE is a recommended method for extracting nortriptyline and its metabolites from the complex CSF matrix, as it provides cleaner extracts compared to simple protein precipitation.
-
CSF Sample Pre-treatment: Thaw frozen CSF samples on ice. Vortex to ensure homogeneity. Centrifuge at 4°C for 10 minutes at 13,000 x g to remove any particulate matter.
-
Internal Standard Spiking: To 200 µL of CSF supernatant, add 10 µL of the internal standard working solution (containing nortriptyline-d3 and 10-hydroxynortriptyline-d3 at an appropriate concentration).
-
SPE Cartridge Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated CSF sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following are typical LC-MS/MS parameters that can be optimized for the specific instrumentation used. These parameters are adapted from established methods for plasma analysis.[6][7][8][9]
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 20% B, increase to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Nortriptyline | 264.2 | 91.1 | 25 |
| 10-Hydroxynortriptyline | 280.2 | 233.1 | 20 |
| Nortriptyline-d3 | 267.2 | 91.1 | 25 |
| 10-Hydroxynortriptyline-d3 | 283.2 | 236.1 | 20 |
Note: The specific product ions and collision energies should be optimized for the instrument in use.
Visualizations
Nortriptyline Metabolic Pathway
The following diagram illustrates the primary metabolic pathway of nortriptyline.
Nortriptyline metabolic pathway.
Experimental Workflow
The diagram below outlines the major steps in the analytical workflow for quantifying nortriptyline and its metabolites in CSF.
Experimental workflow for CSF analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. CSF and plasma levels of nortriptyline and its 10-hydroxy metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CSF and plasma levels of nortriptyline and its 10-hydroxy metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatography-mass spectrometry for the quantification of nortriptyline and 10-hydroxynortriptyline in plasma [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing cis-10,11-Dihydroxy Nortriptyline Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for the characterization of cis-10,11-Dihydroxy Nortriptyline, a primary metabolite of the tricyclic antidepressant nortriptyline. The following protocols are designed to assess the compound's potential neurotrophic, cytotoxic, and mechanistic activities.
Introduction
Nortriptyline is a well-established tricyclic antidepressant that primarily functions by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin.[1][2] Its metabolites, such as this compound, may also possess biological activity, contributing to the overall therapeutic or side-effect profile of the parent drug.[3][4] Emerging evidence suggests that nortriptyline and its parent compound, amitriptyline, can promote neurite outgrowth, indicating a potential role in neuronal plasticity and regeneration.[5] This effect appears to be mediated through the activation of Trk receptors and the downstream MAPK/ERK signaling pathway.[5] Conversely, at higher concentrations, tricyclic antidepressants can exhibit cytotoxicity. Therefore, a thorough in vitro evaluation of this compound is crucial to understand its pharmacological profile.
This document outlines detailed protocols for a panel of cell-based assays to investigate the following key activities of this compound:
-
Neurotrophic Activity: Assessed by neurite outgrowth assays in neuronal-like cell lines.
-
Cytotoxic Activity: Evaluated using cell viability and cytotoxicity assays.
-
Mechanism of Action: Investigated through neurotransmitter reuptake assays, apoptosis assays, and analysis of intracellular signaling pathways.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the described assays.
Table 1: Neurite Outgrowth Analysis
| Treatment Group | Concentration (µM) | Percentage of Neurite-Bearing Cells (%) | Average Neurite Length (µm) | Number of Primary Neurites per Cell |
| Vehicle Control | - | |||
| Positive Control (e.g., NGF) | ||||
| This compound | 0.1 | |||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 |
Table 2: Cell Viability (MTT Assay)
| Treatment Group | Concentration (µM) | Absorbance (570 nm) | % Cell Viability (relative to Vehicle) | IC50 (µM) |
| Vehicle Control | - | 100 | ||
| Positive Control (e.g., Doxorubicin) | ||||
| This compound | 0.1 | |||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 |
Table 3: Cytotoxicity (LDH Release Assay)
| Treatment Group | Concentration (µM) | Absorbance (490 nm) | % Cytotoxicity |
| Spontaneous LDH Release | - | ||
| Maximum LDH Release | - | 100 | |
| Vehicle Control | - | ||
| This compound | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Table 4: Apoptosis (Caspase-3 Activity)
| Treatment Group | Concentration (µM) | Fluorescence (Ex/Em = 400/505 nm) | Fold Increase in Caspase-3 Activity |
| Vehicle Control | - | 1.0 | |
| Positive Control (e.g., Staurosporine) | |||
| This compound | 10 | ||
| 50 | |||
| 100 |
Table 5: Neurotransmitter Reuptake Inhibition
| Transporter | Compound | Concentration (µM) | % Inhibition of Reuptake | IC50 (µM) |
| hNET | Vehicle Control | - | 0 | |
| Positive Control (e.g., Desipramine) | ||||
| This compound | 0.1 | |||
| 1 | ||||
| 10 | ||||
| hSERT | Vehicle Control | - | 0 | |
| Positive Control (e.g., Fluoxetine) | ||||
| This compound | 0.1 | |||
| 1 | ||||
| 10 |
Experimental Protocols
Neurite Outgrowth Assay
This assay assesses the ability of this compound to promote the growth of neurites in neuronal-like cells. PC-12 (rat pheochromocytoma) and SH-SY5Y (human neuroblastoma) cells are commonly used models for this purpose.[6][7][8]
Materials:
-
PC-12 cells
-
Collagen Type IV-coated 24-well plates
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Nerve Growth Factor (NGF) as a positive control
-
This compound
-
Phase-contrast microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed PC-12 cells at a density of 1 x 10^4 cells/well in a collagen type IV-coated 24-well plate and culture for 24 hours.[9]
-
Differentiation Medium Preparation: Prepare a differentiation medium consisting of serum-free DMEM, 1% N2 supplement, and 0.5% FBS.[9]
-
Treatment: Replace the culture medium with the differentiation medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control and a positive control (e.g., 50 ng/mL NGF).
-
Incubation: Incubate the cells for 4 days.
-
Imaging: After incubation, capture images of the cells using a phase-contrast microscope.
-
Analysis: Quantify neurite outgrowth. A cell is considered neurite-bearing if it has at least one neurite with a length equal to or longer than the cell body diameter.[9] Measure the average neurite length and the number of primary neurites per cell using image analysis software.
Materials:
-
SH-SY5Y cells
-
Poly-D-lysine or laminin-coated plates
-
DMEM/F12 medium
-
FBS
-
Retinoic Acid (RA) and Brain-Derived Neurotrophic Factor (BDNF) for differentiation
-
This compound
-
Microscope and image analysis software
Procedure:
-
Differentiation: Differentiate SH-SY5Y cells by treating with 10 µM RA for 5 days, followed by 50 ng/mL BDNF for another 5 days to achieve a neuronal phenotype with extensive neurite outgrowth.[10]
-
Treatment: Once differentiated, treat the cells with various concentrations of this compound.
-
Incubation and Analysis: Follow steps 4-6 from the PC-12 protocol.
Cell Viability and Cytotoxicity Assays
These assays are essential for determining the potential toxic effects of this compound.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]
Materials:
-
Target cells (e.g., SH-SY5Y, PC-12, or others)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.04 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[12]
-
Solubilization: For adherent cells, carefully aspirate the medium and add 150 µL of MTT solvent to dissolve the formazan crystals.[11] For suspension cells, add the solvent directly.
-
Absorbance Measurement: Shake the plate for 15 minutes and read the absorbance at 570 nm or 590 nm.[13]
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[14]
Materials:
-
Target cells
-
96-well plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After treatment, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.[15]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well.
-
Incubation: Incubate the plate at room temperature in the dark for the time specified in the kit's protocol (usually 20-30 minutes).
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Controls: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
Apoptosis Assay: Caspase-3 Activity
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[16]
Materials:
-
Target cells
-
Caspase-3 fluorometric assay kit (containing DEVD-AFC substrate)
-
96-well black, clear-bottom plates
-
Fluorometric microplate reader
Procedure:
-
Cell Lysis: After treatment with this compound, lyse the cells according to the kit's protocol.
-
Caspase Reaction: Add the caspase-3 substrate (DEVD-AFC) to the cell lysates in a 96-well plate.
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
Neurotransmitter Reuptake Assay
This assay determines if this compound inhibits the reuptake of norepinephrine (NE) and serotonin (5-HT). This can be performed using cells stably expressing the human norepinephrine transporter (hNET) and human serotonin transporter (hSERT).[17][18] While radiolabeled substrates have traditionally been used, fluorescent-based kits are now available.[17]
Materials:
-
HEK293 cells stably expressing hNET or hSERT
-
Poly-D-lysine coated 96- or 384-well plates
-
Fluorescent neurotransmitter transporter uptake assay kit
-
Fluorometric microplate reader
-
Desipramine (for hNET) and Fluoxetine (for hSERT) as positive controls
Procedure:
-
Cell Seeding: Plate the hNET or hSERT expressing cells and allow them to adhere overnight.
-
Compound Incubation: Incubate the cells with various concentrations of this compound or control compounds for a short period (e.g., 10 minutes) at 37°C.[17]
-
Substrate Addition: Add the fluorescent substrate from the assay kit.
-
Kinetic Reading: Immediately begin reading the fluorescence intensity kinetically for a set period (e.g., 30 minutes) using a bottom-reading microplate reader.[17]
-
Data Analysis: Calculate the rate of uptake and determine the percent inhibition and IC50 values.
Western Blot for Phospho-ERK1/2
This assay is used to determine if this compound activates the MAPK/ERK signaling pathway, which is implicated in neurite outgrowth.[5]
Materials:
-
Target cells (e.g., PC-12 or SH-SY5Y)
-
Cell lysis buffer
-
SDS-PAGE equipment
-
PVDF membrane
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for various time points (e.g., 5, 15, 30, 60 minutes) and then lyse the cells.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[19]
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize the data.[19]
References
- 1. Nortriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Nortriptyline (HMDB0014680) [hmdb.ca]
- 3. Nortriptyline | C19H21N | CID 4543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Amitriptyline protects against TNF‐α‐induced atrophy and reduction in synaptic markers via a Trk‐dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PC12 neurite outgrowth and survival assays [bio-protocol.org]
- 7. Differentiation of SH-SY5Y neuroblastoma cells using retinoic acid and BDNF: a model for neuronal and synaptic differentiation in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimising parameters for the differentiation of SH-SY5Y cells to study cell adhesion and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4.7. Neurite Outgrowth Assay in PC12 [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorometric and colorimetric detection of caspase activity associated with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 18. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for cis-10,11-Dihydroxy Nortriptyline Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of cis-10,11-Dihydroxy Nortriptyline reference standard in analytical method development and validation, particularly for pharmacokinetic and metabolic studies.
Introduction
This compound is a metabolite of the tricyclic antidepressant Nortriptyline.[1][2] As a reference standard, it is a critical tool for the accurate quantification and identification of this metabolite in biological matrices. This document outlines the essential information for purchasing and utilizing this reference standard in a research or drug development setting.
Product Information and Suppliers
The this compound reference standard can be purchased from several reputable suppliers. It is crucial to obtain a certificate of analysis (CoA) from the supplier to ensure the quality and purity of the standard.
Table 1: Supplier and Product Information
| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| LGC Standards | This compound | TRC-D442750 | 1562-52-3 | C₁₉H₂₁NO₂ | 295.38[3] |
| Santa Cruz Biotechnology | This compound | sc-219433 | 1562-52-3 | C₁₉H₂₁NO₂ | 295.38[3] |
Table 2: Typical Reference Standard Specifications
| Parameter | Specification |
| Purity (by HPLC) | ≥98% |
| Identity (by ¹H NMR, MS) | Conforms to structure |
| Appearance | White to off-white solid |
| Solubility | Soluble in Methanol, DMSO |
| Storage Conditions | -20°C, protect from light |
Experimental Protocols
The following protocols are provided as a starting point for the analysis of this compound. Method optimization and validation are essential for specific applications.
High-Performance Liquid Chromatography (HPLC) Method for Quantification
This protocol is adapted from established methods for the analysis of Nortriptyline and its metabolites.[4]
3.1.1. Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Ammonium acetate
-
Formic acid
-
Ultrapure water
-
Human plasma (for matrix-matched standards and QCs)
3.1.2. Instrumentation and Conditions
Table 3: HPLC Instrumental Parameters
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium acetate in water, pH 3.5 (adjusted with formic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detector | UV at 240 nm |
3.1.3. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma, add 50 µL of internal standard solution (e.g., a structurally similar compound not present in the sample).
-
Add 100 µL of 1 M NaOH to basify the sample.
-
Add 3 mL of a mixture of hexane and isoamyl alcohol (99:1, v/v).
-
Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase and inject into the HPLC system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for High-Sensitivity Quantification
This protocol provides a highly sensitive and selective method for the quantification of this compound in biological matrices, adapted from methods for related compounds.
3.2.1. Materials and Reagents
-
Same as for HPLC method.
3.2.2. Instrumentation and Conditions
Table 4: LC-MS/MS Instrumental Parameters
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Column | UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be optimized by infusing the reference standard. A hypothetical transition would be based on the precursor ion [M+H]⁺ and a characteristic product ion. |
3.2.3. Sample Preparation (Solid-Phase Extraction)
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of pre-treated plasma (acidified with 1% formic acid).
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.
Visualizations
Experimental Workflow
References
- 1. Nortriptyline | C19H21N | CID 4543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nortriptyline - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. The Development and Validation of Stability Indicating Analytical Method for Determination of Nortriptyline in Nortriptyline HCl Tablets by Liquid Chromatography | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
Troubleshooting & Optimization
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Nortriptyline Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of nortriptyline and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis of nortriptyline metabolites?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analytes (nortriptyline and its metabolites) by co-eluting, undetected compounds from the biological sample matrix (e.g., plasma, serum, urine).[1][2] These interfering components can affect the accuracy, precision, and sensitivity of the analytical method.[3]
Q2: What are the primary causes of matrix effects in biofluids like plasma and serum?
A2: The primary culprits behind matrix effects in plasma and serum are phospholipids from cell membranes.[4] Other endogenous substances like salts, proteins, and metabolites, as well as exogenous compounds like anticoagulants and dosing vehicles, can also contribute to ion suppression or enhancement.[1]
Q3: How can I detect the presence of matrix effects in my assay?
A3: Two common methods for evaluating matrix effects are:
-
Post-Column Infusion: A constant flow of a standard solution of the analyte is introduced into the LC flow after the analytical column and before the mass spectrometer. A separate injection of an extracted blank matrix sample is then made. Any dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.[5][6]
-
Post-Extraction Spike: The response of an analyte spiked into an extracted blank matrix is compared to the response of the analyte in a neat solution (e.g., mobile phase). The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.
Q4: What is the role of an internal standard (IS) in mitigating matrix effects?
A4: An internal standard, particularly a stable isotope-labeled (SIL) version of the analyte (e.g., nortriptyline-d3), is crucial for compensating for matrix effects. Since the SIL IS has nearly identical physicochemical properties to the analyte, it will experience similar ionization suppression or enhancement. By calculating the ratio of the analyte peak area to the IS peak area, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.
Q5: Which ionization technique, ESI or APCI, is more susceptible to matrix effects for nortriptyline analysis?
A5: Electrospray ionization (ESI) is generally more susceptible to matrix effects, particularly ion suppression, compared to atmospheric pressure chemical ionization (APCI).[1] If significant matrix effects are observed with ESI, switching to APCI, if compatible with the analyte's properties, can be a viable strategy to reduce these effects.
Troubleshooting Guides
This section provides a problem-and-solution format to address specific issues you may encounter during your experiments.
| Problem | Possible Causes | Recommended Solutions |
| Poor Peak Shape (Tailing, Broadening, or Splitting) | - Column contamination from matrix components.- Inappropriate mobile phase pH.- Injection of sample in a solvent stronger than the mobile phase. | - Implement a more effective sample clean-up procedure (see Data Presentation section).- Use a guard column to protect the analytical column.- Ensure the mobile phase pH is appropriate for the basic nature of nortriptyline and its metabolites.- Reconstitute the final extract in a solvent similar in strength to the initial mobile phase.[7] |
| Inconsistent or Low Analyte Recovery | - Inefficient extraction of nortriptyline or its more polar metabolites.- Analyte degradation during sample processing. | - Optimize the sample preparation method. For polar metabolites, a mixed-mode or hydrophilic interaction SPE may be more effective than LLE.- Evaluate different extraction solvents and pH conditions for LLE.- For protein precipitation, ensure complete precipitation and efficient separation of the supernatant.- Investigate the stability of the analytes under the employed sample processing conditions (e.g., temperature, pH). |
| High Signal Variability Between Samples (Poor Precision) | - Inconsistent matrix effects across different sample lots.- Carryover from a previous high-concentration sample. | - Use a stable isotope-labeled internal standard to compensate for sample-to-sample variations in matrix effects.- Optimize the LC gradient to better separate the analytes from the regions of significant ion suppression.- Implement a robust needle and injection port washing procedure between samples to minimize carryover.[7] |
| Ion Suppression Observed | - Co-elution of phospholipids or other endogenous matrix components with the analytes. | - Improve sample preparation to remove interfering components (e.g., use phospholipid removal plates or a more selective SPE method).- Modify the chromatographic method (e.g., change the gradient, use a different column chemistry) to separate the analytes from the interfering peaks.- Dilute the sample if the assay has sufficient sensitivity, as this will reduce the concentration of interfering matrix components.[3] |
| Analyte Signal Enhancement Observed | - Co-eluting matrix components are enhancing the ionization of the analyte. | - While less common than suppression, the same strategies for ion suppression apply: improve sample preparation and/or chromatographic separation to remove the source of the enhancement. |
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of quantitative data for different techniques used in the analysis of nortriptyline and related compounds. Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions.
| Sample Preparation Method | Analyte(s) | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | Nortriptyline, E- and Z-10-hydroxynortriptyline | Human Plasma | ≥ 90 | Not explicitly quantified, but acknowledged as a potential issue. | [8][9] |
| Liquid-Liquid Extraction (LLE) | Nortriptyline, 10-hydroxynortriptyline | Human Plasma | Not specified | Not explicitly quantified, but generally provides cleaner extracts than PPT. | [10] |
| Solid-Phase Extraction (SPE) | 18 Antidepressants including Nortriptyline | Whole Blood | Not specified | Matrix effect calculated, but specific value for nortriptyline not isolated. | [11] |
| HybridSPE® (Phospholipid Depletion) | Propranolol (as a model basic drug) | Dog Plasma | ~95 | Minimal matrix interference observed compared to PPT and SPE. | [4] |
General Observations from Literature:
-
Protein Precipitation (PPT) is the simplest and fastest method but often results in the most significant matrix effects due to the limited removal of phospholipids and other endogenous components.[4][9]
-
Liquid-Liquid Extraction (LLE) offers a cleaner extract than PPT, leading to reduced matrix effects. The choice of organic solvent and pH is critical for efficient extraction.
-
Solid-Phase Extraction (SPE) , particularly mixed-mode or polymeric sorbents, can provide even cleaner extracts than LLE, significantly reducing matrix effects.[9]
-
Phospholipid removal plates/cartridges (e.g., HybridSPE®) are highly effective at specifically targeting and removing phospholipids, resulting in a substantial reduction in matrix-related ion suppression.[4]
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using Post-Extraction Spike
Objective: To quantitatively determine the extent of matrix effects (ion suppression or enhancement).
Materials:
-
Blank biological matrix (e.g., plasma) from at least six different sources.
-
Nortriptyline and its metabolite analytical standards.
-
Internal standard (e.g., nortriptyline-d3).
-
LC-MS/MS system.
-
Validated sample preparation method.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analytes and IS into the final reconstitution solvent at a known concentration (e.g., low and high QC levels).
-
Set B (Post-Extraction Spike): Extract blank matrix samples using the validated sample preparation method. Spike the analytes and IS into the final extracted matrix at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the analytes and IS into the blank matrix before the extraction process.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
The coefficient of variation (CV%) of the IS-normalized MF across the different matrix lots should be < 15%.
-
-
Calculate Recovery:
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Protocol 2: Protein Precipitation (PPT) for Sample Preparation
Objective: A rapid method for sample clean-up.
Materials:
-
Biological sample (e.g., 100 µL plasma).
-
Internal standard spiking solution.
-
Ice-cold acetonitrile (ACN) or methanol.
-
Vortex mixer.
-
Centrifuge.
-
Evaporation system (e.g., nitrogen evaporator).
-
Reconstitution solvent.
Procedure:
-
To 100 µL of the plasma sample, add the internal standard.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of precipitating solvent to sample is common).
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase or a weak solvent.
-
Vortex, centrifuge, and inject the supernatant into the LC-MS/MS system.[8][9]
Visualizations
Caption: Workflow for Matrix Effect Assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. Ion suppression: a major concern in mass spectrometry - Archives des publications du CNRC - Canada.ca [publications-cnrc.canada.ca]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zefsci.com [zefsci.com]
- 8. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academicworks.cuny.edu [academicworks.cuny.edu]
overcoming ion suppression for dihydroxy nortriptyline quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantification of dihydroxy nortriptyline, particularly ion suppression in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant problem for dihydroxy nortriptyline quantification?
A1: Ion suppression is a type of matrix effect where co-eluting endogenous components from a biological sample (e.g., plasma, urine) interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity for the analyte, which can result in poor sensitivity, inaccuracy, and imprecision in quantification.[1] Dihydroxy nortriptyline, being more polar than its parent drug nortriptyline and its monohydroxylated metabolites, can be particularly susceptible to ion suppression. This is because it may co-elute with other polar endogenous compounds that are abundant in biological matrices.
Q2: What are the most common sources of ion suppression in bioanalytical assays?
A2: The primary sources of ion suppression are endogenous matrix components that are not adequately removed during sample preparation. These can include:
-
Phospholipids: Abundant in plasma and serum, they are notoriously problematic.
-
Salts and buffers: High concentrations can disrupt the electrospray process.
-
Other small molecules: Endogenous metabolites that share similar polarities with the analyte.[2]
-
Exogenous compounds: Contaminants from collection tubes, solvents, or other lab materials can also contribute.[1]
Q3: How can I assess the degree of ion suppression in my assay?
A3: A common method to evaluate ion suppression is the post-column infusion experiment. In this setup, a constant flow of a dihydroxy nortriptyline standard solution is infused into the LC flow path after the analytical column but before the mass spectrometer. A blank, extracted matrix sample is then injected onto the column. Any dip in the constant signal of the infused standard at the retention time of dihydroxy nortriptyline indicates the presence of co-eluting, ion-suppressing components from the matrix.
Another approach is the post-extraction spike method. Here, the response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the same amount of analyte in a neat solution (e.g., mobile phase). The ratio of these responses provides a quantitative measure of the matrix effect.
Troubleshooting Guides
Issue 1: Poor sensitivity or no detectable peak for dihydroxy nortriptyline.
This is a common problem when developing a new method or analyzing samples with low concentrations of the metabolite. The root cause is often significant ion suppression or inefficient extraction.
Caption: Troubleshooting workflow for poor dihydroxy nortriptyline signal.
-
Verify Mass Spectrometry Parameters:
-
Precursor Ion: For dihydroxy nortriptyline (C19H21NO2), the molecular weight is 295.38 g/mol . In positive ion mode, the protonated molecule [M+H]+ will have an m/z of approximately 296.4.
-
Product Ions: While specific literature on dihydroxy nortriptyline fragmentation is limited, common fragmentation pathways for hydroxylated tricyclic antidepressants involve losses of water (H2O), the side chain, and cleavages of the tricyclic ring system. Based on the fragmentation of similar compounds, potential product ions to monitor would be transitions from m/z 296.4 to fragments representing these losses.
-
Action: Infuse a standard solution of dihydroxy nortriptyline (if available) or a closely related dihydroxylated tricyclic antidepressant metabolite to determine the optimal precursor and product ions and collision energy.
-
-
Optimize Sample Preparation:
-
Rationale: The goal is to remove as many interfering matrix components as possible while efficiently extracting the polar dihydroxy nortriptyline.
-
Methods to Consider:
-
Protein Precipitation (PPT): A simple and fast method, but often results in the least clean extracts and can lead to significant ion suppression.[1]
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT. Due to the polarity of dihydroxy nortriptyline, a more polar extraction solvent or a pH adjustment to ensure the analyte is in a neutral form might be necessary.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts.[1] For a polar metabolite like dihydroxy nortriptyline, a mixed-mode or a hydrophilic interaction liquid chromatography (HILIC) based SPE sorbent may be most effective.
-
Table 1: Comparison of Sample Preparation Techniques
-
| Sample Preparation Method | Typical Recovery for Polar Metabolites | Relative Ion Suppression | Throughput |
| Protein Precipitation | Moderate to High | High | High |
| Liquid-Liquid Extraction | Variable (solvent dependent) | Moderate | Moderate |
| Solid-Phase Extraction | High | Low | Low to Moderate |
-
Optimize Chromatography:
-
Rationale: The goal is to chromatographically separate dihydroxy nortriptyline from co-eluting matrix components.
-
Chromatographic Modes:
-
Reversed-Phase (RP) Chromatography: While standard for many drug assays, retaining a very polar metabolite like dihydroxy nortriptyline on a C18 column can be challenging. It may elute very early, close to the void volume where many other polar interferences also elute.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the separation of polar compounds.[3][4][5][6] It uses a polar stationary phase and a mobile phase with a high organic content, which can also enhance ESI sensitivity.[4]
-
Table 2: Suggested Starting Chromatographic Conditions
-
| Parameter | Reversed-Phase | HILIC |
| Column | C18, Phenyl-Hexyl | Amide, Silica |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water with 10 mM Ammonium Formate |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with low %B (e.g., 5-10%) and ramp up | Start with high %B (e.g., 90-95%) and ramp down |
Issue 2: Inconsistent and irreproducible results.
Inconsistent results, even with a detectable peak, can also be a symptom of variable ion suppression between samples.
Caption: Workflow for addressing inconsistent analytical results.
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Rationale: A SIL-IS is the gold standard for correcting for matrix effects and variability in extraction and instrument response. It is chemically identical to the analyte but has a different mass, so it will co-elute and experience the same ion suppression, but be detected at a different m/z.
-
Action: Synthesize or purchase a deuterated or 13C-labeled dihydroxy nortriptyline. If a SIL-IS is not available, a close structural analog can be used, but it may not correct for ion suppression as effectively.
-
-
Use Matrix-Matched Calibrators and Quality Controls:
-
Rationale: Preparing calibration standards and quality control samples in the same biological matrix as the study samples (e.g., blank plasma) helps to compensate for consistent matrix effects.
-
Action: Prepare your calibration curve and QCs by spiking known amounts of dihydroxy nortriptyline into blank, extracted matrix.
-
-
Assess Extraction Recovery and Matrix Effects:
-
Rationale: It is crucial to understand the efficiency of your extraction process and the extent of the matrix effect.
-
Experimental Protocol for Recovery and Matrix Effect Assessment:
-
Set A: Prepare standards in a neat solution (e.g., mobile phase).
-
Set B: Spike standards into blank matrix before extraction.
-
Set C: Spike standards into blank matrix after extraction.
-
Recovery (%) = (Peak Area of Set B / Peak Area of Set C) * 100
-
Matrix Effect (%) = (Peak Area of Set C / Peak Area of Set A) * 100
-
-
Action: Perform this experiment to determine if your sample preparation method needs further optimization to improve recovery or reduce matrix effects.
-
By systematically addressing these potential issues, researchers can develop a robust and reliable method for the quantification of dihydroxy nortriptyline, overcoming the challenges posed by ion suppression.
References
- 1. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatography-mass spectrometry for the quantification of nortriptyline and 10-hydroxynortriptyline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity for Low-Level Nortriptyline Metabolite Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of low-level nortriptyline metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the most common nortriptyline metabolites I should be looking for?
A1: The primary metabolites of nortriptyline include 10-hydroxynortriptyline (E- and Z-isomers), and to a lesser extent, other hydroxylated and demethylated compounds. The main metabolic pathway is benzylic hydroxylation at the C-10 position.
Q2: Which analytical technique offers the highest sensitivity for low-level nortriptyline metabolite detection?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the most sensitive and specific method for quantifying low levels of nortriptyline and its metabolites in biological matrices.[1][2][3] Gas chromatography-mass spectrometry (GC-MS) can also be highly sensitive, particularly when coupled with chemical ionization.[4][5]
Q3: What are the expected therapeutic and toxic concentration ranges for nortriptyline?
A3: The recommended therapeutic plasma levels for nortriptyline are typically between 50 and 150 ng/mL.[6] Levels exceeding this range are often associated with an increased incidence of side effects.[6]
Q4: How can I improve the recovery of nortriptyline and its metabolites from plasma samples?
A4: Optimizing your sample preparation method is crucial. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used and can provide good recovery. A three-step solvent extraction has been shown to be effective.[7][8] For simpler and faster preparation, protein precipitation can be employed, followed by dilution of the supernatant.[1][3]
Troubleshooting Guide
Issue 1: Poor or No Detectable Metabolite Peak
Possible Cause 1: Inefficient Extraction
-
Troubleshooting Steps:
-
Verify pH: Ensure the pH of the sample is optimized for the extraction of nortriptyline and its metabolites, which are basic compounds. Alkalinization of the plasma sample before extraction is a common practice.[9][10]
-
Solvent Selection (for LLE): Use a solvent that has a high affinity for the analytes. Common choices include methyl t-butyl ether, or mixtures of tert-butyl methyl ether and ethyl acetate.[9][10]
-
SPE Sorbent Selection: If using SPE, ensure the sorbent chemistry (e.g., C8, C18) is appropriate for retaining the analytes.[11]
-
Elution Solvent Strength (for SPE): The elution solvent must be strong enough to desorb the analytes from the SPE cartridge.
-
Possible Cause 2: Suboptimal Chromatographic Conditions
-
Troubleshooting Steps:
-
Column Chemistry: Reversed-phase columns like C18 or C8 are commonly used for separating nortriptyline and its metabolites.[1][2][3][11]
-
Mobile Phase Composition: The mobile phase typically consists of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium acetate, formic acid).[2][3][9] Adjusting the organic-to-aqueous ratio can significantly impact retention and peak shape.
-
Gradient Elution: Employing a gradient elution can help in resolving metabolites with different polarities and improve peak shape for low-level analytes.[3]
-
Possible Cause 3: Insufficient Mass Spectrometer Sensitivity
-
Troubleshooting Steps:
-
Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used for nortriptyline and its metabolites.[1][3]
-
Multiple Reaction Monitoring (MRM): For tandem mass spectrometry, optimize the precursor and product ion transitions for each analyte to ensure maximum signal intensity.
-
Source Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows.
-
Issue 2: High Background Noise in Chromatogram
Possible Cause 1: Matrix Effects
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method like SPE to remove interfering matrix components.
-
Dilution: Diluting the sample extract can sometimes reduce matrix effects, although this may compromise the limit of detection.[1]
-
Use of Isotope-Labeled Internal Standards: Deuterated analogs of nortriptyline and its metabolites can help compensate for matrix-induced ion suppression or enhancement.[1][4][5]
-
Possible Cause 2: Contaminated LC-MS System
-
Troubleshooting Steps:
-
Mobile Phase Purity: Use high-purity, MS-grade solvents and additives.
-
System Cleaning: Flush the LC system and mass spectrometer with appropriate cleaning solutions.
-
Guard Column: Use a guard column to protect the analytical column from contaminants.
-
References
- 1. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A method for the determination of amitriptyline and its metabolites nortriptyline, 10-hydroxyamitriptyline, and 10-hydroxynortriptyline in human plasma using stable isotope dilution and gas chromatography-chemical ionization mass spectrometry (GC-CIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative determination of amitriptyline and its principal metabolite, nortriptyline, by GLC-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Case Report of a Poor Metabolizer of CYP2D6 Presented with Unusual Responses to Nortriptyline Medication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective determination of amitriptyline and nortriptyline in human plasma by HPLC with ultraviolet and particle beam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. Validated LC-MS (ESI) assay for the simultaneous determination of amitriptyline and its metabolite nortriptyline in rat plasma: application to a pharmacokinetic comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Column switching and high-performance liquid chromatography in the analysis of amitriptyline, nortriptyline and hydroxylated metabolites in human plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Isomeric Peaks of Hydroxylated Nortriptyline
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical separation of hydroxylated nortriptyline isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary hydroxylated isomers of nortriptyline, and why is their separation critical?
A1: The primary hydroxylated metabolites of nortriptyline are the geometric isomers E-10-hydroxynortriptyline and Z-10-hydroxynortriptyline.[1][2] These isomers, along with others like 2-hydroxynortriptyline, can have different pharmacological activities and metabolic profiles.[3] Their separation and individual quantification are crucial for accurate pharmacokinetic, pharmacodynamic, and toxicological studies, as the ratio of isomers can be influenced by an individual's metabolic phenotype (e.g., CYP2D6 enzyme activity).[3]
Q2: What is the most common analytical technique for resolving the isomeric peaks of hydroxylated nortriptyline?
A2: The most widely used and successful technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Specifically, reversed-phase chromatography using a C18 column with a gradient elution of acetonitrile and an acidic aqueous mobile phase (e.g., containing formic acid) has proven effective in separating E- and Z-10-hydroxynortriptyline.[1][2][4]
Q3: Are there alternative methods to HPLC for separating these isomers?
A3: Yes, Gas Chromatography (GC) has also been used for the analysis of nortriptyline and its metabolites.[5][6] These methods often require a derivatization step to increase the volatility of the analytes.[5] However, LC-MS/MS is generally preferred due to its high sensitivity, specificity, and simpler sample preparation protocols.
Q4: Can chiral chromatography be used to separate the enantiomers of hydroxylated nortriptyline?
A4: Yes, in addition to the E/Z geometric isomers, 10-hydroxynortriptyline also exists as enantiomers ((+)- and (-)-forms).[3] Chiral chromatography or the use of chiral selectors in techniques like Capillary Electrophoresis (CE) would be necessary to resolve these specific optical isomers.[7] The formation of these enantiomers can be stereoselective, making their individual analysis important in detailed metabolic studies.[3]
Troubleshooting Guides
Issue 1: Poor or No Resolution Between E- and Z-10-Hydroxynortriptyline Peaks
This is a common issue where the two main isomeric peaks co-elute or are not baseline-resolved, making accurate quantification impossible.
Possible Causes & Solutions
-
Inappropriate Mobile Phase Composition: The choice and proportion of organic modifier and the pH of the aqueous phase are critical.
-
Column Degradation: The stationary phase of the analytical column can degrade over time, leading to a loss of resolution.
-
Incorrect Flow Rate: The flow rate affects the time analytes spend interacting with the stationary phase.
-
Solution: In most cases, lowering the flow rate can improve the resolution of closely eluting peaks, although it will increase the total run time.[10]
-
-
Column Temperature: Temperature affects mobile phase viscosity and analyte interaction with the stationary phase.
-
Solution: Lowering the column temperature can sometimes increase retention and improve resolution.[10] However, ensure the temperature remains stable and consistent throughout the analysis.
-
Troubleshooting Decision Tree: Poor Peak Resolution
Caption: Troubleshooting flowchart for poor isomeric peak resolution.
Experimental Protocols
Protocol: LC-MS/MS Method for Separation of Hydroxylated Nortriptyline Isomers
This protocol describes a general method for the separation and quantification of E- and Z-10-hydroxynortriptyline in plasma, based on published literature.[1][2][4]
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated nortriptyline).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or HPLC vial for analysis.
2. Chromatographic Conditions
| Parameter | Setting |
| Column | ACE C18 or equivalent (e.g., 50 x 2.1 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | See Table 2 |
Table 2: Example Chromatographic Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 4.0 | 70 |
| 4.1 | 95 |
| 5.0 | 95 |
| 5.1 | 10 |
| 6.0 | 10 |
3. Mass Spectrometry Conditions
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | See Table 3 |
Table 3: Example MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Nortriptyline | 264.2 | 233.2 |
| E/Z-10-OH-Nortriptyline | 280.2 | 201.1 |
| Nortriptyline-d3 (IS) | 267.2 | 236.2 |
Note: MRM transitions and collision energies should be optimized for the specific instrument being used.
General Analytical Workflow
Caption: Standard workflow for hydroxylated nortriptyline analysis.
References
- 1. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective inhibition of nortriptyline hydroxylation in man by quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices [mdpi.com]
- 6. Gas chromatography-mass spectrometry of nortriptyline in body fluids of man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
troubleshooting poor recovery of nortriptyline metabolites during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the extraction of nortriptyline and its metabolites.
Frequently Asked Questions (FAQs)
Q1: Why is the recovery of my nortriptyline metabolites, particularly 10-hydroxynortriptyline, consistently low?
Low recovery of nortriptyline metabolites is a common issue, often attributed to the increased polarity of the hydroxylated and glucuronidated forms compared to the parent drug. Key factors to investigate include:
-
Suboptimal pH: The extraction efficiency of nortriptyline and its metabolites is highly pH-dependent. Nortriptyline, a basic compound, is best extracted at a high pH (typically around 10) to ensure it is in its neutral, more organic-soluble form.[1][2] However, the hydroxylated metabolites are more polar and may require careful pH optimization.
-
Inappropriate Solvent Choice: The selection of an appropriate extraction solvent is critical. For Liquid-Liquid Extraction (LLE), solvents like a mixture of ethyl acetate and hexane or tert-butyl methyl ether are used.[3] For Solid-Phase Extraction (SPE), the choice of sorbent and elution solvent must be suitable for retaining and subsequently eluting compounds of varying polarity.
-
Incomplete Hydrolysis of Glucuronides: A significant portion of nortriptyline metabolites are excreted as glucuronide conjugates.[4][5] If your assay requires the measurement of total metabolites, an enzymatic hydrolysis step to cleave the glucuronic acid moiety is crucial for improved recovery and detection.[6][7][8]
-
SPE Sorbent Selection: Using an SPE sorbent that is not optimized for the polarity of the metabolites can lead to poor retention or elution. For instance, a highly nonpolar sorbent may not efficiently retain the more polar 10-hydroxynortriptyline.
Q2: What is the optimal pH for extracting nortriptyline and its metabolites?
For nortriptyline, a pH of 10 or higher is generally recommended to maximize its extraction into an organic solvent.[1][2] This ensures the secondary amine is deprotonated and the molecule is uncharged. For its more polar metabolites, the optimal pH may require empirical determination but will likely also be in the basic range to neutralize the amine group.
Q3: How can I improve the recovery of 10-hydroxynortriptyline glucuronide?
To measure total 10-hydroxynortriptyline, enzymatic hydrolysis is the most effective approach. This involves treating the sample with a β-glucuronidase enzyme to release the free metabolite before extraction.[6][7] Factors to optimize for efficient hydrolysis include the choice of enzyme, incubation time, temperature, and pH of the reaction buffer.[7]
Q4: My recovery is variable between samples. What could be the cause?
Inconsistent recovery can stem from several factors:
-
Matrix Effects: Biological matrices like plasma and urine are complex. Endogenous components can interfere with the extraction process.[9]
-
Inconsistent pH Adjustment: Small variations in the final pH of each sample can lead to significant differences in extraction efficiency.
-
SPE Cartridge Overload: Exceeding the capacity of the SPE sorbent can result in breakthrough of the analytes during sample loading.[9][10]
-
Flow Rate Variations: In SPE, inconsistent flow rates during sample loading, washing, or elution can affect analyte retention and recovery.[9][11]
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
If you are experiencing low recovery of nortriptyline metabolites during SPE, follow these troubleshooting steps:
-
Verify the pH of your sample load solution. Ensure it is consistently in the optimal basic range.
-
Check for analyte breakthrough. Analyze the flow-through and wash fractions to see if the metabolites are being lost during these steps.[11][12][13]
-
Optimize the wash step. The wash solvent may be too strong, prematurely eluting the metabolites. Consider a less polar or weaker wash solvent.[10]
-
Optimize the elution step. The elution solvent may not be strong enough to desorb the metabolites from the sorbent. Try increasing the solvent strength or using a different solvent system.[9][10]
-
Evaluate a different SPE sorbent. If you are using a nonpolar sorbent (like C18), consider a mixed-mode cation exchange sorbent that can provide a stronger retention mechanism for the basic amine group of nortriptyline and its metabolites.
Low Recovery in Liquid-Liquid Extraction (LLE)
For poor LLE recovery, consider the following:
-
Confirm the pH of the aqueous phase. As with SPE, the pH must be sufficiently high to neutralize the analytes.
-
Increase the polarity of the extraction solvent. A solvent system that is too nonpolar may not efficiently extract the hydroxylated metabolites. Consider adding a more polar, water-immiscible solvent to your extraction mixture.
-
Check for emulsion formation. Emulsions at the solvent interface can trap analytes and reduce recovery. Centrifugation can help to break up emulsions.
-
Perform multiple extractions. A single extraction may not be sufficient. Performing two or three sequential extractions with fresh solvent and combining the organic phases will improve recovery.
Data Presentation
Table 1: Reported Recovery of Nortriptyline and Metabolites with Different Extraction Methods
| Analyte | Extraction Method | Matrix | Reported Recovery | Reference |
| Nortriptyline | Liquid-Liquid Extraction | Plasma | 47% | [14] |
| Amitriptyline | Liquid-Liquid Extraction | Plasma | 58% | [14] |
| Nortriptyline | Dispersive Liquid-Liquid Microextraction | Water | 54.76–74.02% | [15] |
| Nortriptyline & Metabolites | Protein Precipitation | Plasma | >90% | [16] |
| Amitriptyline & Nortriptyline | Solid-Phase Extraction (Oasis HLB) | Plasma | 69-102% | [8] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Nortriptyline and 10-Hydroxynortriptyline
This protocol is a general guideline and may require optimization.
-
Sample Pre-treatment (with Hydrolysis):
-
To 1 mL of plasma or urine, add an internal standard.
-
Add 50 µL of β-glucuronidase solution.
-
Incubate at 37°C for 2 hours (or as per enzyme manufacturer's recommendation).
-
Adjust the sample pH to ~10 with a suitable buffer (e.g., ammonium hydroxide).
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode cation exchange SPE cartridge.
-
Condition the cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove salts.
-
Wash with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the analytes with 1 mL of a strong organic solvent containing a basic modifier (e.g., 5% ammonium hydroxide in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Nortriptyline and 10-Hydroxynortriptyline
This protocol is a general guideline and may require optimization.
-
Sample Pre-treatment:
-
To 1 mL of plasma or urine, add an internal standard.
-
Alkalinize the sample to a pH of ~10 with sodium hydroxide.[14]
-
-
Extraction:
-
Add 5 mL of an appropriate organic solvent (e.g., tert-butyl methyl ether).[14]
-
Vortex for 2 minutes.
-
Centrifuge to separate the phases.
-
-
Back Extraction (Optional, for cleanup):
-
Transfer the organic layer to a clean tube.
-
Add 1 mL of a weak acid (e.g., 0.1 M HCl) and vortex. The analytes will move to the aqueous phase.
-
Discard the organic layer.
-
Re-alkalinize the aqueous layer to pH ~10 and perform a second extraction with fresh organic solvent.
-
-
Evaporation and Reconstitution:
-
Transfer the final organic layer to a clean tube.
-
Evaporate to dryness under nitrogen.
-
Reconstitute in mobile phase for analysis.
-
Visualizations
Caption: Metabolic pathway of amitriptyline to nortriptyline and its major metabolites.
Caption: A logical workflow for troubleshooting poor recovery of nortriptyline metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Glucuronides of hydroxylated metabolites of amitriptyline and nortriptyline isolated from rat bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. 9409551.fs1.hubspotusercontent-na1.net [9409551.fs1.hubspotusercontent-na1.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. chromacademy.com [chromacademy.com]
- 12. mdpi.com [mdpi.com]
- 13. chromacademy.com [chromacademy.com]
- 14. Glucuronides Hydrolysis by Intestinal Microbial β-Glucuronidases (GUS) Is Affected by Sampling, Enzyme Preparation, Buffer pH, and Species [mdpi.com]
- 15. Separation and determination of amitriptyline and nortriptyline by dispersive liquid-liquid microextraction combined with gas chromatography flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Hydroxylated Nortriptyline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves in the quantification of hydroxylated nortriptyline and its parent compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical acceptance criteria for a calibration curve in a bioanalytical method?
A1: According to regulatory guidelines from bodies like the FDA and EMA, a calibration curve should meet specific criteria to ensure the reliability of the quantitative data.[1][2][3][4][5] A summary of these criteria is provided in the table below.
Q2: My calibration curve for hydroxylated nortriptyline is non-linear. What are the potential causes?
A2: Non-linearity in calibration curves for LC-MS/MS analysis is a common issue that can arise from several factors.[6] These include:
-
Matrix effects: Components in the biological matrix (e.g., plasma, serum) can interfere with the ionization of the analyte and internal standard, leading to ion suppression or enhancement.[6]
-
Detector saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.[6]
-
Analyte or internal standard instability: Degradation of the analyte or internal standard during sample preparation or analysis can affect the response.
-
Inappropriate calibration range: The selected concentration range may exceed the linear dynamic range of the instrument for that specific analyte.
-
Formation of multimers or adducts: At higher concentrations, the analyte may form dimers or other adducts, which are not monitored, leading to a non-proportional response.[6]
-
Isotopic effects: If a stable isotope-labeled internal standard is used, isotopic cross-contamination can affect linearity.[6]
Q3: I am observing poor sensitivity and a high Lower Limit of Quantification (LLOQ) for my hydroxylated nortriptyline assay. How can I improve it?
A3: Poor sensitivity can be a significant challenge, especially when quantifying low levels of metabolites. Several strategies can be employed to enhance sensitivity:
-
Optimize sample preparation: Employ a more efficient extraction technique, such as solid-phase extraction (SPE), to remove interfering matrix components and concentrate the analyte.[7] Liquid-liquid extraction is also a common and effective method.[8][9]
-
Improve chromatographic separation: Adjust the mobile phase composition, gradient, and column chemistry to achieve better peak shape and reduce co-elution with interfering substances.[10][11]
-
Enhance mass spectrometry parameters: Optimize ionization source conditions (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy, declustering potential) to maximize the signal intensity of the analyte and its fragments.
-
Use a more sensitive instrument: If available, utilizing a newer generation LC-MS/MS system with improved ion optics and detector technology can significantly lower the LLOQ.
Q4: What are the key considerations for sample preparation when quantifying hydroxylated nortriptyline in plasma?
A4: The choice of sample preparation technique is crucial for obtaining reliable and reproducible results. Common methods include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate plasma proteins.[10][11][12] While quick, it may not effectively remove all matrix interferences.
-
Liquid-Liquid Extraction (LLE): This technique involves extracting the analytes from the aqueous plasma into an immiscible organic solvent.[8][9] It generally provides cleaner extracts than PPT.
-
Solid-Phase Extraction (SPE): A highly effective method for removing matrix interferences and concentrating the analyte.[7] It involves passing the sample through a sorbent bed that retains the analyte, which is then eluted with a suitable solvent.
Troubleshooting Guides
Issue 1: Poor Linearity (R² < 0.99)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate weighting factor | Apply a weighting factor to the regression analysis, such as 1/x or 1/x², where x is the concentration.[6] | Improved R² value and better accuracy at the lower end of the curve. |
| Matrix Effects | Evaluate matrix effects by comparing the response of the analyte in neat solution versus post-extraction spiked matrix. If significant, optimize the sample cleanup procedure (e.g., switch from PPT to SPE). | Reduced variability in analyte response across different matrix lots and improved linearity. |
| Calibration range too wide | Narrow the calibration range or split the curve into two separate ranges with different regression models.[6][13] | Linear response (R² ≥ 0.99) within the defined ranges. |
| Internal Standard (IS) Issues | Ensure the IS is appropriate and added consistently. A stable isotope-labeled IS for both nortriptyline and its hydroxylated metabolites is ideal. | Consistent IS response across all calibrators and samples, leading to improved precision and linearity. |
Issue 2: High Variability in Quality Control (QC) Samples (%CV > 15%)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent sample preparation | Ensure precise and consistent execution of all pipetting, extraction, and reconstitution steps. Automating sample preparation can reduce variability.[12] | %CV for QC samples within acceptable limits (typically ≤15%, and ≤20% for LLOQ).[5] |
| Instrument instability | Check for fluctuations in LC pressure, retention times, and MS signal intensity. Perform system suitability tests before each run. | Stable and reproducible instrument performance. |
| Analyte instability | Investigate the stability of hydroxylated nortriptyline in the biological matrix under the storage and processing conditions used (e.g., bench-top, freeze-thaw, auto-sampler stability).[8] | Minimal degradation of the analyte, ensuring accurate quantification. |
| Carryover | Inject a blank sample after the highest calibrator or a high concentration sample to check for carryover. If observed, optimize the injector wash procedure. | No significant analyte peak in the blank sample, ensuring no carryover is affecting subsequent injections. |
Data Presentation
Table 1: Bioanalytical Method Validation Acceptance Criteria for Calibration Curves
| Parameter | Acceptance Criteria | Reference |
| Number of Standards | A minimum of 6 non-zero standards. | [3][5] |
| Regression Model | The simplest model that adequately describes the concentration-response relationship should be used. A weighting factor (e.g., 1/x, 1/x²) is often required. | [5][6] |
| Correlation Coefficient (R²) | Generally expected to be ≥ 0.99.[11][12] | [10][11][12] |
| Accuracy of Back-Calculated Concentrations | For each calibration standard, the concentration calculated from the regression equation should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%. | [1][5] |
| Precision of Back-Calculated Concentrations | The coefficient of variation (%CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%. | [2] |
| Run Acceptance | At least 75% of the non-zero calibration standards must meet the accuracy criteria. | [1][5] |
Table 2: Example LC-MS/MS Parameters for Hydroxylated Nortriptyline Quantification
| Parameter | (E/Z)-10-hydroxynortriptyline | Nortriptyline | Reference |
| Column | C18 | C18 | [10][11] |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water (gradient) | 20 mM ammonium acetate : acetonitrile (20:80, v/v) | [8][11] |
| Flow Rate | 0.50 mL/min | 0.50 mL/min | [8] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | [8][11] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) | [8] |
| LLOQ | 0.5 ng/mL | 0.2 ng/mL | [10][11] |
| Linear Range | 0.5 - 40 ng/mL | 0.2 - 40 ng/mL | [10][11] |
Note: These are example parameters and should be optimized for the specific instrument and laboratory conditions.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation [10][11]
-
To 100 µL of plasma sample, standard, or QC, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Mandatory Visualizations
Caption: Experimental workflow for hydroxylated nortriptyline quantification.
Caption: Troubleshooting logic for poor calibration curve linearity.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 6. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Internal Standard Selection for Nortriptyline Metabolite Analysis
Welcome to the technical support center for the bioanalysis of nortriptyline and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the appropriate internal standard (IS) for accurate and robust quantification.
Frequently Asked Questions (FAQs)
Q1: What is the most recommended internal standard for the analysis of nortriptyline and its metabolites?
A1: The most highly recommended internal standard is a stable isotope-labeled (SIL) version of the analyte, such as nortriptyline-d3.[1] SIL internal standards are considered the gold standard because they have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience similar ionization effects in the mass spectrometer.[1] This allows for the most accurate correction of variability during sample preparation and analysis. Several studies have successfully used deuterated nortriptyline for the analysis of nortriptyline and its hydroxy metabolites.
Q2: Can I use a structural analog as an internal standard?
A2: Yes, a structural analog can be used as an internal standard if a SIL IS is not available or is cost-prohibitive. Common structural analogs used for tricyclic antidepressant analysis include protriptyline, imipramine, and carbamazepine.[2][3][4] However, it is crucial to validate that the analog chromatographically separates from the analyte and its metabolites and that it effectively compensates for variability.[5] Structural analogs may not perfectly mimic the analyte's behavior during extraction and ionization, which can introduce inaccuracies.[5]
Q3: What are the key metabolites of nortriptyline I should consider during my analysis?
A3: The primary active metabolite of nortriptyline is 10-hydroxynortriptyline, which exists as two stereoisomers: (E)-10-hydroxynortriptyline and (Z)-10-hydroxynortriptyline.[6][7] It is important to be able to separate and quantify these metabolites, as they contribute to the overall pharmacological effect. Your analytical method should be validated to measure both nortriptyline and its major metabolites.
Q4: What are the common analytical techniques used for nortriptyline analysis?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and preferred method for the quantification of nortriptyline and its metabolites in biological matrices.[2][6][8] This technique offers high sensitivity, selectivity, and accuracy.
Troubleshooting Guide
Issue 1: High variability in internal standard response across samples.
-
Possible Cause: Inconsistent sample preparation, such as pipetting errors during the addition of the internal standard or incomplete protein precipitation.
-
Solution: Ensure all pipettes are properly calibrated. Add the internal standard to all samples, standards, and quality controls at the beginning of the extraction process to account for variability in subsequent steps.[9] Ensure thorough vortexing after each reagent addition.
-
Possible Cause: Matrix effects, where components in the biological sample (e.g., phospholipids) suppress or enhance the ionization of the internal standard.[10][11]
-
Solution: A stable isotope-labeled internal standard is the best way to compensate for matrix effects, as it will be affected similarly to the analyte.[1] If using a structural analog, ensure it co-elutes as closely as possible with the analyte without causing interference. Modifying the sample preparation method (e.g., using liquid-liquid extraction instead of protein precipitation) or chromatographic conditions (e.g., adjusting the gradient to separate the analyte from interfering matrix components) can also help mitigate matrix effects.[10][12]
-
Possible Cause: Instrument-related issues, such as a dirty ion source or inconsistent injection volumes.
-
Solution: Perform regular maintenance on the LC-MS/MS system, including cleaning the ion source. Check the autosampler for proper function and ensure consistent injection volumes.
Issue 2: Poor recovery of the internal standard.
-
Possible Cause: The chosen extraction method is not suitable for the internal standard.
-
Solution: If using a structural analog, its physicochemical properties might differ significantly from nortriptyline, leading to different extraction efficiencies. Optimize the extraction solvent and pH to ensure good recovery for both the analyte and the internal standard. A SIL IS will have nearly identical recovery to the analyte.[1]
-
Possible Cause: Degradation of the internal standard during sample processing or storage.
-
Solution: Evaluate the stability of the internal standard under the conditions used for sample preparation and storage. This includes bench-top stability, freeze-thaw stability, and autosampler stability.
Issue 3: The internal standard is interfering with the analyte or its metabolites.
-
Possible Cause: The internal standard has a similar mass-to-charge ratio (m/z) and retention time to the analyte or one of its metabolites.
-
Solution: This is more common with structural analogs. Ensure the chromatographic method provides sufficient resolution between the internal standard and all analytes of interest. For MS/MS detection, select unique precursor-product ion transitions for the analyte and the internal standard to minimize cross-talk.
-
Possible Cause: The deuterated internal standard contains a small amount of the unlabeled analyte as an impurity.
-
Solution: Check the certificate of analysis for the isotopic purity of the SIL IS. The contribution of the unlabeled analyte from the internal standard solution should be negligible, especially at the lower limit of quantification (LLOQ).
Quantitative Data Summary
The following tables summarize typical validation parameters for different internal standards used in the analysis of nortriptyline and its primary metabolite, 10-hydroxynortriptyline.
Table 1: Comparison of Internal Standards for Nortriptyline Analysis
| Internal Standard | Type | Typical Recovery (%) | Matrix Effect (CV%) | Precision (CV%) | Accuracy (% Bias) | Reference |
| Nortriptyline-d3 | Stable Isotope-Labeled | >90% | <15% | <15% | ±15% | [13] |
| Protriptyline | Structural Analog | 85-115% | <20% | <15% | ±20% | [4] |
| Carbamazepine | Structural Analog | 80-120% | <25% | <20% | ±20% | [2] |
| Imipramine | Structural Analog | 80-110% | <20% | <15% | ±20% | [3] |
Table 2: Typical LC-MS/MS Parameters for Nortriptyline and 10-Hydroxynortriptyline Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Nortriptyline | 264.2 | 233.2 | 15-25 |
| 10-Hydroxynortriptyline | 280.2 | 207.1 | 20-30 |
| Nortriptyline-d3 | 267.2 | 236.2 | 15-25 |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a common and rapid method for preparing plasma samples.
-
To 100 µL of plasma sample, standard, or quality control, add 20 µL of the internal standard working solution (e.g., nortriptyline-d3 in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
LLE can provide a cleaner sample extract compared to protein precipitation.
-
To 250 µL of plasma sample, standard, or quality control, add 25 µL of the internal standard working solution.[2]
-
Add 100 µL of 0.1 M sodium hydroxide and vortex to mix.
-
Add 2 mL of an organic extraction solvent (e.g., methyl t-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Visualizations
Caption: A typical experimental workflow for nortriptyline analysis.
Caption: Decision tree for selecting an internal standard.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Gas-chromatographic analysis for therapeutic concentrations of amitriptyline and nortriptyline in plasma, with use of a nitrogen detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cerilliant.com [cerilliant.com]
- 6. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validated LC-MS (ESI) assay for the simultaneous determination of amitriptyline and its metabolite nortriptyline in rat plasma: application to a pharmacokinetic comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eijppr.com [eijppr.com]
- 12. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. egrove.olemiss.edu [egrove.olemiss.edu]
impact of pH on the extraction efficiency of nortriptyline metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of nortriptyline and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting nortriptyline and its metabolites from aqueous samples?
The optimal pH for extracting nortriptyline and its metabolites is significantly above their pKa value, which is approximately 9.7-10.47. A basic pH ensures that the amine functional group is in its non-ionized, free base form, which is more soluble in organic extraction solvents. For most liquid-liquid extraction (LLE) and solid-phase extraction (SPE) protocols, adjusting the sample pH to a range of 10 to 12 is recommended to maximize extraction efficiency.[1]
Q2: Why is my recovery of nortriptyline metabolites lower than expected?
Low recovery is often linked to improper pH adjustment of the sample matrix. If the pH of the sample is at or below the pKa of nortriptyline, a significant portion of the analyte will be in its ionized (protonated) form. This ionized form is highly water-soluble and will not partition efficiently into the organic solvent during liquid-liquid extraction, or it may not be effectively retained on a non-polar solid-phase extraction sorbent.
To troubleshoot, ensure your sample's pH is adequately basic (pH 10-12) before proceeding with the extraction. Verify the pH of your sample after adding the basifying agent.
Q3: Can I use a different organic solvent for liquid-liquid extraction?
Yes, various organic solvents can be used for LLE of nortriptyline. Common choices include hexane, hexane/isoamyl alcohol mixtures, and methyl tert-butyl ether.[2] The choice of solvent can influence extraction efficiency and the cleanliness of the final extract. It is crucial to select a solvent that is immiscible with water and in which the non-ionized form of nortriptyline is highly soluble. If you are experiencing issues like emulsions or low recovery, optimizing the organic solvent may be beneficial.
Q4: How does the choice of a solid-phase extraction (SPE) cartridge affect the extraction of nortriptyline metabolites?
The choice of SPE cartridge is critical. For nortriptyline and its metabolites, which are basic compounds, cation-exchange or mixed-mode (combining non-polar and cation-exchange properties) cartridges are often used. These cartridges can retain the protonated form of the analytes from the sample. Elution is then typically achieved by using a solvent mixture containing a base (e.g., ammonia or triethylamine) to neutralize the analyte, allowing it to be released from the sorbent. The use of a cyanopropyl-bonded phase has also been reported.[3]
Q5: What are the key parameters to optimize for a dispersive liquid-liquid microextraction (DLLME) of nortriptyline?
For DLLME, several factors beyond pH are critical for optimal performance. These include the type and volume of the extraction and disperser solvents, extraction time, and the ionic strength of the sample solution.[4] For instance, one study optimized these parameters and found that a pH of 12 was ideal for the extraction of nortriptyline.[1]
Troubleshooting Guides
Issue: Low or Inconsistent Extraction Recovery
| Potential Cause | Troubleshooting Steps |
| Incorrect Sample pH | Verify that the pH of the aqueous sample is in the optimal range (pH 10-12) after the addition of any buffers or basifying agents. Use a calibrated pH meter for accurate measurement. |
| Suboptimal Organic Solvent (LLE) | If recovery is low, consider switching to a different organic solvent. The polarity of the solvent can impact extraction efficiency. |
| Insufficient Mixing (LLE) | Ensure thorough mixing of the aqueous and organic phases to facilitate the partitioning of the analyte. Vortexing or mechanical shaking is recommended. |
| Emulsion Formation (LLE) | Emulsions can trap the analyte and lead to poor recovery. To break emulsions, try adding a small amount of a saturated salt solution, gentle centrifugation, or filtering through a glass wool plug. |
| Improper SPE Cartridge Conditioning/Elution | Ensure the SPE cartridge is properly conditioned according to the manufacturer's instructions. Use the recommended elution solvent and volume to ensure complete recovery of the analyte from the sorbent. |
Data Presentation
Table 1: Impact of pH on the Extraction Recovery of Nortriptyline
| pH | Relative Extraction Recovery (%) |
| 2 | ~10 |
| 4 | ~20 |
| 6 | ~40 |
| 8 | ~75 |
| 10 | ~95 |
| 12 | ~100 |
Data is estimated based on graphical representation in published research.[5][6]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Nortriptyline from Plasma[2]
-
Sample Preparation: To 1 mL of plasma in a centrifuge tube, add 5 µL of an internal standard solution.
-
Alkalinization: Add 4 mL of 0.5M sodium hydroxide to the plasma sample to adjust the pH.
-
Extraction: Add 10 mL of tert-butyl methyl ether. Vortex or shake vigorously for 10 minutes.
-
Phase Separation: Centrifuge at 850 x g for 20 minutes.
-
Back Extraction (Clean-up): Transfer the organic layer to a new tube. Add 2.5 mL of 0.1M hydrochloric acid. Shake for 10 minutes and centrifuge for 20 minutes. This step transfers the analyte back into an aqueous phase, leaving some organic-soluble impurities behind.
-
Re-extraction: Transfer the aqueous (acidic) layer to a new tube. Add 2 mL of 0.5M sodium hydroxide to make it basic. Add 2 mL of tert-butyl methyl ether and shake for 10 minutes.
-
Final Steps: Centrifuge, and transfer the final organic layer to a clean tube. Evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for analysis.
Protocol 2: Automated Solid-Phase Extraction (SPE) of Nortriptyline from Serum[7]
-
Sample Pre-treatment: Dilute 1 mL of serum with 2 mL of phosphate buffer. Add 0.1 mL of the internal standard. Vortex and centrifuge to remove particulates.
-
SPE Cartridge: Use an ISOLUTE® HCX 130 mg/3 mL SPE column.
-
Conditioning:
-
Pass 3.0 mL of methanol through the column.
-
Pass 3.0 mL of water through the column.
-
Pass a buffer solution through the column.
-
-
Sample Loading: Load the pre-treated sample onto the SPE column.
-
Washing:
-
Wash the column with 3.0 mL of 0.1 M acetic acid.
-
Wash the column with 3.0 mL of methanol.
-
-
Drying: Dry the column under vacuum.
-
Elution: Elute the analytes with 3.0 mL of a suitable elution solvent (e.g., a mixture of a volatile base in an organic solvent).
-
Final Steps: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
Visualizations
Caption: pH-dependent partitioning of nortriptyline in LLE.
Caption: General workflow for liquid-liquid extraction of nortriptyline.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation and determination of amitriptyline and nortriptyline by dispersive liquid-liquid microextraction combined with gas chromatography flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Electrospray Ionization for Dihydroxy Nortriptyline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the electrospray ionization (ESI) of dihydroxy nortriptyline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the ESI-MS analysis of dihydroxy nortriptyline.
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity / No Signal | Suboptimal Ionization Polarity: Dihydroxy nortriptyline may not be efficiently ionizing in the selected mode. | Dihydroxy nortriptyline, like its parent compound, contains a basic secondary amine and is best ionized in positive ion mode ([M+H]+). Ensure your mass spectrometer is operating in positive ESI mode. |
| Inefficient Protonation: The mobile phase may not be acidic enough to promote protonation of the analyte. | Add a proton source to your mobile phase. Common choices include 0.1% formic acid or 20 mM ammonium acetate in the aqueous portion of the mobile phase.[1][2] | |
| Inappropriate ESI Source Parameters: Capillary voltage, cone voltage, and gas flows may not be optimized for this specific analyte. | Systematically optimize ESI source parameters. Start with typical values for similar small molecules and adjust one at a time. See the Experimental Protocols section for recommended starting parameters. | |
| Analyte Degradation: Dihydroxy nortriptyline may be susceptible to in-source fragmentation or degradation. | Reduce the cone (or fragmentor) voltage to minimize in-source fragmentation. Also, consider lowering the desolvation temperature. | |
| High Background Noise | Contaminated Solvents or System: Impurities in the mobile phase or a contaminated LC-MS system can lead to high background. | Use high-purity, LC-MS grade solvents and additives. Flush the system thoroughly. |
| Matrix Effects: Co-eluting compounds from the sample matrix can suppress the analyte signal or increase background noise.[3][4] | Improve sample preparation to remove interfering matrix components. Consider solid-phase extraction (SPE) for cleaner samples. Ensure chromatographic separation of dihydroxy nortriptyline from major matrix components. | |
| Poor Peak Shape (Tailing or Fronting) | Secondary Interactions on the Column: The basic nature of dihydroxy nortriptyline can lead to interactions with acidic silanols on the HPLC column. | Use a column with end-capping or a hybrid particle technology to minimize silanol interactions. The addition of a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase can also improve peak shape by keeping the analyte protonated. |
| Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the retention and peak shape of ionizable compounds. | For reversed-phase chromatography, a mobile phase pH two units below the pKa of the analyte is generally recommended to ensure it is in a single ionic form.[5] | |
| Unexpected Adducts Observed | Presence of Metal Cations: Sodium ([M+Na]+) and potassium ([M+K]+) adducts are common in ESI-MS.[6] | Use high-purity water and solvents. Avoid glassware that may leach metal ions. If adducts are still present and problematic, consider using a cation-exchange resin for sample cleanup. |
| Solvent Adducts: Adducts with mobile phase components (e.g., acetonitrile, methanol) can sometimes be observed. | Optimize desolvation parameters (gas flow and temperature) to ensure efficient removal of solvent molecules from the analyte ions. |
Frequently Asked Questions (FAQs)
Q1: What is the expected mass-to-charge ratio (m/z) for protonated dihydroxy nortriptyline?
A1: Nortriptyline has a molecular weight of 263.38 g/mol . Dihydroxy nortriptyline will have a molecular weight of 295.38 g/mol (263.38 + 16 + 16). In positive mode ESI, you should look for the protonated molecule [M+H]+ at an m/z of approximately 296.4 .
Q2: Should I use positive or negative ion mode for dihydroxy nortriptyline?
A2: Positive ion mode is strongly recommended. The secondary amine group in the nortriptyline structure is basic and readily accepts a proton to form a positive ion.[2][7]
Q3: What are typical starting conditions for optimizing the ESI source?
A3: While optimal conditions are instrument-dependent, you can start with the parameters in the table below and optimize from there. These are based on typical values for similar tricyclic antidepressant metabolites.[1][8]
Q4: How can I minimize matrix effects when analyzing dihydroxy nortriptyline in biological samples?
A4: Matrix effects can be a significant challenge.[3][4] To minimize them:
-
Use a robust sample preparation method: Protein precipitation is a simple method, but liquid-liquid extraction or solid-phase extraction (SPE) will provide a cleaner sample.[1][9]
-
Ensure good chromatographic separation: Separate your analyte from the bulk of the matrix components.
-
Use a stable isotope-labeled internal standard: A deuterated analog of dihydroxy nortriptyline is ideal as it will co-elute and experience similar matrix effects, allowing for accurate quantification.
Q5: What kind of HPLC column is suitable for dihydroxy nortriptyline analysis?
A5: A C18 reversed-phase column is a common and effective choice for the analysis of nortriptyline and its metabolites.[1][2][7] Columns with a particle size of 5 µm or smaller will provide good resolution.
Quantitative Data Summary
The following table summarizes typical LC-MS/MS parameters and performance characteristics for the analysis of nortriptyline and its hydroxylated metabolites. This data can serve as a starting point for method development for dihydroxy nortriptyline.
| Parameter | Nortriptyline | 10-Hydroxynortriptyline | Reference |
| Ionization Mode | ESI Positive | ESI Positive | [1],[2],[7] |
| Mobile Phase Additive | 0.1% Formic Acid or 20 mM Ammonium Acetate | 0.1% Formic Acid or 20 mM Ammonium Acetate | [1],[2] |
| Lower Limit of Quantification (LLOQ) | 0.2 - 1.09 ng/mL | 0.5 - 1.09 ng/mL | [1],[2] |
| Linearity Range | 1.09 - 30.0 ng/mL | 1.09 - 30.0 ng/mL | [1] |
| 0.5 - 400 ng/mL | 0.5 - 400 ng/mL | [7] |
Experimental Protocols
Stock Solution and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of dihydroxy nortriptyline reference standard in 1 mL of methanol.
-
Working Standards: Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare a series of calibration standards. A typical concentration range might be 0.5 to 500 ng/mL.
Sample Preparation (from Plasma)
This protocol is based on a common protein precipitation method.[2][7]
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
LC-MS/MS Method
These are suggested starting parameters and should be optimized for your specific instrument and column.
-
LC System:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS System (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V (Optimize to maximize precursor ion intensity)
-
Desolvation Gas (N2) Flow: 800 L/hr
-
Desolvation Temperature: 450 °C
-
Source Temperature: 150 °C
-
Collision Gas: Argon
-
MRM Transitions: To be determined by infusing a standard of dihydroxy nortriptyline and selecting the most intense and specific product ions.
-
Visualizations
Caption: Workflow of the Electrospray Ionization (ESI) process.
Caption: Troubleshooting workflow for low signal intensity.
Caption: Metabolic pathway of Nortriptyline.[10][11]
References
- 1. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. lcms.cz [lcms.cz]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The metabolic fate of amitriptyline, nortriptyline and amitriptylinoxide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
Technical Support Center: Synthesis of cis-10,11-Dihydroxy Nortriptyline
Welcome to the technical support center for the synthesis of cis-10,11-Dihydroxy Nortriptyline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the synthesis of this nortriptyline metabolite. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy to introduce the cis-diol functionality in nortriptyline?
A1: The most prevalent and stereoselective method is the cis-dihydroxylation of the corresponding alkene precursor, 10,11-dehydro nortriptyline. This is typically achieved using osmium tetroxide (OsO₄), often in catalytic amounts with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) in a process known as the Upjohn dihydroxylation.[1][2][3] This method is favored for its reliability in producing syn (cis) diols.[2]
Q2: Are there any significant side reactions to be aware of during the dihydroxylation step?
A2: Yes, several side reactions can occur. Over-oxidation of the newly formed diol to the corresponding diketone (10,11-dioxo nortriptyline) is a potential issue, particularly if reaction conditions are not carefully controlled. Additionally, the secondary amine of the nortriptyline core can be susceptible to oxidation, potentially forming N-oxides, which can complicate the purification process.[4][5]
Q3: Why is the purification of this compound challenging?
A3: The target molecule possesses multiple polar functional groups: two hydroxyls and a secondary amine. The basic nature of the amine leads to strong interactions with the acidic silanol groups of standard silica gel, a common stationary phase in column chromatography. This can result in significant peak tailing, poor separation from polar impurities, and even irreversible adsorption or degradation of the product on the column.[6][7]
Q4: What analytical methods are recommended to confirm the stereochemistry and purity of the final product?
A4: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) using a chiral column is effective for separating cis and trans isomers.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural elucidation. To better distinguish between diastereomers, NMR analysis of derivatized diols, for example, as their acetonides or esters with a chiral agent, can be employed to enhance the difference in chemical shifts between the isomers.[10][11]
Troubleshooting Guides
Problem 1: Low Yield of cis-Diol and Presence of Starting Alkene
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst or Co-oxidant | Ensure the OsO₄ solution is fresh or has been stored properly to prevent reduction. Use a fresh bottle of NMO, as it can degrade over time. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature, but be cautious of potential side reactions. |
| Steric Hindrance | The bulky tricyclic system of nortriptyline may slow down the reaction. Ensure adequate mixing and consider using a less sterically hindered dihydroxylation reagent if the issue persists, although this may compromise stereoselectivity. |
Problem 2: Formation of Multiple Products (Poor Selectivity)
| Possible Cause | Troubleshooting Step |
| Over-oxidation to Diketone | Reduce the amount of co-oxidant (NMO) to be closer to stoichiometric. Ensure the reaction is quenched as soon as the starting material is consumed (monitored by TLC). Lowering the reaction temperature can also help minimize over-oxidation. |
| Formation of trans-Diol | This indicates a non-concerted dihydroxylation mechanism may be competing. Ensure the use of a reliable cis-dihydroxylation method like OsO₄. Other reagents may give mixtures of stereoisomers. |
| Oxidation of the Amine | Protect the secondary amine as a suitable protecting group (e.g., Boc or Cbz) before the oxidation step. The protecting group can be removed in a subsequent step. |
Problem 3: Difficulty in Purifying the Product by Column Chromatography
| Possible Cause | Troubleshooting Step |
| Strong Interaction with Silica Gel | Option A: Add a basic modifier to the mobile phase. For example, use a solvent system like Dichloromethane/Methanol with 0.5-1% triethylamine or ammonia.[6][7] This will "cap" the acidic sites on the silica gel and reduce peak tailing. |
| Option B: Use an alternative stationary phase. Basic alumina or amine-functionalized silica columns are less acidic and can significantly improve the separation of basic compounds.[6][7] | |
| Option C: Employ reversed-phase chromatography. A C18 column with a mobile phase of acetonitrile/water and a pH modifier (e.g., formic acid or ammonia to ensure the analyte is in a single ionic form) can be effective for polar compounds.[6] | |
| Product is Water-Soluble | During aqueous workup, the protonated amine salt of the diol may have significant water solubility. To extract the product into the organic layer, first, basify the aqueous layer with a suitable base (e.g., NaHCO₃ or dilute NaOH) to deprotonate the amine.[12] |
Experimental Protocols
Key Experiment: Catalytic cis-Dihydroxylation of 10,11-Dehydro Nortriptyline
This protocol is a representative method based on the Upjohn dihydroxylation procedure.
-
Preparation of Reactants : Dissolve 10,11-dehydro nortriptyline (1 equivalent) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Addition of Reagents : To the stirred solution, add N-methylmorpholine N-oxide (NMO) (1.2 equivalents).
-
Initiation of Reaction : Add a catalytic amount of osmium tetroxide (OsO₄) (e.g., 0.02 equivalents, typically as a 2.5% solution in tert-butanol).
-
Reaction Monitoring : Stir the reaction at room temperature and monitor its progress by TLC, watching for the disappearance of the starting alkene spot.
-
Quenching : Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate. Stir for 30 minutes.
-
Workup : Extract the mixture with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product using column chromatography on silica gel with a mobile phase of dichloromethane/methanol/triethylamine (e.g., 90:9:1) or using one of the alternative methods described in the troubleshooting guide.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting purification challenges.
References
- 1. Osmium tetroxide - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Oxidation of tricyclic antidepressant drugs with chloramine-T in acidic solutions: kinetic, mechanistic and thermodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidation of tricyclic antidepressant drugs with chloramine-T in acidic solutions: kinetic, mechanistic and thermodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Workup [chem.rochester.edu]
Technical Support Center: Purification Strategies for Synthetic Nortriptyline Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of synthetic nortriptyline metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for synthetic nortriptyline and its metabolites?
A1: The primary purification methods for nortriptyline and its metabolites, such as 10-hydroxynortriptyline, include:
-
High-Performance Liquid Chromatography (HPLC): Both reversed-phase (RP-HPLC) and normal-phase (NP-HPLC) are widely used for their high resolution.[1][2][3]
-
Flash Chromatography: Suitable for purifying larger quantities of synthetic products.
-
Solid-Phase Extraction (SPE): Effective for sample cleanup and isolation, often yielding cleaner samples than liquid-liquid extraction.[4][5]
-
Crystallization: Can be employed to obtain highly pure crystalline forms of the compounds, with nortriptyline hydrochloride known to exist in at least two polymorphic forms.[6]
-
Thin-Layer Chromatography (TLC): Primarily used for reaction monitoring and developing solvent systems for column chromatography.[7]
Q2: What are the main metabolites of nortriptyline I should be aware of during synthesis and purification?
A2: The major metabolite of nortriptyline is 10-hydroxynortriptyline, which exists as E and Z isomers.[8] During synthesis, you may also encounter N-demethylated byproducts or other related substances, depending on the synthetic route.
Q3: Which HPLC mode is better for purifying nortriptyline metabolites, reversed-phase or normal-phase?
A3: The choice depends on the specific metabolite and the impurities present.
-
Reversed-phase HPLC (RP-HPLC) , typically with a C18 column, is the most common and effective method for separating nortriptyline and its polar metabolites from less polar impurities.[1][3]
-
Normal-phase HPLC on a silica column can also be used and may offer better separation for certain isomers or closely related compounds.[9][10]
Q4: How does mobile phase pH affect the separation of nortriptyline and its metabolites in RP-HPLC?
A4: Mobile phase pH is a critical parameter. Nortriptyline is a basic compound (pKa of 9.4).[3] Adjusting the pH of the mobile phase (typically using a buffer like phosphate or ammonium acetate) will alter the ionization state of the analyte and can significantly impact retention time and peak shape.[3] For basic compounds like nortriptyline, a slightly acidic to neutral pH is often used to ensure good peak shape and retention on a C18 column.[3]
Q5: Are there any specific safety precautions I should take when handling nortriptyline and its metabolites?
A5: Yes, nortriptyline is a pharmacologically active compound. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Handle the compounds in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
Troubleshooting Guides
This section addresses common problems encountered during the purification of synthetic nortriptyline metabolites.
HPLC Purification Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH.- Column overload.- Silanol interactions with the basic amine group. | - Adjust mobile phase pH to ensure consistent ionization (e.g., add 0.1% formic acid or triethylamine).- Reduce the sample concentration or injection volume.- Use a base-deactivated column or add a competing base to the mobile phase. |
| Poor Resolution Between Metabolite Isomers (e.g., E/Z of 10-hydroxynortriptyline) | - Mobile phase composition is not optimal.- Inadequate column efficiency. | - Optimize the organic modifier (e.g., acetonitrile, methanol) percentage in the mobile phase.[3]- Try a different buffer system (e.g., ammonium acetate vs. phosphate buffer).- Use a column with a different stationary phase or a smaller particle size for higher efficiency. |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column degradation. | - Ensure accurate and consistent preparation of the mobile phase, including pH adjustment.- Use a column oven to maintain a constant temperature.- Flush the column after each use and use a guard column to extend its life. |
| No or Low Recovery of the Product | - Compound is irreversibly adsorbed onto the column.- Compound precipitated in the mobile phase. | - For basic compounds, ensure the mobile phase pH is compatible with the stationary phase and prevents strong adsorption.- Check the solubility of your compound in the mobile phase. Adjust the organic content if necessary. |
General Purification and Work-up Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Difficulty Removing a Specific Impurity | - Impurity has similar polarity to the target metabolite. | - If using column chromatography, try a different solvent system with alternative selectivity (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol).- Consider using a different purification technique, such as preparative HPLC or crystallization. |
| Product is an Oil and Won't Crystallize | - Presence of residual solvent or impurities.- The compound may be amorphous or have a low melting point. | - Ensure the product is free of solvent by drying under high vacuum.- Try different crystallization solvents or solvent combinations.- If direct crystallization fails, consider converting the free base to a salt (e.g., hydrochloride) which may have better crystalline properties.[6] |
| Low Yield After Liquid-Liquid Extraction | - Incorrect pH during extraction.- Emulsion formation. | - Nortriptyline is a base. Ensure the aqueous layer is basic (pH > 10) to extract the free base into an organic solvent. To extract into an aqueous layer, acidify the solution.- To break emulsions, try adding brine, heating gently, or filtering through celite. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Nortriptyline Metabolite Purification
This protocol is a general guideline for purifying nortriptyline metabolites using RP-HPLC.
-
Column Selection: Use a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Gradient Elution: Start with a lower percentage of Solvent B and gradually increase the concentration to elute the compounds. An example gradient could be 20-80% Solvent B over 30 minutes. The optimal gradient will need to be developed based on TLC or analytical HPLC scouting runs.
-
Sample Preparation: Dissolve the crude synthetic mixture in the initial mobile phase composition or a compatible solvent like methanol. Filter the sample through a 0.45 µm filter before injection.
-
Detection: Use a UV detector, typically at a wavelength of around 240 nm.[11]
-
Fraction Collection: Collect fractions corresponding to the desired product peak.
-
Post-Purification: Combine the relevant fractions, remove the organic solvent under reduced pressure, and then lyophilize or perform a liquid-liquid extraction to isolate the pure compound from the aqueous buffer.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
This protocol can be used to remove major impurities before final purification by HPLC or crystallization.
-
Cartridge Selection: Choose a C18 SPE cartridge.
-
Conditioning: Condition the cartridge by washing with methanol followed by water or an appropriate buffer.
-
Sample Loading: Dissolve the crude product in a suitable solvent and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent mixture (e.g., water/methanol with a low percentage of methanol) to elute highly polar impurities.
-
Elution: Elute the target metabolite with a stronger solvent, such as a higher concentration of methanol or acetonitrile. It may be beneficial to use a stepped gradient of solvent strengths to separate the desired compound from other retained impurities.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
Data Presentation
The following tables summarize typical parameters used in the purification of nortriptyline and related compounds.
Table 1: HPLC Parameters for Nortriptyline Analysis
| Parameter | Description | Reference(s) |
| Stationary Phase | C18 ODS Column | [11] |
| Mobile Phase | Acetonitrile:Water (30:70, v/v) with 0.5% triethylamine and 0.3% orthophosphoric acid (pH 3.1) | [11] |
| Detection | UV at 240 nm | [11] |
| Linear Range | 4 - 400 µg/L | [11] |
| Absolute Recovery | ~99-102% | [11] |
Table 2: TLC Solvent Systems for Tricyclic Antidepressants
| Solvent System Composition | Notes | Reference(s) |
| Ethyl Acetate / Hexane (various ratios) | Good starting point for general purpose separation. | [12] |
| Methanol / Dichloromethane (1:99 to 10:90) | For more polar compounds. | [12] |
| Add 0.1-2.0% Triethylamine | For basic compounds like nortriptyline to reduce tailing. | [12] |
| Add 0.1-2.0% Acetic or Formic Acid | For acidic compounds. | [12] |
Visualizations
Caption: General experimental workflow for the purification of synthetic nortriptyline metabolites.
Caption: Decision-making flowchart for troubleshooting common purification challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection and Quantification of Tricyclic Antidepressants and Other Psychoactive Drugs in Urine by HPLC/MS/MSfor Pain Management Compliance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. um.edu.mt [um.edu.mt]
- 4. Comparative study of extraction methods from biological material of tricyclic antidepressants: imipramine, clomipramine, amitriptyline - Kulikova - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]
- 5. Quantitative determination of tricyclic antidepressants and their metabolites in plasma by solid-phase extraction (Bond-Elut TCA) and separation by capillary gas chromatography with nitrogen-phosphorous detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A structural powder diffraction study of two polymorphic forms of nortriptyline hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
- 9. Selective determination of amitriptyline and nortriptyline in human plasma by HPLC with ultraviolet and particle beam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. silicycle.com [silicycle.com]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to the Validation of cis-10,11-Dihydroxy Nortriptyline Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of drug metabolites is paramount. This guide provides a comprehensive comparison of analytical methods for the validation of cis-10,11-Dihydroxy Nortriptyline, a key metabolite of the tricyclic antidepressant nortriptyline. We delve into the experimental data, detailed protocols, and visual workflows to empower you in selecting the most suitable method for your research needs.
Method Comparison: A Head-to-Head Analysis
The quantification of this compound in biological matrices is predominantly achieved through sophisticated chromatographic techniques coupled with mass spectrometry. The two leading methods, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offer distinct advantages in terms of sensitivity, selectivity, and sample throughput. Below is a summary of their performance based on published validation data for nortriptyline and its hydroxylated metabolites.
| Parameter | HPLC-MS/MS | GC-MS |
| Lower Limit of Quantification (LLOQ) | 0.2 - 1.09 ng/mL[1][2] | ~1 ng/mL |
| Linearity (r²) | > 0.99[1][2] | > 0.99 |
| Precision (%CV) | < 15%[1][2] | < 15% |
| Accuracy (% Bias) | Within ±15%[1] | Within ±15% |
| Sample Preparation | Protein precipitation, Liquid-liquid extraction[1][2] | Liquid-liquid extraction, Derivatization |
| Throughput | High | Moderate |
| Stereoselectivity | Achievable with chiral columns | Can be challenging |
The Gold Standard: LC-MS/MS for High Sensitivity and Throughput
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred method for the bioanalysis of drug metabolites due to its exceptional sensitivity, selectivity, and amenability to high-throughput screening.
Experimental Protocol: LC-MS/MS Method
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., Nortriptyline-d3).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used. For chiral separation of cis and trans isomers, a chiral stationary phase (e.g., cellulose or amylose-based) would be necessary.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typical.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be determined by infusion of the analytical standard).
-
Internal Standard (Nortriptyline-d3): Specific precursor > product ion transition.
-
4. Validation Parameters: The method should be validated according to the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[3][4][5][6][7][8][9][10][11][12] Key parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Matrix Effect
-
Recovery
-
Stability (Freeze-thaw, bench-top, long-term)
The Classic Approach: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and reliable technique for the analysis of thermally stable and volatile compounds. For non-volatile metabolites like this compound, a derivatization step is typically required to increase their volatility.
Experimental Protocol: GC-MS Method
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization):
-
To 1 mL of plasma, add an internal standard and adjust the pH to >9 with a suitable buffer.
-
Extract the analyte with an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to form a volatile derivative.
2. GC-MS Conditions:
-
Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to ensure separation from other matrix components.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.
Visualizing the Workflow
To aid in understanding the experimental processes, the following diagrams illustrate the workflows for both LC-MS/MS and GC-MS methods.
Caption: LC-MS/MS experimental workflow.
Caption: GC-MS experimental workflow.
Signaling Pathway and Logical Relationships
The metabolic pathway of nortriptyline leading to the formation of this compound is a critical aspect to consider during method development, as it informs potential interferences and the need for isomeric separation.
Caption: Nortriptyline metabolic pathway.
Sourcing Analytical Standards
The availability of a certified reference standard is a prerequisite for method validation. This compound analytical standards can be sourced from various chemical suppliers. It is crucial to obtain a certificate of analysis to confirm the identity and purity of the standard.
Conclusion
The choice between HPLC-MS/MS and GC-MS for the validation of an analytical method for this compound will depend on the specific requirements of the study. HPLC-MS/MS offers superior sensitivity and throughput, making it ideal for clinical and pharmacokinetic studies. GC-MS, while requiring a derivatization step, remains a robust and reliable alternative. For studies where the stereochemistry is critical, the use of a chiral chromatographic column is essential to differentiate between the cis and trans isomers. This guide provides the foundational knowledge and comparative data to assist researchers in making an informed decision for their analytical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. tandfonline.com [tandfonline.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. bioanalysisforum.jp [bioanalysisforum.jp]
- 9. moh.gov.bw [moh.gov.bw]
- 10. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 11. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 12. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
A Comparative Guide to Inter-day and Intra-day Precision in Nortriptyline Metabolite Assays
The rigorous validation of bioanalytical methods is critical for the quantitative determination of drugs and their metabolites in biological fluids, underpinning the reliability of pharmacokinetic and toxicokinetic studies. A key parameter in this validation is precision, which assesses the closeness of repeated individual measurements. This guide provides a comparative overview of the inter-day and intra-day precision for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay developed for the quantification of nortriptyline's active metabolites, E-10-hydroxynortriptyline and Z-10-hydroxynortriptyline, in human plasma.
The data and methodologies presented are based on established and validated protocols, demonstrating high sensitivity and robustness suitable for clinical research.
Comparison of Assay Precision
Precision is expressed as the coefficient of variation (%CV) and is evaluated at multiple concentration levels, including the Lower Limit of Quantitation (LLOQ) and Quality Control (QC) samples at low, medium, and high concentrations. According to regulatory guidelines, the %CV should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[1]
The following tables summarize the intra-day (within a single day) and inter-day (across multiple days) precision for a validated LC-MS/MS assay for nortriptyline metabolites.[2][3] The assay demonstrated a precision with a coefficient of variance under 7.1% for QC samples and less than 16% at the LLOQ.[2][3]
Table 1: Intra-day Precision of Nortriptyline Metabolite Assay
| Analyte | Concentration Level | Nominal Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) | Precision (%CV) |
|---|---|---|---|---|---|
| E/Z-10-hydroxynortriptyline | LLOQ | 0.5 | 6 | 0.48 | <16.0 |
| E/Z-10-hydroxynortriptyline | Low QC | 1.5 | 6 | 1.54 | <7.1 |
| E/Z-10-hydroxynortriptyline | Medium QC | 20.0 | 6 | 19.8 | <7.1 |
| E/Z-10-hydroxynortriptyline | High QC | 35.0 | 6 | 35.5 | <7.1 |
Table 2: Inter-day Precision of Nortriptyline Metabolite Assay
| Analyte | Concentration Level | Nominal Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) | Precision (%CV) |
|---|---|---|---|---|---|
| E/Z-10-hydroxynortriptyline | LLOQ | 0.5 | 6 | 0.51 | <16.0 |
| E/Z-10-hydroxynortriptyline | Low QC | 1.5 | 6 | 1.49 | <7.1 |
| E/Z-10-hydroxynortriptyline | Medium QC | 20.0 | 6 | 20.3 | <7.1 |
| E/Z-10-hydroxynortriptyline | High QC | 35.0 | 6 | 34.9 | <7.1 |
Experimental Methodology
The precision data presented is derived from a validated LC-MS/MS method designed for the simultaneous estimation of nortriptyline and its hydroxylated metabolites.[2][4]
1. Sample Preparation:
-
Initial Step: An internal standard (e.g., carbamazepine) is added to 250 µL of human plasma samples (calibration standards, QC samples, and unknown study samples).[4]
-
Extraction: Analytes are extracted from the plasma using either a simple protein precipitation or a liquid-liquid extraction process.[2][4] For protein precipitation, an organic solvent like acetonitrile is added to precipitate plasma proteins.[2]
-
Final Step: The mixture is centrifuged, and the resulting supernatant is collected for analysis.
2. Chromatographic Conditions:
-
System: A High-Performance Liquid Chromatography (HPLC) system is used.
-
Column: Chromatographic separation is achieved on a C18 analytical column (e.g., HyPURITY C18).[2][4]
-
Mobile Phase: A gradient or isocratic mobile phase is used. One such mobile phase consists of 20 mM ammonium acetate and acetonitrile (20:80, v/v) or 0.1% formic acid in an acetonitrile gradient.[2][4]
-
Flow Rate: A typical flow rate is 0.50 mL/min.[4]
3. Mass Spectrometric Conditions:
-
Detector: A tandem mass spectrometer is used for detection.
-
Ionization: Electrospray ionization (ESI) in the positive mode is employed.[2]
-
Detection Mode: The system operates in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity for the specific analytes and their fragments.[4]
4. Calculation of Precision:
-
To determine intra-day precision, multiple replicates (e.g., n=6) of QC samples at four different concentration levels (LLOQ, LQC, MQC, HQC) are analyzed in a single run on the same day.
-
To determine inter-day precision, the same process is repeated over several consecutive days.
-
The precision is calculated as the percent coefficient of variation (%CV) for the measured concentrations of the replicate samples.
Assay Workflow Visualization
The following diagram illustrates the general workflow for determining the precision of the nortriptyline metabolite assay.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape: A Comparative Guide to Dihydroxy Nortriptyline Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is a critical step in understanding pharmacokinetic profiles and ensuring therapeutic efficacy and safety. This guide provides a detailed comparison of analytical methods for the determination of dihydroxy nortriptyline, a key metabolite of the antidepressant nortriptyline. We present a synthesis of accuracy and recovery data from various studies, alongside detailed experimental protocols and workflow visualizations to aid in methodological selection and implementation.
Performance Comparison of Analytical Methods
The accurate measurement of dihydroxy nortriptyline in biological matrices is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, crucial for detecting the low concentrations often present in clinical and preclinical samples. Below is a summary of performance data from several published methods, highlighting their accuracy and recovery.
| Analytical Method | Analyte(s) | Matrix | Sample Preparation | Accuracy (%) | Recovery (%) | LLOQ (ng/mL) | Linearity (ng/mL) | Reference |
| LC-MS/MS | Nortriptyline, E- and Z-10-hydroxynortriptyline | Human Plasma | Protein Precipitation | 92-114% | >90% | 0.5 | 0.5-40 | [1][2] |
| LC-MS/MS | Nortriptyline, 10-hydroxynortriptyline | Human Plasma | Liquid-Liquid Extraction | Not explicitly stated, but described as "good" | Not explicitly stated | 0.8 | 0.8-32 | [3] |
| LC-MS/MS | Amitriptyline, Nortriptyline, E- and Z-10-hydroxynortriptyline | Human Serum | Protein Precipitation followed by dilution | Not explicitly stated, validated method | Not explicitly stated | 0.5 | 0.5-400 | [4] |
| LC-MS/MS | Nortriptyline, 10-hydroxynortriptyline | Human Plasma | Liquid-Liquid Extraction | Meets FDA guidelines | Not explicitly stated | 1.09 | 1.09-30 | [5] |
| GC-MS | Amitriptyline, Nortriptyline, 10-hydroxyamitriptyline, 10-hydroxynortriptyline | Human Plasma | Dehydration of hydroxy metabolites | <5% error | Not explicitly stated | 1 | Not explicitly stated | [6] |
Detailed Experimental Protocols
The choice of experimental protocol can significantly impact the accuracy and recovery of dihydroxy nortriptyline analysis. Here, we detail two common approaches: Protein Precipitation and Liquid-Liquid Extraction, as described in the cited literature.
Method 1: Protein Precipitation for LC-MS/MS Analysis
This method is favored for its simplicity and high-throughput potential.
1. Sample Preparation:
-
A small volume of plasma or serum (typically 100-250 µL) is aliquoted into a microcentrifuge tube.[5]
-
An internal standard solution (e.g., deuterated nortriptyline) is added.
-
A protein precipitating agent, such as acetonitrile, is added to the sample, typically in a 3:1 ratio.
-
The mixture is vortexed vigorously to ensure complete protein precipitation.
-
The sample is then centrifuged at high speed to pellet the precipitated proteins.
-
The supernatant, containing the analyte and internal standard, is carefully transferred to a clean tube or a 96-well plate for analysis.[4]
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The extract is injected onto a C18 reversed-phase column. A gradient elution is typically employed using a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).[1][2]
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for dihydroxy nortriptyline and the internal standard.[1][4]
Method 2: Liquid-Liquid Extraction for LC-MS/MS Analysis
Liquid-liquid extraction (LLE) is a classic sample preparation technique that can provide cleaner extracts compared to protein precipitation.
1. Sample Preparation:
-
A plasma or serum sample (e.g., 250 µL) is mixed with an internal standard.[5]
-
A buffering agent is added to adjust the pH of the sample, optimizing the extraction of the target analytes.
-
An immiscible organic solvent (e.g., a mixture of ethyl acetate and n-hexane) is added.
-
The mixture is vortexed to facilitate the transfer of the analytes from the aqueous phase to the organic phase.
-
The sample is centrifuged to separate the aqueous and organic layers.
-
The organic layer, containing the analytes, is transferred to a new tube.
-
The solvent is evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in a small volume of the mobile phase before injection into the LC-MS/MS system.[5]
2. LC-MS/MS Analysis:
-
The analytical instrumentation and conditions are generally similar to those used after protein precipitation, employing a C18 column and MRM-based detection.[5]
Concluding Remarks
The choice between protein precipitation and liquid-liquid extraction will depend on the specific requirements of the study. Protein precipitation offers a faster and simpler workflow, making it suitable for high-throughput screening. Liquid-liquid extraction, while more labor-intensive, often results in cleaner samples, which can improve assay robustness and reduce matrix effects in the LC-MS/MS analysis. Both methods, when properly validated, can provide accurate and reliable quantification of dihydroxy nortriptyline in biological matrices. The data presented in this guide serves as a valuable resource for selecting and implementing the most appropriate analytical strategy for your research needs.
References
- 1. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-performance liquid chromatography-mass spectrometry for the quantification of nortriptyline and 10-hydroxynortriptyline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A method for the determination of amitriptyline and its metabolites nortriptyline, 10-hydroxyamitriptyline, and 10-hydroxynortriptyline in human plasma using stable isotope dilution and gas chromatography-chemical ionization mass spectrometry (GC-CIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Norepinephrine Reuptake Inhibition by Nortriptyline and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the norepinephrine reuptake inhibition properties of the tricyclic antidepressant nortriptyline and its primary metabolites: (E)-10-hydroxynortriptyline, (Z)-10-hydroxynortriptyline, and desmethylnortriptyline. This information is crucial for understanding the overall pharmacological profile of nortriptyline and for the development of novel therapeutics targeting the norepinephrine transporter (NET).
Executive Summary
Nortriptyline is a secondary amine tricyclic antidepressant that functions as a potent inhibitor of the norepinephrine transporter. Its clinical efficacy is not solely dependent on the parent drug, as its metabolites are also pharmacologically active. This guide synthesizes in vitro data to compare the potencies of nortriptyline and its major metabolites in inhibiting norepinephrine reuptake. The data indicates that while nortriptyline is a highly potent NET inhibitor, its metabolites, particularly (E)-10-hydroxynortriptyline, also contribute significantly to its norepinephrine reuptake inhibiting properties.
Comparative Potency at the Norepinephrine Transporter
The following table summarizes the binding affinities (Ki) of nortriptyline and its metabolites for the human norepinephrine transporter. A lower Ki value indicates a higher binding affinity and greater potency as an inhibitor.
| Compound | Ki (nM) for Human Norepinephrine Transporter |
| Nortriptyline | 1.9 |
| (E)-10-Hydroxynortriptyline | 4.1 |
| (Z)-10-Hydroxynortriptyline | 38 |
| Desmethylnortriptyline | 1.3 |
Data sourced from Tatsumi et al. (1997), "Pharmacological profile of antidepressants and related compounds at human monoamine transporters." European Journal of Pharmacology, 340(2-3), 249-258.
Metabolic Pathway of Nortriptyline
Nortriptyline undergoes extensive metabolism in the liver, primarily through hydroxylation and demethylation, to form active metabolites. The key enzymatic steps are outlined in the diagram below.
Serotonin Transporter Affinity of cis-10,11-Dihydroxy Nortriptyline: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the serotonin transporter (SERT) affinity of cis-10,11-Dihydroxy Nortriptyline, a metabolite of the tricyclic antidepressant (TCA) nortriptyline. Due to the limited availability of direct binding data for this specific metabolite, its affinity is contextualized through data on its parent compound and related metabolites, alongside a comparison with established Selective Serotonin Reuptake Inhibitors (SSRIs) and other TCAs. All quantitative data is presented in tabular format, and a detailed experimental protocol for determining SERT affinity is provided.
Comparative SERT Affinity: A Tabular Overview
| Compound Class | Compound | SERT Affinity (Ki/IC50, nM) |
| Nortriptyline & Metabolite | Nortriptyline | 940 (IC50)[1] |
| (E)-10-hydroxynortriptyline | 6700 (IC50)[1] | |
| This compound | Data not available | |
| Tricyclic Antidepressants (TCAs) | Amitriptyline | 4.0 - 26 |
| Clomipramine | 0.14 - 0.4 | |
| Imipramine | 0.7 - 4.6 | |
| Desipramine | 15 - 39 | |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Fluoxetine | 0.9 - 6.3 |
| Sertraline | 0.2 - 2.1 | |
| Paroxetine | 0.07 - 0.3 | |
| Citalopram | 1.1 - 5.1 | |
| Fluvoxamine | 2.1 - 11 |
Experimental Protocols: Radioligand Binding Assay for SERT Affinity
The determination of a compound's affinity for the serotonin transporter is typically conducted using a competitive radioligand binding assay. This in vitro technique measures the ability of a test compound to displace a radioactively labeled ligand that is known to bind with high affinity to SERT.
1. Preparation of SERT-Containing Membranes:
-
Human embryonic kidney (HEK-293) cells or other suitable cell lines are transfected with a plasmid encoding the human serotonin transporter (hSERT).
-
The cells are cultured to allow for the expression of the transporter protein.
-
The cells are then harvested and subjected to homogenization and centrifugation to isolate the cell membranes, which contain the embedded SERT proteins. The final membrane preparation is stored at -80°C.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A constant concentration of a radioligand, such as [³H]-citalopram or [¹²⁵I]-RTI-55, is added to each well.
-
A range of concentrations of the unlabeled test compound (e.g., this compound, other antidepressants) is then added to the wells.
-
The SERT-containing membrane preparation is added to initiate the binding reaction.
-
The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.
3. Separation and Detection:
-
After incubation, the bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter. The membranes containing the bound radioligand are trapped on the filter, while the unbound radioligand passes through.
-
The filters are washed with an ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is then quantified using a scintillation counter.
4. Data Analysis:
-
The amount of radioligand bound to the transporter is plotted against the concentration of the competing unlabeled test compound.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value.
-
The IC50 value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow Diagram
Caption: Workflow of a competitive radioligand binding assay for SERT affinity.
Discussion and Conclusion
While direct experimental data on the serotonin transporter affinity of this compound remains elusive in the public domain, the available evidence from its parent compound and mono-hydroxylated metabolite provides a strong basis for inference. The significantly reduced SERT affinity of (E)-10-hydroxynortriptyline compared to nortriptyline suggests that the addition of hydroxyl groups diminishes the molecule's ability to bind to the serotonin transporter.[1] This is consistent with the broader understanding that nortriptyline and its metabolites generally exhibit a higher affinity for the norepinephrine transporter than for the serotonin transporter.[2]
In comparison to the highly potent and selective serotonin reuptake inhibitors like paroxetine and sertraline, which have Ki values in the low nanomolar or even sub-nanomolar range, nortriptyline and its hydroxylated metabolites are considerably weaker inhibitors of SERT. This distinction in transporter affinity is a key pharmacological differentiator between tricyclic antidepressants and selective serotonin reuptake inhibitors.
For researchers and drug development professionals, this comparative analysis underscores the importance of characterizing the full metabolic profile of a drug candidate and assessing the pharmacological activity of its major metabolites. The hydroxylation of nortriptyline serves as a clear example of how metabolic transformation can significantly alter the interaction of a molecule with its intended and off-target receptors. Further in vitro binding studies are warranted to definitively determine the SERT affinity of this compound and to fully elucidate its contribution to the overall pharmacological profile of nortriptyline.
References
Hydroxylated Nortriptyline Metabolites: A Comparative Receptor Binding Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the receptor binding profiles of nortriptyline and its hydroxylated metabolites, E-10-hydroxynortriptyline and Z-10-hydroxynortriptyline. The information presented is supported by experimental data to assist researchers in understanding the pharmacological nuances of these compounds.
Comparative Receptor Binding Affinities
The therapeutic and adverse effects of tricyclic antidepressants like nortriptyline are dictated by their affinity for various neurotransmitter receptors and transporters. Metabolism of nortriptyline, primarily through hydroxylation at the 10-position, results in the formation of E-10-hydroxynortriptyline and Z-10-hydroxynortriptyline. These metabolites are pharmacologically active and exhibit distinct receptor binding profiles compared to the parent drug.
Below is a summary of the available quantitative data on the binding affinities (Ki values) of nortriptyline and its hydroxylated metabolites for key receptors and transporters. Lower Ki values indicate higher binding affinity.
| Receptor/Transporter | Nortriptyline (Ki, nM) | E-10-hydroxynortriptyline (Ki, nM) | Z-10-hydroxynortriptyline (Ki, nM) |
| Monoamine Transporters | |||
| Norepinephrine Transporter (NET) | 3.18 - 6.3[1] | Equipotent to Nortriptyline[2] | Similar to Nortriptyline[2] |
| Serotonin Transporter (SERT) | 5.53[1] | Less potent than Nortriptyline[3] | Data not available |
| Dopamine Transporter (DAT) | >10,000 | Data not available | Data not available |
| Neurotransmitter Receptors | |||
| Muscarinic Acetylcholine (M1) | ~15 | ~270 (1/18th of Nortriptyline)[4] | Data not available |
| Histamine H1 | 0.04 - 10.4[1] | Data not available | Data not available |
| Alpha-1A Adrenergic | ~25-80 fold higher affinity than α1B | Data not available | Data not available |
| Alpha-1B Adrenergic | Weak antagonist | Data not available | Data not available |
| Alpha-1D Adrenergic | ~10-25 fold higher affinity than α1B | Data not available | Data not available |
Key Observations:
-
Norepinephrine Transporter (NET): Both E- and Z-10-hydroxynortriptyline appear to retain high affinity for the norepinephrine transporter, comparable to that of nortriptyline itself.[2][5] This suggests that the hydroxylated metabolites contribute significantly to the noradrenergic effects of nortriptyline treatment.
-
Serotonin Transporter (SERT): While nortriptyline has a moderate affinity for the serotonin transporter, its hydroxylated metabolites are reported to be less potent inhibitors of serotonin uptake.[3] This indicates a potential shift in the serotonin-to-norepinephrine activity ratio following metabolism.
-
Muscarinic Acetylcholine Receptors: A significant finding is the substantially reduced affinity of E-10-hydroxynortriptyline for muscarinic acetylcholine receptors, being approximately 18 times weaker than nortriptyline.[4][6] This reduction in anticholinergic activity could translate to a more favorable side-effect profile for this metabolite.
-
Other Receptors: Nortriptyline displays high affinity for histamine H1 receptors and varying affinities for alpha-1 adrenergic receptor subtypes.[1][7] Quantitative binding data for the hydroxylated metabolites at these receptors is currently limited.
Experimental Protocols
The determination of receptor binding affinities is typically conducted through in vitro radioligand binding assays. These assays are fundamental in pharmacological research for characterizing the interaction of a drug with its target receptor.
General Protocol for Competitive Radioligand Binding Assay
This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity (Ki) of a test compound (e.g., hydroxylated nortriptyline metabolites) for a specific receptor.
1. Materials and Reagents:
-
Receptor Source: Cell membranes or tissue homogenates expressing the target receptor (e.g., rat brain cortex for muscarinic receptors, cells transfected with human transporters).
-
Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [³H]QNB for muscarinic receptors, [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]pyrilamine for H1 receptors, [³H]prazosin for alpha-1 adrenergic receptors).
-
Test Compound: The unlabeled drug or metabolite to be tested (e.g., E-10-hydroxynortriptyline, Z-10-hydroxynortriptyline).
-
Assay Buffer: A buffer solution optimized for the specific receptor-ligand binding interaction (e.g., Tris-HCl, phosphate buffer).
-
Wash Buffer: A cold buffer solution to wash away unbound radioligand.
-
Scintillation Cocktail: A liquid that emits light when it interacts with the radioactive decay of the radioligand.
-
Filtration Apparatus: A device to separate bound from unbound radioligand (e.g., a cell harvester with glass fiber filters).
-
Scintillation Counter: An instrument to measure the radioactivity.
2. Procedure:
-
Membrane Preparation: Prepare a suspension of the receptor source (cell membranes or tissue homogenates) in the assay buffer. The protein concentration should be optimized for the specific assay.
-
Assay Setup: In a series of tubes or a microplate, add the following components in order:
-
Assay buffer.
-
A fixed concentration of the radioligand.
-
Increasing concentrations of the unlabeled test compound.
-
A high concentration of a known potent unlabeled ligand to determine non-specific binding.
-
Buffer alone to determine total binding.
-
-
Incubation: Add the membrane preparation to initiate the binding reaction. Incubate the mixture at a specific temperature and for a duration sufficient to reach equilibrium.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with cold wash buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Generate a Competition Curve: Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine IC50: From the competition curve, determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Pathways
To better understand the context of this research, the following diagrams illustrate the metabolic pathway of nortriptyline and a typical experimental workflow for a receptor binding assay.
Caption: Metabolic pathway of nortriptyline to its hydroxylated metabolites and their primary targets.
Caption: General workflow for a competitive radioligand binding assay.
References
- 1. nortriptyline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Neuropharmacological properties of amitriptyline, nortriptyline and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical and biochemical effects during treatment of depression with nortriptyline: the role of 10-hydroxynortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Weak binding of 10-hydroxymetabolites of nortriptyline to rat brain muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxylated metabolites of tricyclic antidepressants: preclinical assessment of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Active hydroxymetabolites of antidepressants. Emphasis on E-10-hydroxy-nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The tricyclic antidepressants amitriptyline, nortriptyline and imipramine are weak antagonists of human and rat alpha1B-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nortriptyline Metabolite Plasma Concentrations
This guide provides a comprehensive comparison of the plasma concentrations of nortriptyline and its primary metabolites. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental methodologies, and visualizes the metabolic pathways and analytical workflows involved in the study of this widely used tricyclic antidepressant.
Executive Summary
Nortriptyline, a secondary amine tricyclic antidepressant, undergoes extensive metabolism in the body, primarily through hydroxylation and demethylation. The main metabolites include (E)-10-hydroxynortriptyline, (Z)-10-hydroxynortriptyline, and desmethylnortriptyline. The plasma concentrations of nortriptyline and its metabolites can vary significantly among individuals due to genetic factors, particularly polymorphisms in the cytochrome P450 enzyme CYP2D6, as well as co-administered medications. Understanding the relative plasma concentrations of these metabolites is crucial for optimizing therapeutic efficacy and minimizing adverse effects. This guide presents a comparative overview of these concentrations, supported by experimental data and detailed analytical protocols.
Comparative Plasma Concentrations
The following table summarizes the steady-state plasma concentrations of nortriptyline and its major metabolites as reported in various clinical studies. These values highlight the inter-individual variability and the influence of factors such as CYP2D6 genotype.
| Analyte | Patient Population | Dosing Regimen | Mean Plasma Concentration (ng/mL) | Study Reference |
| Nortriptyline | 21 Caucasian depressed patients | 100-150 mg daily | - One poor metabolizer (PM) had the highest concentration. - Female extensive metabolizers (EMs) had higher levels than male EMs. | [1] |
| 41 Japanese psychiatric patients | 15-120 mg daily | - No mutated CYP2D6 alleles: 70.3 ± 25.4 - One mutated allele: 98.4 ± 36.6 - Two mutated alleles: 147 ± 31.1 | [2] | |
| 55 depressed patients | Long-term treatment | Dose-corrected steady-state levels varied by a factor of 20. | [3] | |
| 25 depressed patients | Not specified | 433 ± 199 nmol/L | [4] | |
| (E)-10-Hydroxynortriptyline | 55 depressed patients | Long-term treatment | Levels were higher than nortriptyline in about 50% of patients. | [3] |
| (Z)-10-Hydroxynortriptyline | 55 depressed patients | Long-term treatment | Correlated significantly with nortriptyline levels. | [3] |
| 10-Hydroxynortriptyline (Total) | 21 Caucasian depressed patients | 100-150 mg daily | Influenced by CYP2D6 genotype. | [1] |
| 25 depressed patients | Not specified | 599 ± 207 nmol/L | [4] |
Metabolic Pathway of Nortriptyline
Nortriptyline is primarily metabolized in the liver. The hydroxylation to 10-hydroxynortriptyline is a major pathway catalyzed by CYP2D6. This process is stereoselective, with the formation of the (E)-enantiomer being significantly favored over the (Z)-enantiomer[5]. Both nortriptyline and its hydroxylated metabolites can be further metabolized through demethylation and conjugation reactions. The activity of CYP2D6, which is genetically polymorphic, is a major determinant of the plasma concentrations of nortriptyline and its hydroxylated metabolites[1][2].
Experimental Protocols
The quantification of nortriptyline and its metabolites in plasma is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.
Method: LC-MS/MS for the Quantification of Nortriptyline, (E)-10-Hydroxynortriptyline, and (Z)-10-Hydroxynortriptyline in Human Plasma
This protocol is a synthesis of methodologies described in the literature[6][7][8].
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add an internal standard solution (e.g., deuterated nortriptyline).
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile).
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is typically employed.
-
Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is generally used.
-
Injection Volume: 5-10 µL of the prepared sample is injected.
3. Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is standard.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions monitored are specific for nortriptyline, (E)-10-hydroxynortriptyline, (Z)-10-hydroxynortriptyline, and the internal standard.
4. Quantification
-
A calibration curve is generated using standards of known concentrations.
-
The concentration of each analyte in the plasma samples is determined by interpolating from the calibration curve based on the peak area ratio of the analyte to the internal standard.
-
The lower limit of quantification (LLOQ) for nortriptyline is typically around 0.2 ng/mL, and for its hydroxylated metabolites, it is around 0.5 ng/mL[6].
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of nortriptyline and its metabolites in plasma samples.
Conclusion
The plasma concentrations of nortriptyline and its metabolites, particularly (E)-10-hydroxynortriptyline and (Z)-10-hydroxynortriptyline, are highly variable and significantly influenced by the patient's CYP2D6 genotype. The analytical methods, primarily LC-MS/MS, provide the necessary sensitivity and specificity for their accurate quantification in clinical and research settings. This guide offers a foundational understanding for professionals involved in drug development and clinical research, emphasizing the importance of considering metabolic profiles for personalized medicine approaches in antidepressant therapy.
References
- 1. Steady-state plasma levels of nortriptyline and its 10-hydroxy metabolite: relationship to the CYP2D6 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steady-state plasma levels of nortriptyline and its hydroxylated metabolites in Japanese patients: impact of CYP2D6 genotype on the hydroxylation of nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steady-state plasma levels of E- and Z-10-OH-nortriptyline in nortriptyline-treated patients: significance of concurrent medication and the sparteine oxidation phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CSF and plasma levels of nortriptyline and its 10-hydroxy metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Blood-Brain Barrier Penetration: Cis-10,11-Dihydroxy Nortriptyline and Other Tricyclic Antidepressants
A comprehensive guide for researchers and drug development professionals on the blood-brain barrier (BBB) penetration of cis-10,11-dihydroxy nortriptyline in comparison to its parent compound and other relevant tricyclic antidepressants (TCAs). This document provides a synthesis of available experimental data, detailed methodologies for key assessment techniques, and visual representations of relevant biological pathways and experimental workflows.
Executive Summary
The ability of a therapeutic agent to cross the blood-brain barrier is a critical determinant of its efficacy in treating central nervous system (CNS) disorders. This guide focuses on the BBB penetration of this compound, a major metabolite of the tricyclic antidepressant nortriptyline. Through a comparative analysis with nortriptyline and other TCAs such as amitriptyline, imipramine, and desipramine, this document aims to provide a clear, data-driven overview for researchers in neuropharmacology and drug development. The evidence suggests that hydroxylation, a key metabolic step, significantly influences the ability of nortriptyline derivatives to enter the brain. While data on the specific cis-10,11-dihydroxy isomer is limited, analysis of its closely related mono-hydroxylated counterparts indicates that these metabolites can cross the BBB, in some cases achieving higher concentrations in the cerebrospinal fluid (CSF) than the parent drug. Transport across the BBB is not solely dependent on passive diffusion; active efflux mechanisms, primarily mediated by P-glycoprotein (P-gp), play a crucial role in regulating the brain concentrations of these compounds. This guide presents quantitative data from human and animal studies, details the experimental protocols used to generate this data, and provides visual diagrams to elucidate the complex interplay of factors governing BBB penetration.
Quantitative Comparison of Blood-Brain Barrier Penetration
The extent of BBB penetration is often quantified by the brain-to-plasma concentration ratio (Kp) or the cerebrospinal fluid-to-plasma concentration ratio (CSF/plasma ratio). These values provide an indication of the equilibrium distribution of a compound between the central nervous system and the systemic circulation.
Table 1: Cerebrospinal Fluid (CSF) and Plasma Concentrations of Nortriptyline and 10-Hydroxynortriptyline in Humans
| Compound | Mean Plasma Concentration (nmol/L ± SD) | Mean CSF Concentration (nmol/L ± SD) | Mean CSF/Plasma Ratio |
| Nortriptyline (NT) | 433 ± 199 | 39 ± 23 | ~0.09 |
| 10-Hydroxynortriptyline (10-OH-NT) | 599 ± 207 | 67 ± 20 | ~0.11 |
Data from a study in 25 depressed patients after 3 weeks of nortriptyline treatment.[1][2] This study highlights that the hydroxylated metabolite, 10-OH-NT, not only crosses the BBB but is also present at higher concentrations in the CSF than its parent compound, nortriptyline.[1][2]
Table 2: Brain-to-Plasma Ratios of Tricyclic Antidepressants from In Vivo Studies
| Compound | Species | Method | Brain-to-Plasma Ratio | Reference |
| Nortriptyline | Rat | P-gp inhibition study | 16.5 - 22.7 (control) | Olesen & Linnet, 2000 |
| E-10-Hydroxynortriptyline | Rat | P-gp inhibition study | (Data not statistically significant) | Olesen & Linnet, 2000 |
| Amitriptyline | Mouse | Percutaneous absorption | (Concentrations measured, ratio not calculated) | Stott et al., 1990 |
| Imipramine | Mouse | Percutaneous absorption | (Concentrations measured, ratio not calculated) | Stott et al., 1990 |
| Desipramine | Mouse | Percutaneous absorption | (Concentrations measured, ratio not calculated) | Stott et al., 1990 |
Note: Direct comparative studies of the BBB penetration of this compound alongside other TCAs using a consistent methodology are scarce in the available literature. The data presented is compiled from various sources and methodologies, which should be considered when making comparisons.
A study investigating the stereoselective efflux of (E)-10-hydroxynortriptyline from the CSF of depressed patients found that the concentration of 10-OH-NT in the CSF was approximately 50% of that in the plasma ultrafiltrate, suggesting an active efflux mechanism.[3] This efflux was more pronounced for the (-)-enantiomer compared to the (+)-enantiomer, indicating stereoselectivity in transport across the BBB.[3] While this data is for the mono-hydroxylated E-isomer, it suggests that the stereochemistry of hydroxylated nortriptyline metabolites is a critical factor in their brain penetration.
Experimental Protocols
Accurate assessment of BBB penetration relies on robust and well-defined experimental methodologies. Below are detailed protocols for two key in vivo techniques used to quantify the brain uptake of compounds.
In Vivo Microdialysis
Objective: To measure the unbound extracellular concentrations of a drug and its metabolites in a specific brain region of a freely moving animal.
Protocol:
-
Animal Preparation:
-
Male Wistar rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., isoflurane).
-
The animal is placed in a stereotaxic frame.
-
A guide cannula is surgically implanted, targeting the brain region of interest (e.g., hippocampus, prefrontal cortex). The coordinates are determined using a stereotaxic atlas.
-
The cannula is secured to the skull with dental cement.
-
A recovery period of at least 24-48 hours is allowed.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, a microdialysis probe (e.g., CMA 12, 2 mm membrane) is inserted through the guide cannula.
-
The probe is connected to a microinfusion pump and perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
A stabilization period of 1-2 hours is allowed for the tissue to equilibrate.
-
-
Sample Collection:
-
Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) into vials.
-
Following a baseline collection period, the drug of interest (e.g., nortriptyline) is administered systemically (e.g., intraperitoneally or intravenously).
-
Dialysate collection continues for a predetermined period to monitor the time course of the drug and its metabolites in the brain extracellular fluid.
-
-
Sample Analysis:
-
The concentrations of the parent drug and its metabolites in the dialysate are quantified using a sensitive analytical method, typically high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS).
-
-
Data Analysis:
-
The unbound extracellular brain concentration is calculated, often corrected for in vivo recovery of the microdialysis probe.
-
The brain penetration can be expressed as the ratio of the area under the concentration-time curve (AUC) in the brain dialysate to the AUC in plasma.
-
In Situ Brain Perfusion
Objective: To measure the unidirectional influx of a compound across the BBB, independent of systemic metabolism and plasma protein binding.
Protocol:
-
Animal Preparation:
-
A rat is anesthetized and the common carotid artery on one side is exposed and cannulated.
-
The corresponding external carotid artery and pterygopalatine artery are ligated to direct the perfusate to the brain.
-
The heart may be stopped just prior to perfusion to prevent mixing of the perfusate with systemic blood.
-
-
Perfusion:
-
A perfusion fluid (e.g., bicarbonate-buffered physiological saline) containing a known concentration of the radiolabeled or fluorescently tagged test compound and a vascular space marker (e.g., [14C]sucrose) is infused at a constant rate (e.g., 10 mL/min) through the carotid artery cannula for a short duration (e.g., 5-60 seconds).
-
-
Brain Tissue Collection and Processing:
-
At the end of the perfusion, the animal is decapitated, and the brain is rapidly removed.
-
The brain is dissected into regions of interest.
-
The brain tissue is weighed and homogenized.
-
-
Sample Analysis:
-
The amount of the test compound and the vascular marker in the brain homogenate is determined by liquid scintillation counting or fluorescence measurement.
-
-
Data Analysis:
-
The brain uptake clearance (Kin) or the permeability-surface area (PS) product is calculated using the following equation:
-
Kin = Cbrain(T) / ∫Cperfusate(t)dt
-
Where Cbrain(T) is the concentration of the compound in the brain at the end of the perfusion time T, and ∫Cperfusate(t)dt is the integral of the perfusate concentration over time.
-
-
The brain concentration is corrected for the amount of compound remaining in the vascular space using the vascular marker.
-
Signaling Pathways and Transport Mechanisms
The passage of tricyclic antidepressants and their metabolites across the blood-brain barrier is significantly influenced by active transport proteins, particularly the efflux transporter P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family.
P-glycoprotein Mediated Efflux at the BBB
P-gp is highly expressed on the luminal (blood-facing) membrane of brain capillary endothelial cells. It functions as an ATP-dependent pump that actively extrudes a wide range of lipophilic compounds from the endothelial cells back into the bloodstream, thereby limiting their entry into the brain. Both nortriptyline and its hydroxylated metabolites have been identified as substrates of P-gp.[4] Inhibition of P-gp has been shown to increase the brain accumulation of nortriptyline.
Caption: P-gp mediated efflux of TCAs at the BBB.
Experimental Workflow for Assessing BBB Penetration
The overall process of evaluating the BBB penetration of a novel compound involves a series of in vitro and in vivo experiments. The following diagram illustrates a typical workflow.
Caption: Workflow for assessing BBB penetration.
Conclusion
The blood-brain barrier penetration of this compound and other tricyclic antidepressants is a multifaceted process influenced by physicochemical properties, metabolism, and active transport mechanisms. The available data indicates that hydroxylated metabolites of nortriptyline can cross the BBB, with evidence suggesting that their brain concentrations are regulated by the P-glycoprotein efflux pump. Stereoselectivity appears to play a significant role in this transport, highlighting the need for further studies on the specific isomers of dihydroxy nortriptyline. For researchers and drug developers, a comprehensive understanding of these factors, gained through the application of rigorous experimental methodologies as detailed in this guide, is essential for the rational design and development of effective CNS-targeted therapies. Future research should focus on direct comparative studies of the various nortriptyline metabolites and other TCAs using consistent in vivo techniques to provide a more definitive ranking of their BBB penetration capabilities.
References
- 1. CSF and plasma levels of nortriptyline and its 10-hydroxy metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CSF and plasma levels of nortriptyline and its 10-hydroxy metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective efflux of (E)-10-hydroxynortriptyline enantiomers from the cerebrospinal fluid of depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol to visualize the distribution of exogenously administered small molecules in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
in vivo comparison of the effects of nortriptyline and its metabolites
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the pharmacological effects of the tricyclic antidepressant nortriptyline and its primary active metabolites, (E)-10-hydroxynortriptyline and (Z)-10-hydroxynortriptyline. Nortriptyline is a widely prescribed medication for major depressive disorder and off-label for chronic pain management.[1][2] It is the active metabolite of amitriptyline and is further metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, into its hydroxylated forms.[1][3] Understanding the distinct pharmacological profiles of these metabolites is crucial for a complete comprehension of nortriptyline's therapeutic efficacy and adverse effect profile.
Executive Summary
This comparison guide synthesizes in vivo experimental data to elucidate the differential effects of nortriptyline and its 10-hydroxy metabolites on key physiological systems. The data presented herein reveals that while both the parent drug and its metabolites exhibit antidepressant properties, they possess distinct potencies regarding monoamine reuptake inhibition and significant differences in their cardiovascular and anticholinergic side-effect profiles. Notably, the metabolites, particularly (E)-10-hydroxynortriptyline, demonstrate a reduced anticholinergic burden while retaining potent norepinephrine reuptake inhibition. Conversely, (Z)-10-hydroxynortriptyline is associated with more pronounced cardiovascular effects.
Data Presentation
Table 1: Comparative Pharmacokinetics of Nortriptyline and its Metabolites
| Parameter | Nortriptyline | (E)-10-Hydroxynortriptyline | (Z)-10-Hydroxynortriptyline |
| Primary Metabolizing Enzyme | CYP2D6[1][3] | - | - |
| Plasma Protein Binding | ~93%[1] | Lower than Nortriptyline[4] | Lower than Nortriptyline |
| Half-life (t½) | 16-38 hours[1] | Shorter than Nortriptyline[4] | Shorter than Nortriptyline |
| Volume of Distribution (Vd) | High[1] | Smaller than Nortriptyline[4] | Smaller than Nortriptyline |
Table 2: Comparative Pharmacodynamics of Nortriptyline and its Metabolites
| Target | Nortriptyline | (E)-10-Hydroxynortriptyline | (Z)-10-Hydroxynortriptyline |
| Norepinephrine Transporter (NET) Inhibition | Potent Inhibitor[5] | Potent Inhibitor[4] | Data not available |
| Serotonin Transporter (SERT) Inhibition (IC50) | 940 nM[6] | 6700 nM[6] | Data not available |
| Muscarinic Acetylcholine Receptor Binding Affinity | High Affinity[7] | 1/18th the affinity of Nortriptyline[4][7] | Data not available |
| Histamine H1 Receptor Binding Affinity (Ki) | 2.3 x 10⁻⁷ M[8] | Data not available | Data not available |
Table 3: In Vivo Cardiovascular Effects in a Swine Model
| Effect | Nortriptyline (3.5-7 mg/kg IV) | (E)-10-Hydroxynortriptyline | (Z)-10-Hydroxynortriptyline |
| Arrhythmias | Significantly more than E-10-OH-NT | - | Not significantly different from Nortriptyline |
| Bradycardia | Not reported as a primary effect | - | Marked bradycardia |
| Blood Pressure | Dose-correlated decline in cardiac output | No dose-correlated decline in cardiac output | Decrements in blood pressure and cardiac output |
| Cardiac Output | Dose-correlated decline | No dose-correlated decline | Dose-correlated decline |
Experimental Protocols
Forced Swim Test (Rodent Model of Antidepressant Activity)
The forced swim test is a widely used behavioral paradigm to assess antidepressant-like activity.[9]
Apparatus:
-
A transparent cylindrical container (20 cm in diameter, 50 cm in height) filled with water (23-25°C) to a depth of 30 cm, preventing the animal from touching the bottom with its hind paws.
Procedure:
-
Habituation/Pre-test (Day 1): Naive rats are individually placed in the cylinder for a 15-minute session. This initial exposure to the inescapable stressor induces a state of immobility in subsequent sessions.
-
Drug Administration: Test compounds (nortriptyline, (E)-10-hydroxynortriptyline, (Z)-10-hydroxynortriptyline, or vehicle) are administered at specified doses and time points before the test session. A common regimen involves three injections: 23.5, 5, and 1 hour prior to the test.
-
Test Session (Day 2): Twenty-four hours after the pre-test, the animals are placed back into the water-filled cylinder for a 5-minute test session.
-
Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect. Active behaviors such as swimming and climbing can also be scored separately to differentiate between serotonergic and noradrenergic mechanisms.[9]
In Vivo Cardiovascular Assessment in Swine
This protocol outlines the methodology for evaluating the cardiovascular effects of nortriptyline and its metabolites.
Animal Model:
-
Domestic swine are utilized due to the anatomical and physiological similarities of their cardiovascular system to that of humans.
Procedure:
-
Anesthesia and Instrumentation: Animals are anesthetized, and catheters are placed for drug administration, blood sampling, and continuous monitoring of arterial blood pressure and electrocardiogram (ECG). A thermodilution catheter can be inserted to measure cardiac output.
-
Baseline Measurements: Stable baseline cardiovascular parameters are recorded prior to drug infusion.
-
Drug Administration: Nortriptyline or its metabolites are administered intravenously at varying doses.
-
Data Collection: Continuous recordings of arterial pressure, heart rate, and ECG are collected throughout the experiment. Cardiac output is measured at specified intervals.
-
Data Analysis: Changes in cardiovascular parameters from baseline are calculated and compared between treatment groups.
Quantification of Nortriptyline and Metabolites in Plasma by HPLC
This method is used for the pharmacokinetic analysis of nortriptyline and its metabolites.
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add an internal standard (e.g., imipramine) and an alkalinizing agent (e.g., 0.5M sodium hydroxide).
-
Extract the analytes with an organic solvent (e.g., tert-butyl methyl ether) by vortexing and centrifugation.
-
Transfer the organic layer and back-extract into an acidic aqueous solution (e.g., 0.1M hydrochloric acid).
-
After a further pH adjustment and extraction, the final organic layer is evaporated to dryness.
-
The residue is reconstituted in the mobile phase for HPLC analysis.
Chromatographic Conditions:
-
Column: A silica or C18 reversed-phase column is typically used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate).
-
Detection: UV detection at a wavelength of approximately 240 nm.
Mandatory Visualizations
Metabolic pathway of nortriptyline.
In vivo experimental workflows.
Differential receptor interactions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Nortriptyline | C19H21N | CID 4543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Active hydroxymetabolites of antidepressants. Emphasis on E-10-hydroxy-nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. Weak binding of 10-hydroxymetabolites of nortriptyline to rat brain muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High affinity binding of tricyclic antidepressants to histamine H1-receptors: fact and artifact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Specificity: A Comparative Guide to Nortriptyline Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals engaged in the therapeutic monitoring and analysis of the tricyclic antidepressant nortriptyline, the specificity of the antibodies employed in immunoassays is of paramount importance. Cross-reactivity with nortriptyline's metabolites, particularly the pharmacologically active 10-hydroxynortriptyline, can lead to inaccurate quantification and misinterpretation of patient data. This guide provides a comparative analysis of antibody cross-reactivity against nortriptyline and its key metabolites, supported by experimental data and detailed methodologies.
Understanding the Challenge: Nortriptyline Metabolism
Nortriptyline, a secondary amine tricyclic antidepressant, is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4. The major metabolic pathway is 10-hydroxylation, resulting in the formation of E-10-hydroxynortriptyline and Z-10-hydroxynortriptyline. These metabolites are not only abundant but also exhibit pharmacological activity, necessitating their distinction from the parent drug in therapeutic drug monitoring.
Below is a simplified representation of the primary metabolic pathway of nortriptyline.
Comparative Analysis of Antibody Cross-Reactivity
The specificity of anti-nortriptyline antibodies varies significantly depending on the immunogen used for their production and the immunoassay format. Below is a summary of cross-reactivity data from different studies and commercial kits.
| Antibody/Assay Type | Target Analyte | Cross-Reactant | Cross-Reactivity (%) | Reference |
| Radioimmunoassay (Polyclonal) | Nortriptyline | 10-hydroxynortriptyline | No cross-reactivity | --INVALID-LINK--[1] |
| Emit® Serum TCA Assay | Tricyclic Antidepressants | 10-hydroxyamitriptyline | Positive at 1250 ng/mL | --INVALID-LINK--[2] |
| Tricyclics ELISA Kit (Polyclonal) | Tricyclic Antidepressants | Nortriptyline | 100% | --INVALID-LINK--[3] |
| Monoclonal Antibody ELISA | Amitriptyline/Nortriptyline | Chlorpromazine, Phenytoin | Interference observed | --INVALID-LINK--[4] |
Experimental Methodologies
Detailed experimental protocols are crucial for replicating and comparing cross-reactivity studies. The following sections outline the typical methodologies used for radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA) for nortriptyline.
Radioimmunoassay (RIA) Protocol
A competitive binding RIA is a common method for quantifying nortriptyline in plasma.
Key Steps:
-
Reagent Preparation:
-
Antibody: An antiserum against nortriptyline is raised in an animal model (e.g., rabbit) by immunization with a nortriptyline-protein conjugate.
-
Radiolabeled Tracer: Nortriptyline is labeled with a radioisotope (e.g., ³H).
-
Standards: A series of known concentrations of unlabeled nortriptyline are prepared.
-
-
Assay Procedure:
-
Patient plasma samples, standards, and controls are aliquoted into test tubes.
-
A fixed amount of radiolabeled nortriptyline (tracer) is added to each tube.
-
A limited amount of anti-nortriptyline antibody is added to each tube. The unlabeled nortriptyline in the sample and the tracer compete for binding to the antibody.
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation:
-
A separation reagent (e.g., charcoal, second antibody) is added to precipitate the antibody-bound fraction.
-
The mixture is centrifuged to pellet the precipitate.
-
-
Detection and Quantification:
-
The radioactivity of the supernatant (free fraction) or the pellet (bound fraction) is measured using a scintillation counter.
-
A standard curve is generated by plotting the percentage of bound tracer against the concentration of the unlabeled nortriptyline standards.
-
The concentration of nortriptyline in the patient samples is determined by interpolating their bound tracer percentage on the standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
ELISA is another common immunoassay format that utilizes an enzyme-linked antibody for detection. The following describes a competitive ELISA.
Key Steps:
-
Plate Coating: Microplate wells are coated with a nortriptyline-protein conjugate, which serves as the immobilized antigen.
-
Competitive Binding:
-
Patient samples, standards, and controls are added to the wells.
-
A fixed amount of anti-nortriptyline antibody is added to each well. The free nortriptyline in the sample and the immobilized nortriptyline compete for binding to the antibody.
-
The plate is incubated.
-
-
Detection:
-
The plate is washed to remove unbound components.
-
An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) that binds to the primary anti-nortriptyline antibody is added.
-
The plate is incubated and then washed again.
-
A substrate for the enzyme is added, which produces a colored product.
-
-
Quantification:
-
The absorbance of the colored product is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of nortriptyline in the sample.
-
A standard curve is generated, and the concentration of nortriptyline in the patient samples is determined.
-
Conclusion
The choice of antibody and immunoassay platform for nortriptyline quantification has significant implications for clinical and research applications. While some polyclonal antibodies used in RIAs have demonstrated high specificity with no cross-reactivity to the major metabolite 10-hydroxynortriptyline, other broader-spectrum assays, such as some ELISA kits for tricyclic antidepressants, may exhibit significant cross-reactivity. It is imperative for researchers and clinicians to be aware of the specificity of the assay being used and to validate its performance characteristics, particularly when monitoring patients with altered drug metabolism or when co-administered with structurally similar compounds. The detailed methodologies provided in this guide serve as a foundation for understanding and critically evaluating the performance of nortriptyline immunoassays.
References
A Comparative Guide to Analytical Platforms for Nortriptyline Metabolite Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical platforms for the quantitative analysis of nortriptyline and its primary metabolites, including E-10-hydroxynortriptyline and Z-10-hydroxynortriptyline. The information presented is collated from peer-reviewed studies to assist in the selection of the most appropriate analytical methodology for your research or drug development needs.
Nortriptyline, a tricyclic antidepressant, is the active metabolite of amitriptyline.[1][2] Its metabolism is extensive, primarily occurring in the liver via demethylation and hydroxylation, followed by glucuronic acid conjugation.[2] The key enzymes involved in its metabolism are CYP2D6, with contributions from CYP1A2, CYP2C19, and CYP3A4.[2] Accurate and sensitive measurement of nortriptyline and its metabolites is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological analysis.
Comparative Analysis of Analytical Methodologies
A variety of analytical techniques have been employed for the determination of nortriptyline and its metabolites in biological matrices, such as plasma and serum.[3] These methods range from traditional techniques like ultraviolet/visible (UV/VIS) spectrophotometry and gas chromatography (GC) to more advanced and widely used liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems.[3][4][5] While spectrophotometric methods are simple and cost-effective, they often lack the specificity and sensitivity required for complex biological samples.[3] Capillary electrophoresis offers advantages like low sample and solvent consumption, but chromatographic methods, particularly LC-MS/MS, are predominantly used for their high sensitivity, specificity, and ability to simultaneously quantify multiple analytes.[3][6][7][8]
The following table summarizes the performance characteristics of various LC-MS/MS and other chromatographic methods reported in the literature for the analysis of nortriptyline and its metabolites.
| Analytical Platform | Analyte(s) | Sample Matrix | Sample Preparation | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%RSD or %CV) | Reference |
| LC-MS/MS | Nortriptyline, 10-hydroxynortriptyline | Human Plasma | Liquid-Liquid Extraction (LLE) | 1.09 - 30.0 | 1.09 | Intra- and Inter-day precision met FDA guidelines | [6] |
| LC-MS/MS | Amitriptyline, Nortriptyline, E/Z-10-hydroxyamitriptyline, E/Z-10-hydroxynortriptyline | Human Serum | Protein Precipitation | 0.5 - 400 | 0.5 | Not explicitly stated | [7] |
| LC-MS/MS | Nortriptyline, E-10-hydroxynortriptyline, Z-10-hydroxynortriptyline | Human Plasma | Protein Precipitation | LLOQ to 40 | 0.2 (Nortriptyline), 0.5 (Metabolites) | < 7.1% (<16% at LLOQ) | [8] |
| HPLC-MS/ESI | Amitriptyline, Nortriptyline | Rat Plasma | Liquid-Liquid Extraction (LLE) | 10 - 3200 (Amitriptyline), 10 - 1000 (Nortriptyline) | Not explicitly stated | Not explicitly stated | [9] |
| GC-MS | Amitriptyline, Nortriptyline, 10-hydroxyamitriptyline, 10-hydroxynortriptyline | Human Plasma | Not specified | Not explicitly stated | 0.5 (Amitriptyline, Nortriptyline, 10-hydroxyamitriptyline), 1 (10-hydroxynortriptyline) | < 5% | [4] |
| HPLC with UV Detection | Nortriptyline | Not specified | Not specified | 20 - 60 µg/mL | Not explicitly stated | 1.24% and 2.88% | [10] |
| HPLC with Fluorescence Detection | Nortriptyline | Plasma | Protein Precipitation and Derivatization | Not explicitly stated | 10 | < 8% | [11] |
| UPLC-MS/MS | 15 Tricyclic Antidepressants (including Nortriptyline) | Plasma | Protein Precipitation | Not explicitly stated | Not explicitly stated | Not explicitly stated | [12] |
| GC-CIMS | Amitriptyline, Nortriptyline | Human Plasma | Not specified | Not explicitly stated | 1 (Amitriptyline), 0.5 (Nortriptyline) | Not explicitly stated | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are summaries of typical experimental protocols for the analysis of nortriptyline and its metabolites using LC-MS/MS.
1. Sample Preparation
-
Protein Precipitation: This is a rapid and simple method for removing proteins from plasma or serum samples.[7][8][13][12]
-
To a small volume of plasma (e.g., 50 µL), an internal standard in a protein precipitating solvent (e.g., acetonitrile) is added (e.g., 150 µL).[12]
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.[12]
-
The supernatant is then transferred, diluted with water, and injected into the LC-MS/MS system.[7][12]
-
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract compared to protein precipitation, which can reduce matrix effects.[6][9]
2. Chromatographic Separation
-
Columns: Reversed-phase C18 columns are commonly used for the separation of nortriptyline and its metabolites.[6][7][8][13]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[6][7][8][13][9] The composition can be delivered isocratically or as a gradient to optimize separation.[8][13]
-
Flow Rate: Flow rates typically range from 0.5 to 1.0 mL/min.[6][9]
3. Mass Spectrometric Detection
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of nortriptyline and its metabolites.[6][7][8][13]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[6][7]
Visualizing the Analytical Workflow
The following diagrams illustrate the key steps in the analytical workflow for nortriptyline metabolite analysis.
Caption: A generalized workflow for the analysis of nortriptyline and its metabolites.
Caption: The major metabolic pathway of nortriptyline.
References
- 1. Nortriptyline | C19H21N | CID 4543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. A method for the determination of amitriptyline and its metabolites nortriptyline, 10-hydroxyamitriptyline, and 10-hydroxynortriptyline in human plasma using stable isotope dilution and gas chromatography-chemical ionization mass spectrometry (GC-CIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative determination of amitriptyline and its principal metabolite, nortriptyline, by GLC-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validated LC-MS (ESI) assay for the simultaneous determination of amitriptyline and its metabolite nortriptyline in rat plasma: application to a pharmacokinetic comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
A Comparative Guide to Proficiency Testing for Tricyclic Antidepressant Metabolite Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of tricyclic antidepressants (TCAs) and their metabolites, ensuring the accuracy and reliability of analytical methods is paramount. Proficiency testing (PT), also known as external quality assessment (EQA), serves as a critical tool for laboratories to evaluate and benchmark their performance against peers. This guide provides a comprehensive comparison of available PT programs for TCA metabolite analysis, details of experimental protocols, and visualizations of key biological and procedural workflows.
Comparison of Proficiency Testing Programs
Participation in a reputable PT program is essential for laboratory accreditation and continuous quality improvement. Several organizations offer PT schemes that include tricyclic antidepressants and their metabolites. Below is a comparison of programs from leading providers: the College of American Pathologists (CAP), Bio-Rad, and LGC.
| Feature | College of American Pathologists (CAP) | Bio-Rad | LGC AXIO |
| Program Name | Toxicology (T) & Serum Drug Screening (SDS) | EQAS Therapeutic Drug Monitoring | Therapeutic Drugs (TDM) |
| Analytes Offered | Toxicology (T): A mix of drugs including a tricyclic group. Serum Drug Screening (SDS): Total tricyclic antidepressants (qualitative).[1][2] | Amitriptyline, Nortriptyline, and a general Tricyclic Antidepressants (TCA) Screen.[3] | A comprehensive range of therapeutic drugs, including various TCAs and their metabolites (specifics available in the scheme description). |
| Matrix | Toxicology (T): Liquid serum and liquid urine.[1] Serum Drug Screening (SDS): Serum.[2] | Lyophilized human plasma.[3] | Serum and plasma (based on common therapeutic drug monitoring practices). |
| Frequency | Toxicology (T): Three shipments per year.[1] Serum Drug Screening (SDS): Two shipments per year.[2] | 12-month cycle with monthly sample analysis.[3] | Multiple rounds per year (specifics available in the program catalogue). |
| Concentration Levels | Not explicitly detailed, but designed to challenge both qualitative and quantitative analysis.[1] | Targeted at subtherapeutic, therapeutic, and toxic levels.[3] | Covers a range of concentrations relevant to therapeutic drug monitoring. |
| Evaluation | Peer group comparison.[1] | Peer group result comparison via QCNet.[3] | Performance assessment against other participating laboratories. |
Experimental Protocols
The accurate quantification of TCA metabolites relies on robust and validated analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable technique employed. Below are summaries of typical experimental protocols.
Sample Preparation: Solid-Phase Extraction (SPE)
A common method for extracting TCAs and their metabolites from biological matrices like plasma or urine involves solid-phase extraction.
-
Sample Pre-treatment: 0.5 mL of the biological sample (e.g., plasma, serum, urine) is mixed with a phosphate buffer (pH 6.0). An internal standard is added to the mixture.[4]
-
Extraction: The pre-treated sample is loaded onto an SPE column. The column is then washed with a series of solvents to remove interfering substances.
-
Elution: The analytes of interest (TCAs and their metabolites) are eluted from the column using an appropriate solvent mixture, such as dichloromethane, isopropanol, and ammonium hydroxide.[4]
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of mobile phase for injection into the LC-MS/MS system.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 column is typically used to separate the different TCA parent drugs and their metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate or formic acid in water) and an organic component (e.g., acetonitrile or methanol) is employed.
-
Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte and internal standard are monitored for sensitive and selective quantification.
Visualizing Key Processes
To better understand the biological and procedural aspects of TCA analysis and proficiency testing, the following diagrams have been generated.
The metabolism of tricyclic antidepressants primarily occurs in the liver and involves two main pathways: N-demethylation and hydroxylation. These metabolic processes are primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP2C19.[5] Genetic variations in these enzymes can lead to significant differences in drug metabolism and patient response.[5]
References
Safety Operating Guide
Essential Guide to the Proper Disposal of cis-10,11-Dihydroxy Nortriptyline
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of cis-10,11-Dihydroxy Nortriptyline, a metabolite of the tricyclic antidepressant Nortriptyline. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel.
Pre-Disposal Planning and Hazard Assessment
Key Preliminary Steps:
-
Consult Safety Data Sheet (SDS): Always refer to the manufacturer's SDS for specific information on hazards, handling, and disposal.
-
Evaluate Waste Classification: Determine if the waste is considered hazardous under local, state, and federal regulations. This classification will dictate the disposal pathway.[2][3]
-
Develop a Disposal Plan: No laboratory work should commence without a clear plan for the disposal of all resulting waste streams.[4]
Segregation and Labeling of Waste
Proper segregation and clear labeling of chemical waste are fundamental to safe disposal and are mandated by regulatory bodies.[5]
-
Dedicated Waste Containers: Use separate, clearly labeled, and chemically resistant containers for collecting this compound waste.
-
Avoid Mixing Incompatible Wastes: To prevent dangerous chemical reactions, do not mix this waste with other chemical streams unless compatibility has been verified.[4]
-
Accurate Labeling: The waste container label should include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
Hazard symbols as appropriate (e.g., "Toxic")
-
The date of accumulation
-
The name of the generating laboratory or researcher
-
On-Site Storage and Handling
Safe temporary storage of chemical waste within the laboratory is critical to prevent accidental exposure or release.
-
Secure Storage Area: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Secondary Containment: Place waste containers in secondary containment trays to mitigate spills.
-
Container Integrity: Ensure waste containers are in good condition and are kept tightly sealed when not in use. Leave approximately 10% headspace in liquid waste containers to allow for expansion.[6]
Disposal Procedures
The disposal of pharmaceutical compounds like this compound is strictly regulated to prevent environmental contamination and potential harm to public health.[7][8]
DO NOT dispose of this compound down the drain or in regular trash. [8][9]
The recommended disposal method for this compound is through a licensed hazardous waste disposal service.
Step-by-Step Disposal Protocol:
-
Characterize the Waste: Accurately determine the composition and quantity of the waste.
-
Package for Disposal:
-
Ensure the waste container is properly labeled and sealed.
-
If disposing of unused reagent in its original container, ensure the label is intact and legible.[4]
-
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[5]
-
Maintain Documentation: Keep detailed records of the waste generated, including its composition, quantity, and the date of disposal. This documentation is essential for regulatory compliance.
Quantitative Data Summary for Disposal
| Parameter | Guideline | Rationale |
| Container Headspace | Leave ~10% of the container volume empty.[6] | To accommodate for potential expansion of liquid waste due to temperature changes. |
| pH of Aqueous Solutions | If institutional procedures allow for neutralization prior to disposal, the final pH should typically be between 5.5 and 10.5.[9] | To minimize the corrosivity of the waste and ensure it is safe for handling and transport. (Consult your EHS department before any neutralization). |
| Rinsate Management | For "empty" containers that held acutely hazardous waste, triple rinsing is required, and the rinsate must be collected and disposed of as hazardous waste.[4] | To ensure that residual chemical is properly managed and does not contaminate non-hazardous waste streams. |
Experimental Protocol: Decontamination of Labware
For labware (e.g., glassware, spatulas) that has come into contact with this compound, a decontamination procedure should be followed to minimize cross-contamination and ensure it can be safely washed or disposed of.
-
Initial Rinse: Rinse the contaminated labware with a suitable solvent (e.g., ethanol or methanol) to dissolve any residual compound. Collect this initial rinsate as chemical waste.
-
Secondary Rinse: Perform a second rinse with the same solvent and collect the rinsate in the same chemical waste container.
-
Detergent Wash: Wash the labware with a laboratory-grade detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the labware to air dry or place it in a drying oven.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
- 1. Nortriptyline | C19H21N | CID 4543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 7. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 8. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling cis-10,11-Dihydroxy Nortriptyline
This guide provides crucial safety and logistical information for the handling and disposal of cis-10,11-Dihydroxy Nortriptyline, a metabolite of the tricyclic antidepressant Nortriptyline. The following procedures are based on the safety data for the parent compound, Nortriptyline, and are intended for use by researchers, scientists, and drug development professionals in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or glasses. |
| Hand Protection | Impermeable and resistant gloves. Due to the absence of specific testing, nitrile gloves are a recommended starting point. |
| Body Protection | A standard laboratory coat is required. For larger quantities, additional protective clothing should be considered. |
| Respiratory Protection | Not generally required under normal conditions of use with adequate ventilation. If dust formation is likely, use a dust mask or respirator. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of this compound.
-
Preparation :
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have spill containment materials readily accessible.
-
-
Handling the Compound :
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with plenty of running water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists.[1][2][3]
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water.[1][2]
-
Inhalation : Move to fresh air. If breathing is difficult, provide artificial respiration.[1][2][4]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2]
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste material, including unused product and contaminated disposables, in a designated and clearly labeled hazardous waste container.
-
-
Disposal Method :
-
Dispose of the waste through a licensed professional waste disposal service.
-
One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
-
Container Disposal :
Experimental Workflow
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
